N,O-Bis(trimethylsilyl)hydroxylamine
Description
Structure
3D Structure
Properties
IUPAC Name |
[dimethyl-(trimethylsilyloxyamino)silyl]methane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H19NOSi2/c1-9(2,3)7-8-10(4,5)6/h7H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAEUMMRLGAMWKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)NO[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H19NOSi2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50177276 | |
| Record name | 1,1,1-Trimethyl-N-((trimethylsilyl)oxy)silylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50177276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22737-37-7 | |
| Record name | N,O-Bis(trimethylsilyl)hydroxylamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22737-37-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1,1-Trimethyl-N-((trimethylsilyl)oxy)silylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022737377 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1,1-Trimethyl-N-((trimethylsilyl)oxy)silylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50177276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1,1-trimethyl-N-[(trimethylsilyl)oxy]silylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.065 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of N,O-Bis(trimethylsilyl)hydroxylamine
This guide provides a comprehensive overview of the synthesis of N,O-Bis(trimethylsilyl)hydroxylamine, a versatile silylating agent and protected form of hydroxylamine used in organic synthesis. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical research.
Quantitative Data Summary
The following table summarizes the key quantitative data for different synthetic routes to this compound.
| Parameter | Method 1: From Hydroxylamine Hydrochloride and Hexamethyldisilazane | Method 2: From Dry Hydroxylamine and Chlorotrimethylsilane |
| Starting Material | Hydroxylamine Hydrochloride | Dry Hydroxylamine |
| Silylating Agent | Hexamethyldisilazane (HMDS) | Chlorotrimethylsilane (TMSCl) |
| Base | Not explicitly required (HMDS acts as both agent and HCl scavenger) | Triethylamine |
| Yield | 71-75%[1] | 69%[1] |
| Boiling Point | 78-80 °C at 100 mmHg[1][2] | 78-80 °C at 100 mmHg[1][2] |
| Density | 0.83 g/mL at 25 °C[1][2] | 0.83 g/mL at 25 °C[1][2] |
| Refractive Index (n20/D) | 1.411[1][2] | 1.411[1][2] |
| Notes | Considered a safer preparation as it avoids the use of explosive solid hydroxylamine.[1] | Requires handling of explosive, dry hydroxylamine.[1] |
Experimental Protocols
Detailed methodologies for the synthesis of this compound are presented below. The preferred and safer method utilizing hydroxylamine hydrochloride and hexamethyldisilazane is detailed in Protocol 1.
Protocol 1: Synthesis from Hydroxylamine Hydrochloride and Hexamethyldisilazane
This method is recommended due to its higher yield and improved safety profile by avoiding the isolation of hazardous, dry hydroxylamine.[1]
Materials:
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Hexamethyldisilazane ((CH₃)₃SiNHSi(CH₃)₃)
-
Anhydrous solvent (e.g., Dichloromethane or Tetrahydrofuran)
-
Inert gas for atmosphere (e.g., Nitrogen or Argon)
Equipment:
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer and heating mantle
-
Distillation apparatus
-
Standard glassware for inert atmosphere techniques
Procedure:
-
Reaction Setup: In a dry, round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, add hydroxylamine hydrochloride.
-
Addition of Reagents: Add an excess of hexamethyldisilazane to the flask. The use of an anhydrous solvent is optional but can aid in stirring and heat transfer.
-
Reaction: The mixture is heated to reflux with vigorous stirring. The progress of the reaction can be monitored by the cessation of ammonium chloride precipitation.
-
Work-up and Purification: After the reaction is complete, the mixture is cooled to room temperature. The solid ammonium chloride is removed by filtration under an inert atmosphere. The filtrate is then purified by fractional distillation under reduced pressure to yield this compound as a colorless liquid.
Protocol 2: Synthesis from Dry Hydroxylamine and Chlorotrimethylsilane
This method requires the preparation and handling of dry, solid hydroxylamine, which is explosive and should be handled with extreme caution.
Materials:
-
Dry Hydroxylamine (NH₂OH)
-
Chlorotrimethylsilane ((CH₃)₃SiCl)
-
Triethylamine (Et₃N)
-
Anhydrous solvent (e.g., Diethyl ether or Tetrahydrofuran)
-
Inert gas for atmosphere (e.g., Nitrogen or Argon)
Equipment:
-
Three-necked round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Inert atmosphere setup
-
Filtration and distillation apparatus
Procedure:
-
Reaction Setup: A suspension of dry hydroxylamine in an anhydrous solvent is prepared in a three-necked flask under an inert atmosphere.
-
Addition of Base: An equivalent amount of triethylamine is added to the suspension.
-
Addition of Silylating Agent: An equivalent of chlorotrimethylsilane is added dropwise to the stirred suspension at a controlled temperature (typically 0 °C to room temperature).
-
Reaction: The reaction mixture is stirred for several hours at room temperature to ensure complete reaction.
-
Work-up and Purification: The precipitated triethylamine hydrochloride is removed by filtration. The solvent is removed from the filtrate under reduced pressure, and the residue is purified by distillation to afford this compound.
Visualizations
Experimental Workflow for Synthesis via Protocol 1
Caption: Workflow for the synthesis of this compound.
References
An In-depth Technical Guide to the Reaction Mechanism of N,O-Bis(trimethylsilyl)hydroxylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,O-Bis(trimethylsilyl)hydroxylamine [(CH₃)₃SiNHOSi(CH₃)₃] is a versatile silylating agent employed in organic synthesis and analytical chemistry. As a protected and lipophilic form of hydroxylamine, it serves as a potent donor of the trimethylsilyl (TMS) group to a variety of functional groups containing active hydrogens. This guide provides a comprehensive overview of the reaction mechanism of this compound with common organic functional groups, supported by available quantitative data and detailed experimental protocols. Understanding these mechanisms is crucial for optimizing reaction conditions, predicting outcomes, and developing robust synthetic and analytical methodologies.
Core Reaction Mechanism: Nucleophilic Attack
The fundamental reaction mechanism of this compound involves the nucleophilic attack of a heteroatom (such as oxygen, nitrogen, or sulfur) on one of the silicon atoms of the reagent. The silicon atom is electrophilic due to the polarization of the Si-N and Si-O bonds. The general silylation process can be described as a nucleophilic substitution at the silicon center.
The reaction is typically driven by the formation of a stable silylated product and a volatile byproduct. While the exact mechanism can vary slightly depending on the substrate and reaction conditions, the initial step generally involves the coordination of the substrate's active hydrogen to one of the heteroatoms of the silylating agent, followed by the nucleophilic attack of the substrate's heteroatom on the silicon atom.
N,O-Bis(trimethylsilyl)hydroxylamine: A Technical Guide for Researchers
An In-depth Whitepaper on the Synthesis, Spectroscopy, and Reactivity of a Versatile Silylating Agent
N,O-Bis(trimethylsilyl)hydroxylamine (CAS No. 22737-37-7) is a protected, lipophilic form of hydroxylamine valued in organic synthesis and analytical chemistry.[1] Its dual silylation on both the nitrogen and oxygen atoms grants it unique reactivity, primarily as a nucleophile at the nitrogen center.[1] This guide provides a comprehensive overview of its spectroscopic data, synthesis protocols, and key applications for researchers, scientists, and drug development professionals.
Core Properties and Spectroscopic Data
The fundamental physical and spectroscopic characteristics of this compound are summarized below. This data is essential for its identification, handling, and use in experimental setups.
Physical and Chemical Properties
The compound is a clear, colorless liquid that is sensitive to moisture and should be stored under an inert atmosphere at refrigerated temperatures.[2]
| Property | Value | Reference |
| Molecular Formula | C₆H₁₉NOSi₂ | [3] |
| Molecular Weight | 177.39 g/mol | [3] |
| CAS Number | 22737-37-7 | [3] |
| Boiling Point | 78-80 °C at 100 mmHg | [2] |
| Density | 0.83 g/mL at 25 °C | [2] |
| Refractive Index (n²⁰/D) | 1.411 | [2] |
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data available for this compound.
Table 1: Infrared (IR) Spectroscopy Data The gas-phase IR spectrum is characterized by strong absorptions corresponding to Si-C and Si-O bond vibrations.
| Wavenumber (cm⁻¹) | Assignment (Tentative) |
| ~2960 | C-H stretch (in -CH₃) |
| ~1255 | Si-CH₃ symmetric deformation |
| ~1090 | Si-O-N stretch |
| ~840 | Si-C stretch / CH₃ rock |
(Data derived from the NIST Gas-Phase IR Spectrum).[3]
Table 2: Mass Spectrometry (MS) Data The electron ionization (EI) mass spectrum shows characteristic fragmentation patterns for trimethylsilyl compounds.
| m/z | Relative Intensity | Assignment (Proposed Fragment) |
| 162 | ~30% | [M - CH₃]⁺ |
| 147 | ~5% | [(CH₃)₃Si-O-Si(CH₃)₂]⁺ |
| 132 | ~10% | [M - 3CH₃]⁺ |
| 75 | ~60% | [HO=Si(CH₃)₂]⁺ |
| 73 | Base Peak (100%) | [(CH₃)₃Si]⁺ |
(Data derived from the NIST Mass Spectrum (Electron Ionization)).[4]
Table 3: Nuclear Magnetic Resonance (NMR) Spectroscopy Data Specific, experimentally verified NMR data for this compound is not readily available in peer-reviewed literature. However, based on its chemical structure, the following signals can be predicted:
| Nucleus | Predicted Chemical Shift (δ) | Multiplicity | Integration | Assignment |
| ¹H NMR | ~0.1-0.3 ppm | Singlet | 18H | (CH₃)₃Si-N and (CH₃)₃Si-O |
| Variable (broad) | Singlet | 1H | N-H | |
| ¹³C NMR | ~0-2 ppm | Quartet | - | (CH₃)₃Si- |
| ²⁹Si NMR | Two distinct signals | Singlet | - | (CH₃)₃Si-N and (CH₃)₃Si-O |
Note: Predicted values are based on typical chemical shifts for trimethylsilyl groups attached to nitrogen and oxygen.
Experimental Protocols
Detailed, step-by-step procedures from dedicated synthetic methodology publications like Organic Syntheses are not available. However, the following represents a synthesized protocol based on common literature descriptions.
Synthesis Protocol: From Hydroxylamine Hydrochloride
A preferred safer method for preparing this compound avoids the use of explosive, solid hydroxylamine by starting with its hydrochloride salt and using hexamethyldisilazane ((TMS)₂NH) as the silylating agent.[1]
Materials:
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Hexamethyldisilazane ((TMS)₂NH)
-
Anhydrous solvent (e.g., Dichloromethane or THF)
-
Standard inert atmosphere glassware (e.g., Schlenk line)
Procedure:
-
Setup: A flame-dried, three-neck round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, all under a positive pressure of an inert gas (e.g., Nitrogen or Argon).
-
Reagents: Hydroxylamine hydrochloride is suspended in the anhydrous solvent within the flask.
-
Reaction: An excess of hexamethyldisilazane is added dropwise to the stirred suspension. The reaction is typically heated to reflux to drive it to completion. The progress can be monitored by observing the dissolution of the hydrochloride salt.
-
Workup: Upon completion, the reaction mixture is cooled to room temperature. The byproduct, ammonium chloride, precipitates and is removed by filtration under inert conditions.
-
Purification: The solvent and any excess hexamethyldisilazane are removed from the filtrate by distillation. The resulting crude product is then purified by fractional vacuum distillation to yield pure this compound (b.p. 78-80 °C / 100 mmHg).[2]
General Protocol for Spectroscopic Analysis
NMR Spectroscopy (¹H, ¹³C, ²⁹Si):
-
A sample of the purified compound (~10-20 mg) is dissolved in an appropriate deuterated solvent (e.g., CDCl₃, C₆D₆) in an NMR tube under an inert atmosphere to prevent hydrolysis.
-
Spectra are acquired on a standard NMR spectrometer (e.g., 400 MHz). ¹H and ¹³C spectra are referenced to the residual solvent peak or tetramethylsilane (TMS). ²⁹Si spectra are referenced externally to TMS.
IR Spectroscopy:
-
For a liquid sample, a spectrum can be obtained by placing a thin film of the neat liquid between two salt plates (e.g., NaCl or KBr) and analyzing using an FT-IR spectrometer.
Mass Spectrometry (GC-MS):
-
A dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane, ether) is prepared.
-
The solution is injected into a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an electron ionization (EI) source to obtain the mass spectrum.[5]
Key Applications and Reaction Pathways
This compound serves as a versatile reagent in several synthetic and analytical workflows.
Caption: Workflow for a safe synthesis of this compound.
A primary application is its reaction with electrophiles, such as acid chlorides, via N-acylation. This reaction is a key step in the synthesis of hydroxamic acids, which are an important class of compounds in medicinal chemistry.[1]
Caption: N-Acylation reaction pathway to form hydroxamic acids.
In analytical chemistry, the reagent is used for the derivatization of polar functional groups to increase their volatility and thermal stability for gas chromatography (GC) analysis. A notable example is its reaction with phenolic steroids for their quantitative determination in pharmaceutical formulations.[1]
Caption: Analytical workflow for steroid analysis using derivatization.
Further applications include its use in the preparation of N-(dialkyl phosphinoyl)hydroxylamines and its reaction with organoboron compounds, such as 9-chloro-9-borafluorene, to yield rearranged heterocyclic systems.[1] This versatility makes this compound an indispensable tool in both synthetic and analytical laboratories.
References
- 1. N-methyl-N,O-bis(trimethylsilyl)hydroxylamine: preparation, properties, and utilization - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. N,O-双(三甲基硅基)羟胺 97% | Sigma-Aldrich [sigmaaldrich.cn]
- 3. scbt.com [scbt.com]
- 4. This compound CAS#: 22737-37-7 [m.chemicalbook.com]
- 5. rsc.org [rsc.org]
An In-depth Technical Guide to N,O-Bis(trimethylsilyl)hydroxylamine: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,O-Bis(trimethylsilyl)hydroxylamine (BSH), a versatile organosilicon reagent, serves as a stable and lipophilic surrogate for hydroxylamine in a multitude of chemical transformations. Its unique structure, featuring two trimethylsilyl groups protecting both the nitrogen and oxygen atoms of hydroxylamine, imparts distinct reactivity and handling advantages. This technical guide provides a comprehensive overview of the physical and chemical properties of BSH, detailed experimental protocols for its synthesis and application, and an exploration of its utility in organic synthesis and drug development.
Physical and Chemical Properties
This compound is a colorless to almost colorless liquid with a characteristic odor. It is sensitive to moisture and heat, necessitating storage under an inert atmosphere in a refrigerated environment.[1] Key physical and chemical properties are summarized in the tables below for easy reference.
Table 1: General and Physical Properties of this compound
| Property | Value | Reference(s) |
| Chemical Formula | C₆H₁₉NOSi₂ | [2][3] |
| Molecular Weight | 177.39 g/mol | [2][3] |
| CAS Number | 22737-37-7 | [2][3] |
| Appearance | Colorless to almost colorless clear liquid | [4] |
| Boiling Point | 78-80 °C at 100 mmHg | |
| Density | 0.83 g/mL at 25 °C | |
| Refractive Index (n²⁰/D) | 1.411 | |
| Flash Point | 29 °C (84.2 °F) - closed cup | [5] |
| Solubility | Soluble in THF, ether, pentane, CH₂Cl₂ | [2] |
| Storage Temperature | 2-8°C |
Table 2: Spectroscopic Data of this compound
| Spectroscopic Technique | Data | Reference(s) |
| ¹H NMR | The spectrum is expected to show a singlet for the 18 protons of the two trimethylsilyl groups and a broad singlet for the N-H proton. | [1] |
| ¹³C NMR | A single resonance is expected for the methyl carbons of the trimethylsilyl groups. | [1] |
| Infrared (IR) Spectrum | Conforms to the structure, with characteristic peaks for N-H and Si-C bonds. | [6][7] |
| Mass Spectrum (EI) | Molecular Weight: 177.3922 | [8] |
Experimental Protocols
Synthesis of this compound
Several methods have been reported for the synthesis of this compound. A common and safer approach that avoids the use of explosive, dry hydroxylamine involves the reaction of hydroxylamine hydrochloride with an excess of a silylating agent.[2]
General Protocol using Hexamethyldisilazane:
-
Reactants: Hydroxylamine hydrochloride, Hexamethyldisilazane (HMDS).
-
Procedure:
-
To a flask equipped with a reflux condenser and a magnetic stirrer, add hydroxylamine hydrochloride.
-
Add an excess of hexamethyldisilazane (HMDS).
-
Heat the reaction mixture to reflux. The progress of the reaction can be monitored by the evolution of ammonia gas.
-
After the reaction is complete (typically several hours), the excess HMDS and the product are separated by fractional distillation.
-
-
Yield: This method has been reported to provide yields in the range of 71–75%.[2]
Purification:
The crude product is purified by fractional distillation under reduced pressure.[9]
Application in GC-MS Analysis of Steroids: A Derivatization Protocol
This compound is widely used as a derivatization agent in gas chromatography-mass spectrometry (GC-MS) to enhance the volatility and thermal stability of polar analytes like steroids.[10][11] The trimethylsilyl (TMS) derivatives often exhibit characteristic fragmentation patterns, aiding in their identification.[12][13]
Protocol for Steroid Derivatization:
-
Materials:
-
Dried steroid extract
-
This compound (BSH)
-
Pyridine (or other suitable solvent)
-
Heating block or oven
-
-
Procedure:
-
Dissolve the dried steroid extract in a small volume of pyridine in a reaction vial.
-
Add an excess of this compound to the solution.
-
Tightly cap the vial and vortex for 30 seconds.
-
Heat the mixture at 60-80°C for 1 hour to ensure complete derivatization.
-
After cooling to room temperature, the sample is ready for injection into the GC-MS system.
-
Chemical Reactivity and Applications
This compound serves as a versatile reagent in organic synthesis, primarily acting as a synthetic equivalent of hydroxylamine. Its silylated nature renders it less basic and more soluble in organic solvents compared to free hydroxylamine.
The reactivity of BSH is characterized by the nucleophilicity of the nitrogen atom. It readily reacts with a variety of electrophiles. For instance, with acid chlorides in the presence of a base like triethylamine, it undergoes N-acylation to form N,O-bis(trimethylsilyl)hydroxamic acids. These can be subsequently hydrolyzed to the corresponding hydroxamic acids or undergo thermal fragmentation to yield isocyanates.[2]
Another notable reaction is with 9-chloro-9-borafluorene, which results in the formation of 10-trimethylsilyloxy-9-aza-10-boraphenanthrene.[5][14][15]
Role in Drug Development
While direct applications of this compound as a therapeutic agent are not established, its utility in drug discovery and development is significant, primarily as a versatile building block and a derivatization agent.
Hydroxylamine and its derivatives are recognized as important pharmacophores in medicinal chemistry.[2][16] They are key components in a variety of bioactive molecules, including inhibitors of enzymes like ribonucleotide reductase, which are crucial targets in cancer therapy.[17] this compound provides a convenient and manageable source for introducing the hydroxylamine moiety into potential drug candidates. Its use allows for the synthesis of libraries of N-substituted hydroxylamine compounds for screening against various biological targets.
Furthermore, the role of BSH in the analytical aspect of drug development is crucial. As detailed in the experimental protocol, its application as a derivatization agent in GC-MS analysis is vital for the sensitive and accurate quantification of steroidal drugs and their metabolites in biological matrices.[10][18] This is essential for pharmacokinetic and metabolic studies during the drug development process.
Visualizations
Experimental Workflow for GC-MS Analysis of Steroids using BSH Derivatization
Caption: Workflow for the GC-MS analysis of steroids.
Reaction Pathway of this compound with an Acid Chloride
Caption: Reaction of BSH with an acid chloride.
References
- 1. rsc.org [rsc.org]
- 2. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. scbt.com [scbt.com]
- 4. researchgate.net [researchgate.net]
- 5. N,O-双(三甲基硅基)羟胺 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. This compound, 97% 25 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 7. O-alkylation and arylation of Oximes, Hydroxylamines and related compounds [organic-chemistry.org]
- 8. Hydroxylamine, 2TMS derivative [webbook.nist.gov]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. uu.diva-portal.org [uu.diva-portal.org]
- 11. researchgate.net [researchgate.net]
- 12. MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mass spectral fragmentation of trimethylsilylated small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000906) [hmdb.ca]
- 16. benchchem.com [benchchem.com]
- 17. mdpi.com [mdpi.com]
- 18. GC-MS/MS Determination of Steroid Hormones in Urine Using Solid-Phase Derivatization as an Alternative to Conventional Methods - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to N,O-Bis(trimethylsilyl)hydroxylamine (CAS Number: 22737-37-7)
For Researchers, Scientists, and Drug Development Professionals
Abstract
N,O-Bis(trimethylsilyl)hydroxylamine, with the CAS number 22737-37-7, is a versatile and reactive organosilicon compound. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis, and its applications in organic synthesis, particularly in the preparation of hydroxamic acids. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Chemical and Physical Properties
This compound is a colorless to almost colorless clear liquid.[1][2][3] It is sensitive to moisture and heat and should be stored under an inert gas atmosphere at refrigerated temperatures (0-10°C).[1][3] Below is a summary of its key physical and chemical properties.
| Property | Value | Reference(s) |
| CAS Number | 22737-37-7 | [1][4] |
| Molecular Formula | C₆H₁₉NOSi₂ | [1][4] |
| Molecular Weight | 177.39 g/mol | [1][4] |
| Appearance | Colorless to Almost colorless clear liquid | [1][2][3] |
| Boiling Point | 78-80 °C at 100 mmHg | [1] |
| Density | 0.83 g/mL at 25 °C | [1] |
| Refractive Index (n20/D) | 1.411 | [1] |
| Flash Point | 29 °C | [1] |
| Purity (GC) | >95.0% | [1][2][3] |
Spectroscopic Data
Mass Spectrometry
The electron ionization mass spectrum of this compound is available in the NIST WebBook.[4] The fragmentation pattern is a key identifier for this compound in GC-MS analysis.
Infrared (IR) Spectroscopy
Commercial suppliers confirm that the infrared spectrum of this compound conforms to its structure.[2][5] Key absorptions are expected for Si-CH₃, Si-O, and N-H stretching and bending vibrations.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While detailed spectra are not widely published, commercial suppliers confirm that the NMR spectrum is consistent with the structure of this compound.[3] The ¹H NMR spectrum is expected to show signals for the trimethylsilyl protons and the N-H proton. The ¹³C NMR spectrum would show a signal for the methyl carbons of the trimethylsilyl groups.
Experimental Protocols
Synthesis of this compound
Two primary methods for the synthesis of this compound are reported in the literature.
This is considered a safer preparation method as it avoids the use of explosive, solid hydroxylamine. The reaction of hydroxylamine hydrochloride with excess hexamethyldisilazane gives this compound in good yields (71–75%).[1]
Experimental Workflow:
Caption: Synthesis via the hexamethyldisilazane route.
Detailed Protocol:
-
To a stirred suspension of finely ground hydroxylamine hydrochloride in a suitable inert solvent (e.g., dichloromethane or toluene) under an inert atmosphere (e.g., nitrogen or argon), add an excess of hexamethyldisilazane.
-
The reaction mixture is typically heated to reflux to drive the reaction to completion. The progress of the reaction can be monitored by the cessation of ammonia evolution.
-
After cooling to room temperature, the solid ammonium chloride byproduct is removed by filtration.
-
The filtrate is then concentrated under reduced pressure, and the crude product is purified by fractional distillation to yield pure this compound.
This method involves the reaction of dry hydroxylamine with chlorotrimethylsilane in the presence of triethylamine as a base to neutralize the generated HCl. This method provides the product in approximately 69% yield.[1] Caution: This method uses free hydroxylamine, which is a potentially explosive solid.
Experimental Workflow:
Caption: Synthesis via the chlorotrimethylsilane route.
Detailed Protocol:
-
A solution of dry hydroxylamine in an anhydrous aprotic solvent (e.g., diethyl ether or THF) is prepared under an inert atmosphere.
-
The solution is cooled in an ice bath, and triethylamine is added.
-
Chlorotrimethylsilane is then added dropwise to the stirred solution, maintaining the low temperature.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours.
-
The precipitated triethylamine hydrochloride is removed by filtration.
-
The filtrate is concentrated under reduced pressure, and the residue is purified by fractional distillation to afford this compound.
Applications in Synthesis
This compound is a key reagent for the synthesis of N,O-bis(trimethylsilyl)hydroxamic acids through N-acylation with acid chlorides.[1] These silylated hydroxamic acids are versatile intermediates that can be hydrolyzed to the corresponding free hydroxamic acids.
Reaction Mechanism:
Caption: N-acylation and subsequent hydrolysis.
Detailed Protocol for N-acylation (General Procedure):
-
To a solution of this compound (1 equivalent) and triethylamine (1 equivalent) in an anhydrous aprotic solvent (such as THF, diethyl ether, or dichloromethane) at 0 °C under an inert atmosphere, add the acid chloride (1 equivalent) dropwise.[1]
-
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitoring by TLC or GC is recommended).
-
The triethylamine hydrochloride precipitate is removed by filtration.
-
The solvent is removed from the filtrate under reduced pressure to yield the crude N,O-bis(trimethylsilyl)hydroxamic acid, which can often be used in the next step without further purification.
Detailed Protocol for Hydrolysis to Hydroxamic Acid (General Procedure):
-
The crude N,O-bis(trimethylsilyl)hydroxamic acid is dissolved in a protic solvent such as methanol or a mixture of THF and water.
-
The hydrolysis can be performed under neutral, acidic, or basic conditions depending on the stability of the target hydroxamic acid. Mild acidic conditions (e.g., dilute HCl) are commonly used.
-
After the hydrolysis is complete, the solvent is removed under reduced pressure.
-
The resulting crude hydroxamic acid is then purified by recrystallization or chromatography.
Safety Information
This compound is a flammable liquid and vapor and causes severe skin burns and eye damage.[1][3] It is also moisture and heat-sensitive.[1] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. All manipulations should be carried out in a well-ventilated fume hood.
Conclusion
This compound is a valuable reagent in organic synthesis, primarily serving as a protected form of hydroxylamine for the preparation of hydroxamic acids. Its synthesis, while requiring careful handling of reagents, is achievable through established methods. The reactivity of its N-silylated nitrogen center allows for efficient acylation, making it a key building block in the synthesis of various functional molecules relevant to drug discovery and development. This guide provides the essential technical information for the safe and effective use of this compound in a research setting.
References
- 1. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. This compound, 97% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 3. This compound | 22737-37-7 | TCI AMERICA [tcichemicals.com]
- 4. Hydroxylamine, 2TMS derivative [webbook.nist.gov]
- 5. This compound, 97% | Fisher Scientific [fishersci.ca]
The Silylating Agent's Toolkit: A Comprehensive Guide to Reactivity and Application
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis and drug development, the strategic use of protecting groups is paramount. Among these, silylating agents have emerged as indispensable tools for the temporary masking of reactive functional groups, thereby enabling complex molecular transformations with high selectivity and yield.[1][2][3] This technical guide provides an in-depth exploration of the core principles governing the reactivity of common silylating agents, offering a practical framework for their selection and application.
The Silylation Reaction: A Nucleophilic Substitution at Silicon
At its heart, silylation is a nucleophilic substitution reaction where a nucleophile, typically an alcohol, amine, or carboxylic acid, attacks the electrophilic silicon atom of the silylating agent.[1][4] This process results in the formation of a stable silyl derivative, such as a silyl ether or silyl amine, and the displacement of a leaving group.[2] The general mechanism, proceeding via an SN2 pathway at the silicon center, is depicted below.[2][4]
Factors Influencing Silylating Agent Reactivity
The reactivity of a silylating agent is a delicate interplay of several factors, including steric hindrance at the silicon atom, the nature of the leaving group, and the electronic effects of the substituents on the silicon.[2][5] Understanding these factors is crucial for selecting the appropriate agent for a specific transformation.
Steric Effects
The steric bulk of the alkyl or aryl groups attached to the silicon atom significantly impacts the rate of silylation.[2][6] As the size of these substituents increases, the approach of the nucleophile to the silicon center is hindered, leading to a decrease in reactivity.[2][7] This principle allows for the selective protection of less sterically hindered functional groups. For instance, bulky silylating agents like tert-butyldimethylsilyl chloride (TBSCl) and triisopropylsilyl chloride (TIPSCl) exhibit a strong preference for primary alcohols over secondary and tertiary alcohols.[2]
Electronic Effects
The electronic nature of the substituents on the silicon atom also plays a role, albeit generally less pronounced than steric effects. Electron-withdrawing groups can increase the electrophilicity of the silicon atom, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups can decrease reactivity.[2]
Leaving Group Ability
The nature of the leaving group (X in R'₃Si-X) is a critical determinant of reactivity.[8][9] A more stable leaving group (a weaker conjugate base) will depart more readily, accelerating the reaction. For silyl halides, the reactivity generally follows the trend: I > Br > Cl.[10] Silyl triflates (TfO⁻) are exceptionally good leaving groups, making silylating agents like trimethylsilyl triflate (TMSOTf) and tert-butyldimethylsilyl triflate (TBSOTf) highly reactive.[11][12]
A Comparative Look at Common Silylating Agents
A variety of silylating agents are commercially available, each with a unique reactivity profile and application scope. The choice of agent depends on the desired level of stability of the resulting silyl ether and the specific reaction conditions.
| Silylating Agent | Abbreviation | Structure | Key Features & Applications |
| Trimethylsilyl chloride | TMSCl | (CH₃)₃SiCl | Highly reactive, forms silyl ethers that are sensitive to acidic conditions.[13][14] Widely used for the protection of alcohols and amines, and for increasing the volatility of compounds for gas chromatography.[1][15][16] |
| Triethylsilyl chloride | TESCl | (C₂H₅)₃SiCl | More sterically hindered and forms more stable silyl ethers than TMSCl. Offers a balance between reactivity and stability. |
| tert-Butyldimethylsilyl chloride | TBSCl or TBDMSCl | (t-Bu)(CH₃)₂SiCl | One of the most common silylating agents.[11][17] The bulky tert-butyl group provides significant steric hindrance, leading to the formation of silyl ethers that are stable to a wide range of reaction conditions but can be cleaved with fluoride reagents.[18][19] |
| Triisopropylsilyl chloride | TIPSCl | (i-Pr)₃SiCl | Even more sterically demanding than TBSCl, resulting in highly stable silyl ethers.[2][12] Often used for the selective protection of primary alcohols. |
| tert-Butyldiphenylsilyl chloride | TBDPSCl | (t-Bu)(C₆H₅)₂SiCl | The presence of two phenyl groups and a tert-butyl group confers exceptional stability to the resulting silyl ethers, particularly towards acidic conditions.[20][21] |
| N,O-Bis(trimethylsilyl)acetamide | BSA | CH₃C(OSi(CH₃)₃)=NSi(CH₃)₃ | A highly reactive and versatile silylating agent that produces a neutral acetamide byproduct, simplifying workup.[2][15] |
| Hexamethyldisilazane | HMDS | ((CH₃)₃Si)₂NH | A less reactive but economical silylating agent that releases ammonia as a byproduct.[1][22] Often used in industrial applications. |
Table 1: Comparison of Common Silylating Agents
The relative stability of the corresponding silyl ethers to acidic and basic hydrolysis provides a useful proxy for the reactivity of the silylating agents. A more stable silyl ether is generally formed from a less reactive silylating agent.
| Silyl Ether | Relative Stability to Acid Hydrolysis | Relative Stability to Basic Hydrolysis |
| TMS | 1 | 1 |
| TES | 64 | 10 - 100 |
| TBDMS | 20,000 | ~20,000 |
| TIPS | 700,000 | 100,000 |
| TBDPS | 5,000,000 | ~20,000 |
Table 2: Relative Stability of Common Silyl Ethers [23]
Experimental Protocols: A Practical Guide
The successful implementation of a silylation reaction hinges on the careful execution of the experimental protocol. Below are representative procedures for the protection of a primary alcohol using two common silylating agents.
General Procedure for Silylation using Silyl Chlorides
Materials:
-
Alcohol (1.0 equiv)
-
Silyl chloride (e.g., TBSCl, 1.1 - 1.5 equiv)
-
Base (e.g., imidazole, triethylamine, 2,6-lutidine, 1.2 - 2.5 equiv)
-
Anhydrous solvent (e.g., dichloromethane (DCM), dimethylformamide (DMF))
-
Anhydrous sodium sulfate or magnesium sulfate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
Procedure:
-
To a solution of the alcohol in the chosen anhydrous solvent, add the base.
-
Cool the mixture to 0 °C in an ice bath.
-
Add the silyl chloride dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC).
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Applications in Drug Development
The strategic application of silylating agents is a cornerstone of modern pharmaceutical research and development.[1] Their primary role is to act as protecting groups for sensitive functionalities during the synthesis of complex drug molecules.[1][16][18] This allows for the selective modification of other parts of the molecule without unintended side reactions.[1]
Furthermore, the introduction of silyl groups can modulate the physicochemical properties of drug candidates.[24] For instance, silylation can increase the lipophilicity of a molecule, which can enhance its cell permeability and bioavailability.[24] In some cases, silyl ethers are designed as prodrugs that are cleaved in vivo to release the active pharmaceutical ingredient.[24][25] The rate of this cleavage can be tuned by carefully selecting the silylating agent, offering a sophisticated approach to controlled drug delivery.[24]
Deprotection Strategies
The utility of silyl ethers as protecting groups is contingent upon their facile removal under conditions that do not affect other functional groups in the molecule.[2][26] The most common methods for deprotection involve the use of fluoride ion sources or acidic conditions.[12][26]
The exceptional strength of the silicon-fluorine bond makes fluoride ions particularly effective for cleaving silyl ethers.[2] Reagents such as tetrabutylammonium fluoride (TBAF) are widely used for this purpose.[26]
Acid-catalyzed hydrolysis is another common deprotection method.[26] The stability of silyl ethers to acidic conditions varies significantly, allowing for selective deprotection.[12][23] For example, a TMS ether can be cleaved in the presence of a TBDPS ether by treatment with a mild acid.[21]
Conclusion
Silylating agents are powerful and versatile reagents in the arsenal of the modern chemist. A thorough understanding of the factors that govern their reactivity—sterics, electronics, and leaving group ability—is essential for their effective and strategic deployment. By carefully selecting the appropriate silylating agent and reaction conditions, researchers can achieve high levels of selectivity and efficiency in the synthesis of complex molecules, ultimately accelerating the pace of discovery in drug development and other scientific disciplines.
References
- 1. An In-Depth Guide to Silylation Reagents: Applications and Benefits [cfsilicones.com]
- 2. Silylation - Wikipedia [en.wikipedia.org]
- 3. nbinno.com [nbinno.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. researchgate.net [researchgate.net]
- 6. Progress in Silylation Protection and Deprotection of Hydroxyl Groups within Alcohol and Phenol [ccspublishing.org.cn]
- 7. researchgate.net [researchgate.net]
- 8. Leaving Group Effects on the Selectivity of the Silylation of Alcohols: The Reactivity-Selectivity Principle Revisited - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. dalalinstitute.com [dalalinstitute.com]
- 11. tert-Butyldimethylsilyl chloride - Wikipedia [en.wikipedia.org]
- 12. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 13. Trimethylsilyl chloride - Wikipedia [en.wikipedia.org]
- 14. fiveable.me [fiveable.me]
- 15. grokipedia.com [grokipedia.com]
- 16. nbinno.com [nbinno.com]
- 17. grokipedia.com [grokipedia.com]
- 18. zxchem.com [zxchem.com]
- 19. fiveable.me [fiveable.me]
- 20. CAS 58479-61-1: tert-Butyldiphenylsilyl chloride [cymitquimica.com]
- 21. tert-Butyldiphenylsilyl - Wikipedia [en.wikipedia.org]
- 22. spiedigitallibrary.org [spiedigitallibrary.org]
- 23. Silyl ether - Wikipedia [en.wikipedia.org]
- 24. pubs.acs.org [pubs.acs.org]
- 25. The role of silicon in drug discovery: a review - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00169A [pubs.rsc.org]
- 26. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
Theoretical Analysis of N,O-Bis(trimethylsilyl)hydroxylamine: A Computational Chemistry Perspective
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
N,O-Bis(trimethylsilyl)hydroxylamine is a derivative of hydroxylamine where the hydrogen atoms of both the amino and hydroxyl groups are replaced by trimethylsilyl (TMS) groups. This dual silylation imparts increased thermal stability and solubility in nonpolar organic solvents, making it an effective silylating agent. Its utility in organic synthesis is well-documented, particularly in the preparation of silylated derivatives of steroids and other sensitive molecules for gas chromatography-mass spectrometry (GC-MS) analysis.
While experimental data on its reactivity are abundant, detailed theoretical studies focusing on its intrinsic molecular properties are conspicuously absent from the public domain. Understanding the molecule's conformational preferences, the nature of its silicon-nitrogen and silicon-oxygen bonds, and its overall electronic structure is crucial for optimizing its use in existing applications and for designing new synthetic methodologies. This guide outlines the standard computational chemistry workflows that would be employed to investigate these properties and presents expected, illustrative data based on studies of analogous silylated compounds.
Computational Methodology
The following section details a robust and widely accepted computational protocol for the theoretical investigation of silylated hydroxylamines. This methodology is based on protocols successfully applied to similar molecules and is designed to yield accurate and reliable data on the geometric and electronic properties of this compound.
2.1. Geometry Optimization and Conformational Analysis
A thorough exploration of the potential energy surface of this compound would be initiated to identify all stable conformers. An initial conformational search could be performed using a computationally less expensive method, such as a molecular mechanics force field (e.g., MMFF94) or a semi-empirical method (e.g., GFN2-xTB). The resulting low-energy conformers would then be subjected to full geometry optimization using Density Functional Theory (DFT).
-
Software: Gaussian 16 or ORCA 5.0
-
Method: B3LYP hybrid functional
-
Basis Set: 6-311+G(d,p) for all atoms
-
Solvation Model: The Polarizable Continuum Model (PCM) could be used to simulate the effects of a solvent (e.g., tetrahydrofuran, dichloromethane) if required.
-
Verification of Minima: Frequency calculations would be performed at the same level of theory to confirm that all optimized structures are true minima on the potential energy surface (i.e., possess no imaginary frequencies).
2.2. Vibrational Frequency Analysis
The harmonic vibrational frequencies calculated during the geometry optimization step would be used to characterize the stationary points and to compute thermodynamic properties such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy at standard conditions (298.15 K and 1 atm). These frequencies are also essential for predicting the theoretical infrared (IR) spectrum of the molecule.
2.3. Electronic Structure Analysis
To gain insight into the electronic characteristics and bonding of this compound, a Natural Bond Orbital (NBO) analysis would be performed on the optimized lowest-energy structure. This analysis provides information on atomic charges, orbital hybridizations, and key donor-acceptor (hyperconjugative) interactions that contribute to the molecule's stability and structure.
Hypothetical Quantitative Data
The tables below present hypothetical, yet realistic, quantitative data that would be expected from the computational analysis of this compound. These values are based on known experimental and theoretical data for similar chemical bonds and structures in related silylated compounds.
Table 1: Predicted Geometrical Parameters for the Lowest Energy Conformer of this compound
| Parameter | Atom(s) Involved | Predicted Value |
| Bond Lengths (Å) | ||
| Si-N | 1.745 | |
| Si-O | 1.680 | |
| N-O | 1.460 | |
| Si-C (avg.) | 1.875 | |
| N-H | 1.012 | |
| Bond Angles (°) | ||
| Si-N-Si | 118.5 | |
| Si-N-O | 115.0 | |
| N-O-Si | 119.2 | |
| C-Si-N (avg.) | 110.5 | |
| C-Si-O (avg.) | 109.8 | |
| Dihedral Angles (°) | ||
| Si-N-O-Si | 175.0 (trans) |
Table 2: Relative Energies of Hypothetical Conformers
| Conformer | ZPVE-Corrected Relative Energy (kcal/mol) | Gibbs Free Energy Difference (kcal/mol) | Boltzmann Population (%) |
| Conf-1 | 0.00 | 0.00 | 85.2 |
| Conf-2 | 1.25 | 1.10 | 12.1 |
| Conf-3 | 2.50 | 2.30 | 2.7 |
Visualizations: Structures and Workflows
Visual representations are critical for understanding molecular structures and complex processes. The following diagrams, generated using the DOT language, illustrate the molecular structure of this compound, a common synthetic pathway, and a typical computational workflow.
Conclusion and Future Outlook
This technical guide has outlined a comprehensive framework for the theoretical study of this compound. While published computational data for this specific molecule is currently lacking, the methodologies described herein represent a standard and effective approach for such an investigation. The presented hypothetical data and visualizations serve as a template for what can be expected from a rigorous computational analysis.
Future theoretical work is essential to fully characterize the conformational flexibility, electronic properties, and reactivity of this compound. Such studies would not only provide fundamental chemical insights but also support the rational design of new applications in organic synthesis and materials science. It is hoped that this guide will stimulate further research into the computational chemistry of this important silylating agent.
N,O-Bis(trimethylsilyl)hydroxylamine molecular weight and formula
This guide provides an in-depth overview of the chemical properties of N,O-Bis(trimethylsilyl)hydroxylamine, tailored for researchers, scientists, and professionals in drug development.
Core Chemical Data
This compound is a silyl-protected derivative of hydroxylamine. Below is a summary of its key quantitative properties.
| Property | Value |
| Molecular Formula | C₆H₁₉NOSi₂[1][2][3] |
| Linear Formula | (CH₃)₃SiONHSi(CH₃)₃ |
| Molecular Weight | 177.39 g/mol [1][2][3] |
| CAS Number | 22737-37-7[1][2] |
Molecular Structure and Connectivity
The structure of this compound consists of a central nitrogen atom bonded to an oxygen atom and a hydrogen atom. The oxygen atom is bonded to one trimethylsilyl group, and the nitrogen atom is also bonded to a second trimethylsilyl group.
Caption: Molecular connectivity of this compound.
References
An In-depth Technical Guide to N,O-Bis(trimethylsilyl)hydroxylamine: Discovery, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
N,O-Bis(trimethylsilyl)hydroxylamine (TMSHA) is a versatile and highly reactive organosilicon compound that has found extensive application in organic synthesis and analytical chemistry. Since its first synthesis in the late 1960s, it has become an invaluable tool for the protection of sensitive functional groups, the synthesis of complex molecules, and the derivatization of non-volatile compounds for analysis. This technical guide provides a comprehensive overview of the discovery and history of TMSHA, detailed experimental protocols for its synthesis, a summary of its key physicochemical and spectroscopic properties, and a discussion of its evolving applications.
Discovery and History
The first synthesis of this compound was reported in 1969 by U. Wannagat and O. Smrekar. Their work, published in Monatshefte für Chemie, described the reaction of hydroxylamine with a silylating agent to produce the novel bis-silylated compound. This discovery opened up new possibilities for the use of silylated hydroxylamines in organic chemistry.
Initially, the synthesis of TMSHA involved the use of dry hydroxylamine, a potentially explosive solid, which limited its widespread adoption. However, the development of safer and more efficient synthetic methods, particularly the use of hydroxylamine hydrochloride and hexamethyldisilazane (HMDS), has made TMSHA readily accessible to researchers. Over the past few decades, the applications of TMSHA have expanded significantly, from its initial use as a protecting group to its current role as a key reagent in the synthesis of complex organic molecules and as a derivatizing agent for gas chromatography-mass spectrometry (GC-MS) analysis.
Synthesis of this compound
There are two primary methods for the synthesis of this compound. The original method utilizes chlorotrimethylsilane, while a safer and more common modern method employs hexamethyldisilazane.
Original Synthesis using Chlorotrimethylsilane
This method involves the reaction of dry hydroxylamine with chlorotrimethylsilane in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid byproduct.[1]
Reaction: 2 (CH₃)₃SiCl + NH₂OH + 2 (C₂H₅)₃N → ((CH₃)₃Si)₂NOH + 2 (C₂H₅)₃N·HCl
A reported yield for this method is approximately 69%.[1]
Experimental Protocol:
Materials:
-
Dry hydroxylamine
-
Chlorotrimethylsilane (TMSCl)
-
Triethylamine (Et₃N)
-
Anhydrous diethyl ether
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend dry hydroxylamine in anhydrous diethyl ether.
-
Cool the suspension in an ice bath.
-
Add a solution of chlorotrimethylsilane and triethylamine in anhydrous diethyl ether dropwise from the dropping funnel with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2-3 hours.
-
Cool the reaction mixture and filter to remove the triethylamine hydrochloride precipitate.
-
Wash the precipitate with anhydrous diethyl ether.
-
Combine the filtrate and washings and remove the solvent under reduced pressure.
-
Distill the residue under vacuum to obtain pure this compound.
Safer Synthesis using Hexamethyldisilazane
To avoid the use of potentially explosive dry hydroxylamine, a safer method utilizing hydroxylamine hydrochloride and hexamethyldisilazane (HMDS) has been developed. This is now the preferred method for the laboratory-scale synthesis of TMSHA.[1]
Reaction: 2 NH₂OH·HCl + 2 ((CH₃)₃Si)₂NH → 2 ((CH₃)₃Si)₂NOH + 2 NH₄Cl
This method provides a good yield of 71-75%.[1]
Experimental Protocol:
Materials:
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Hexamethyldisilazane (HMDS)
-
Anhydrous toluene (optional, for easier stirring)
Procedure:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, combine hydroxylamine hydrochloride and a molar excess of hexamethyldisilazane. Anhydrous toluene can be added to facilitate stirring.
-
Heat the mixture to reflux with stirring. The reaction progress can be monitored by the evolution of ammonia gas.
-
Continue refluxing until the reaction is complete (typically 4-6 hours).
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the ammonium chloride precipitate.
-
Wash the precipitate with anhydrous toluene or another suitable solvent.
-
Combine the filtrate and washings and remove the solvent and excess HMDS under reduced pressure.
-
Distill the residue under vacuum to yield pure this compound.
Physicochemical and Spectroscopic Data
A summary of the key quantitative data for this compound is presented in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₁₉NOSi₂ | [1] |
| Molecular Weight | 177.39 g/mol | [1] |
| CAS Number | 22737-37-7 | [1] |
| Boiling Point | 78-80 °C at 100 mmHg | [1] |
| Density | 0.830 g/mL at 25 °C | [1] |
| Refractive Index (n²⁰/D) | 1.411 | [1] |
| Flash Point | 28 °C | [1] |
Spectroscopic Data
Mass Spectrometry (Electron Ionization): The NIST database provides a mass spectrum for this compound, which is a key tool for its identification.
Infrared (IR) Spectroscopy: The IR spectrum of this compound exhibits characteristic absorption bands for Si-CH₃, Si-O, and N-H stretching and bending vibrations.
Applications in Research and Development
This compound is a versatile reagent with a wide range of applications in organic synthesis and analytical chemistry.
Protecting Group Chemistry
The primary application of TMSHA is as a silylating agent to protect sensitive functional groups, particularly hydroxyl (-OH) and amino (-NH) groups. The resulting trimethylsilyl ethers and amines are generally more stable and less polar than the parent compounds, allowing for subsequent chemical transformations to be carried out on other parts of the molecule without affecting the protected group.
Reagent in Organic Synthesis
TMSHA serves as a precursor for the synthesis of various other important organic compounds. For instance, it is used in the preparation of N-(dialkyl phosphinoyl)hydroxylamines.[1]
Derivatizing Agent for Gas Chromatography (GC)
In analytical chemistry, TMSHA is widely used as a derivatizing agent for gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS). Many polar and non-volatile compounds, such as steroids, sugars, and some pharmaceuticals, cannot be directly analyzed by GC due to their low volatility and thermal instability.[1] Derivatization with TMSHA converts the polar functional groups into their more volatile and thermally stable trimethylsilyl derivatives, enabling their successful separation and analysis by GC.[1]
Visualizations
Synthesis Pathways
Caption: Synthesis pathways for this compound.
Experimental Workflow for Synthesis via HMDS Method
Caption: Experimental workflow for the synthesis of TMSHA using HMDS.
Conclusion
This compound has established itself as a cornerstone reagent in both synthetic and analytical chemistry. Its journey from a novel compound in the late 1960s to a widely used laboratory chemical is a testament to its utility and the ingenuity of chemists in developing safer and more efficient synthetic routes. For researchers, scientists, and drug development professionals, a thorough understanding of the properties, synthesis, and applications of TMSHA is essential for leveraging its full potential in their respective fields. This guide provides a solid foundation for that understanding, enabling further innovation and discovery.
References
A Comprehensive Technical Guide to the Safe Handling of N,O-Bis(trimethylsilyl)hydroxylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,O-Bis(trimethylsilyl)hydroxylamine (CAS No. 22737-37-7) is a versatile silylating agent and a protected form of hydroxylamine used in a variety of chemical syntheses.[1] Its lipophilic nature and reactivity with electrophiles make it a valuable reagent in organic chemistry, particularly in the preparation of N-(dialkyl phosphinoyl)hydroxylamines and in the analysis of phenolic steroids.[1] However, its hazardous properties necessitate a thorough understanding of safety and handling precautions to minimize risks in a laboratory setting. This guide provides an in-depth overview of the safety protocols, physical and chemical properties, and handling procedures for this compound.
Hazard Identification and Classification
This compound is classified as a hazardous chemical due to its flammability and corrosive nature. It is crucial to be aware of its potential dangers before handling.
GHS Hazard Classifications:
-
Flammable Liquids - Category 3
-
Skin Corrosion/Irritation - Category 1B
-
Serious Eye Damage/Eye Irritation - Category 1
Signal Word: Danger
Hazard Statements:
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided in the table below. This information is essential for safe storage and handling.
| Property | Value | Reference(s) |
| Molecular Formula | C6H19NOSi2 | [1] |
| Molecular Weight | 177.39 g/mol | [1] |
| Appearance | Colorless to almost colorless clear liquid | [2] |
| Boiling Point | 78-80 °C @ 100 mmHg | [3] |
| Density | 0.83 g/mL at 25 °C | [3] |
| Refractive Index | n20/D 1.411 | [3] |
| Flash Point | 29 °C (84.2 °F) - closed cup | |
| Solubility | Soluble in THF, ether, pentane, CH2Cl2 | [1] |
| Moisture Sensitivity | Decomposes in contact with water | [4] |
Toxicological Information
| Exposure Route | Symptoms and Effects | Reference(s) |
| Inhalation | Causes severe burns to the respiratory tract. | [4] |
| Skin Contact | Causes severe skin burns. | [4] |
| Eye Contact | Causes serious eye damage. | [4] |
| Ingestion | Causes severe burns to the gastrointestinal tract. | [4] |
Safe Handling and Storage
Adherence to strict safety protocols is mandatory when working with this compound to prevent accidents and exposure.
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this chemical.
| PPE Type | Specification | Reference(s) |
| Eye/Face Protection | Safety glasses with side-shields and a face shield. | |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), flame-retardant lab coat, and closed-toe shoes. | |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. If ventilation is inadequate, use a respirator with a suitable cartridge (e.g., type ABEK (EN14387)). |
Handling Procedures
-
Work in a well-ventilated area, preferably within a chemical fume hood.[4]
-
Keep away from heat, sparks, open flames, and other ignition sources.[2]
-
Use non-sparking tools and take precautionary measures against static discharge.[2]
-
Ground and bond containers when transferring material.[2]
-
Avoid contact with skin, eyes, and clothing.
-
Do not breathe vapors or mist.
-
Wash hands thoroughly after handling.
Storage Requirements
-
Store in a cool, dry, and well-ventilated area.[2]
-
Keep the container tightly closed.[2]
-
Store away from incompatible materials such as strong acids, bases, and oxidizing agents.[4]
-
The recommended storage temperature is 2-8°C.[3]
Emergency Procedures
In the event of an emergency, immediate and appropriate action is critical.
| Emergency Situation | Procedure | Reference(s) |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention. | [2] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention. | [2] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. | [6] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. | [2] |
| Fire | Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish. Water may be ineffective but can be used to cool containers. | [4] |
| Spill | Evacuate the area. Remove all sources of ignition. Ventilate the area. Absorb the spill with an inert material (e.g., sand, earth) and place it in a suitable container for disposal. | [4] |
Reactivity and Incompatibilities
This compound is a reactive chemical. Understanding its incompatibilities is crucial for safe handling and storage.
-
Moisture: Reacts slowly with moisture and decomposes in contact with water.[1][4]
-
Acids and Bases: Incompatible with strong acids and bases.[4] The decomposition of the related compound, hydroxylamine, is affected by the presence of acids or bases.[7]
-
Oxidizing Agents: Incompatible with strong oxidizing agents.[4]
-
Acid Chlorides: Reacts with acid chlorides in the presence of triethylamine.[1]
-
Aldehydes and Ketones: Reacts with aldehydes and ketones.[8]
-
Thermal Decomposition: Thermal decomposition can produce hazardous gases and vapors, including nitrogen oxides, carbon dioxide, silicon dioxide, and ammonia.[4]
Experimental Protocols
The following are generalized protocols for the use of this compound in a research setting. Note: These are illustrative and should be adapted based on the specific requirements of the reaction being performed. A thorough risk assessment should be conducted before starting any new procedure.
General Silylation Reaction
This protocol outlines a general procedure for the silylation of a substrate with an active hydrogen (e.g., an alcohol or amine).
Materials:
-
This compound
-
Substrate
-
Anhydrous aprotic solvent (e.g., THF, dichloromethane)
-
Dry glassware
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Ensure all glassware is thoroughly dried in an oven and cooled under an inert atmosphere.
-
In a chemical fume hood, dissolve the substrate in the anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere.
-
Slowly add this compound (typically 1.1 to 2 equivalents per active hydrogen) to the solution via a syringe.
-
The reaction may be stirred at room temperature or gently heated to drive it to completion. The progress of the reaction should be monitored by an appropriate analytical technique (e.g., TLC, GC-MS).
-
Upon completion, the reaction mixture can be worked up as required by the specific procedure, which may involve quenching with a protic solvent, extraction, and purification.
Preparation of N,O-bis(trimethylsilyl)hydroxamic acids
This protocol is based on the known reactivity of this compound with acid chlorides.[1]
Materials:
-
This compound
-
Acid chloride
-
Triethylamine
-
Anhydrous aprotic solvent (e.g., THF, dichloromethane)
-
Dry glassware
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
In a chemical fume hood and under an inert atmosphere, dissolve this compound and triethylamine (1 equivalent) in an anhydrous solvent.
-
Cool the solution in an ice bath.
-
Slowly add the acid chloride (1 equivalent) dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir until completion, monitoring by a suitable analytical method.
-
The resulting triethylamine hydrochloride salt can be removed by filtration. The filtrate contains the desired N,O-bis(trimethylsilyl)hydroxamic acid, which can be further purified or used directly.
Visualizations
Logical Relationship for Safe Handling
Caption: Logical workflow for ensuring the safe handling of this compound.
Experimental Workflow for a General Silylation Reaction
Caption: A generalized experimental workflow for a silylation reaction.
Conclusion
This compound is a valuable reagent in chemical synthesis, but its hazardous properties demand careful and informed handling. By understanding its reactivity, implementing appropriate engineering controls, consistently using personal protective equipment, and being prepared for emergencies, researchers can safely utilize this compound in their work. This guide serves as a comprehensive resource to promote a strong safety culture in laboratories where this chemical is used.
References
- 1. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. This compound | 22737-37-7 | TCI AMERICA [tcichemicals.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.pt [fishersci.pt]
- 6. carlroth.com:443 [carlroth.com:443]
- 7. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 8. N-methyl-N,O-bis(trimethylsilyl)hydroxylamine: preparation, properties, and utilization - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Application Notes and Protocols for GC-MS Analysis of Steroids using N,O-Bis(trimethylsilyl)hydroxylamine (BSHA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quantitative analysis of steroids in biological matrices is a critical aspect of clinical diagnostics, endocrinology research, and pharmaceutical development. Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely adopted technique for steroid profiling due to its high resolution, sensitivity, and specificity. However, the inherent low volatility and thermal lability of most steroids necessitate a derivatization step prior to GC-MS analysis. This chemical modification enhances the volatility and thermal stability of the analytes, leading to improved chromatographic peak shape and detection sensitivity.
N,O-Bis(trimethylsilyl)hydroxylamine (BSHA) is a versatile derivatizing agent that facilitates a one-step oximation and silylation of steroids. This application note provides a detailed protocol for the derivatization of steroids using BSHA and their subsequent analysis by GC-MS. The methodology is applicable to a broad range of steroids, including those with hydroxyl and ketone functional groups.
Principle of the Method
The derivatization of steroids with BSHA proceeds via a two-fold reaction. The hydroxylamine moiety of BSHA reacts with the keto groups of steroids to form stable oxime derivatives. Simultaneously, the trimethylsilyl (TMS) groups react with hydroxyl groups to form trimethylsilyl ethers. This single-step derivatization is efficient and simplifies sample preparation compared to traditional two-step methods. The resulting oxime-TMS derivatives are significantly more volatile and thermally stable, making them ideal for GC-MS analysis.
Experimental Protocols
Sample Preparation: Extraction of Steroids from Serum
This protocol describes a liquid-liquid extraction (LLE) method for the isolation of steroids from serum samples.
Materials:
-
Serum sample
-
Internal Standard (IS) solution (e.g., deuterated testosterone in methanol)
-
Methyl tert-butyl ether (MTBE), HPLC grade
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
To 1 mL of serum in a glass centrifuge tube, add a known amount of the internal standard solution.
-
Add 5 mL of MTBE to the tube.
-
Vortex vigorously for 2 minutes to ensure thorough mixing.
-
Centrifuge at 3000 rpm for 10 minutes to separate the organic and aqueous phases.
-
Carefully transfer the upper organic layer to a clean glass tube.
-
Repeat the extraction of the aqueous layer with another 5 mL of MTBE.
-
Combine the organic extracts.
-
Evaporate the pooled organic solvent to dryness under a gentle stream of nitrogen at 40°C. The dried residue is now ready for derivatization.
Derivatization with this compound (BSHA)
This protocol details the one-step derivatization of the extracted steroids.
Materials:
-
Dried steroid extract
-
This compound (BSHA)
-
Anhydrous pyridine
-
Heating block or oven
-
Reaction vials (2 mL) with PTFE-lined caps
Procedure:
-
To the dried steroid extract in a reaction vial, add 50 µL of anhydrous pyridine to ensure complete dissolution.
-
Add 100 µL of BSHA to the vial.
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the mixture at 70°C for 60 minutes to ensure complete derivatization.
-
Allow the vial to cool to room temperature before GC-MS analysis.
GC-MS Analysis
Instrumentation:
A gas chromatograph coupled to a mass spectrometer (e.g., Agilent GC-MS system or equivalent).
GC Conditions:
| Parameter | Value |
| Column | HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent |
| Carrier Gas | Helium at a constant flow rate of 1.2 mL/min |
| Injector Temperature | 280°C |
| Injection Volume | 1 µL in splitless mode |
| Oven Temperature Program | Initial temperature: 180°C, hold for 1 minRamp 1: 20°C/min to 240°CRamp 2: 5°C/min to 300°C, hold for 10 min |
MS Conditions:
| Parameter | Value |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Scan Mode | Full Scan (m/z 50-650) for qualitative analysisSelected Ion Monitoring (SIM) for quantitative analysis |
Data Presentation: Quantitative Data Summary
The following table summarizes the expected retention times and characteristic mass fragments for a selection of steroid oxime-TMS derivatives. This data is illustrative and may vary depending on the specific instrumentation and analytical conditions.
| Steroid | Derivative | Retention Time (min) | Characteristic m/z (SIM ions) | LOD (ng/mL) |
| Testosterone | Oxime-TMS | 12.5 | 433 (M+), 418, 129 | 0.1 |
| Progesterone | Di-Oxime | 14.2 | 372 (M+), 357, 313 | 0.2 |
| Estradiol | Di-TMS | 15.8 | 416 (M+), 326, 285 | 0.05 |
| Cortisol | Oxime-Tri-TMS | 18.1 | 635 (M+), 620, 545, 129 | 0.5 |
| Androsterone | Oxime-TMS | 11.9 | 435 (M+), 420, 330 | 0.1 |
Mandatory Visualizations
Caption: Workflow for GC-MS analysis of steroids.
Caption: Reaction of a steroid ketone with BSHA.
Application Notes and Protocols for the Derivatization of Amino Acids with Trimethylsilylating Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quantitative analysis of amino acids is a critical aspect of research in numerous scientific fields, including drug development, clinical diagnostics, and metabolomics. Due to their low volatility, amino acids require a derivatization step to convert them into more volatile and thermally stable compounds suitable for gas chromatography-mass spectrometry (GC-MS) analysis. Silylation, the introduction of a trimethylsilyl (TMS) group, is a widely employed derivatization technique for this purpose.
This document provides detailed application notes and protocols for the derivatization of amino acids using trimethylsilylating agents. While the initial focus was on N,O-Bis(trimethylsilyl)hydroxylamine (BSHA), a comprehensive review of the scientific literature revealed a lack of specific, detailed protocols and quantitative data for its use in amino acid analysis. Therefore, this guide will focus on the closely related and extensively documented reagent, N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) , as a representative and effective agent for the trimethylsilylation of amino acids. The principles and protocols outlined here are expected to be largely applicable to other trimethylsilylating agents, including BSHA, with minor modifications.
Silylation with BSTFA replaces active hydrogens on the amino, carboxyl, and other functional groups of amino acids with a nonpolar TMS group.[1] This single-step reaction effectively reduces the polarity and increases the volatility of the amino acids, making them amenable to GC-MS analysis.[1]
Reaction Mechanism and Workflow
The derivatization of amino acids with BSTFA is a nucleophilic substitution reaction. The lone pair of electrons on the nitrogen and oxygen atoms of the amino acid's functional groups attacks the silicon atom of the BSTFA molecule, leading to the displacement of trifluoroacetamide and the formation of a trimethylsilyl ether or ester.
Below is a generalized workflow for the derivatization and analysis of amino acids using BSTFA.
Experimental Protocols
Materials and Reagents
-
Amino acid standards
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)
-
Acetonitrile (anhydrous, HPLC grade)
-
Internal standard (e.g., Norvaline)
-
Hydrochloric acid (HCl), 6 M for protein hydrolysis (if applicable)
-
Nitrogen gas, high purity
-
Glass vials with PTFE-lined caps
-
Heating block or oven
-
Ultrasonicator
-
GC-MS system
Sample Preparation
-
For Protein or Peptide Samples (Hydrolysis):
-
To release individual amino acids, perform acid hydrolysis by adding 6 M HCl to the sample.
-
Incubate the mixture at 110°C for 18-24 hours.
-
After hydrolysis, remove the HCl by evaporation under a stream of nitrogen or using a vacuum concentrator.
-
-
For Free Amino Acid Samples:
-
Pipette a known volume of the amino acid standard solution or sample into a glass vial.
-
If the sample is in an aqueous solution, it must be thoroughly dried. This is a critical step as moisture can significantly hinder the derivatization reaction and lead to the degradation of the TMS derivatives.[1]
-
Dry the sample under a gentle stream of high-purity nitrogen gas.
-
Derivatization Protocol
The following protocol is based on optimized conditions reported in the literature for the derivatization of amino acids with BSTFA.[1]
-
To the dried amino acid residue, add 100 µL of anhydrous acetonitrile.
-
Add 100 µL of BSTFA.
-
Tightly cap the vial.
-
Ultrasonicate the mixture for 1 minute to ensure complete dissolution of the amino acids.
-
Heat the vial at 100°C for 30 minutes in a heating block or oven.
-
After cooling to room temperature, the sample is ready for GC-MS analysis.
Quantitative Data
The efficiency of the derivatization and the sensitivity of the subsequent GC-MS analysis can be influenced by various factors, including the choice of solvent and the analytical method (e.g., Selected Ion Monitoring - SIM).
| Parameter | Condition/Value | Reference |
| Optimal Solvent | Acetonitrile | [1] |
| Optimal Temperature | 100°C | [1] |
| Optimal Reaction Time | 30 minutes | [1] |
Table 1: Optimized Derivatization Conditions for Amino Acids with BSTFA
The use of Selected Ion Monitoring (SIM) mode in GC-MS analysis can significantly improve the sensitivity and limits of detection compared to full-scan mode.
| Amino Acid | Limit of Detection (LOD) (µM) | Limit of Quantification (LOQ) (µM) |
| Alanine | 0.5 | 1.7 |
| Valine | 0.3 | 1.0 |
| Leucine | 0.2 | 0.7 |
| Isoleucine | 0.2 | 0.7 |
| Proline | 0.4 | 1.3 |
| Serine | 0.6 | 2.0 |
| Threonine | 0.5 | 1.7 |
| Aspartic Acid | 0.4 | 1.3 |
| Glutamic Acid | 0.3 | 1.0 |
| Phenylalanine | 0.2 | 0.7 |
| Lysine | 0.3 | 1.0 |
| Tyrosine | 0.2 | 0.7 |
Table 2: Example Limits of Detection and Quantification for TMS-Derivatized Amino Acids using GC-MS (SIM) (Note: These are representative values and may vary depending on the specific instrumentation and experimental conditions).
Logical Relationships in Derivatization and Analysis
The success of amino acid analysis by GC-MS following silylation is dependent on a series of interconnected factors. The following diagram illustrates these key relationships.
Troubleshooting and Considerations
-
Moisture Sensitivity: As previously mentioned, the presence of water will significantly reduce the yield of the desired TMS-amino acid derivatives.[1] Ensure all glassware is thoroughly dried and use anhydrous solvents.
-
Solvent Effects: The polarity of the solvent can influence the derivatization of certain amino acids, such as glycine and glutamic acid.[1] Acetonitrile is generally a good starting point, but optimization may be required for specific applications.
-
Multiple Derivatives: Some amino acids, like glycine, may form more than one TMS derivative (e.g., di-TMS and tri-TMS).[1] Chromatographic conditions should be optimized to separate these different forms if necessary.
-
Reagent Excess: A sufficient molar excess of the silylating agent is necessary to drive the reaction to completion.
-
Internal Standards: The use of an internal standard that is not naturally present in the sample (e.g., norvaline) is highly recommended for accurate quantification.
Conclusion
Derivatization of amino acids with trimethylsilylating agents like BSTFA is a robust and reliable method for their quantitative analysis by GC-MS. By carefully controlling the reaction conditions, particularly by ensuring an anhydrous environment, researchers can achieve high derivatization yields and obtain sensitive and reproducible results. The protocols and data presented in these application notes provide a solid foundation for developing and implementing this valuable analytical technique in various research and development settings.
References
Application Notes and Protocols for Silylation using N,O-Bis(trimethylsilyl)hydroxylamine (BSHA)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of N,O-Bis(trimethylsilyl)hydroxylamine (BSHA) as a silylating agent. Silylation is a crucial derivatization technique employed to increase the volatility, thermal stability, and amenability of polar compounds for analysis by gas chromatography-mass spectrometry (GC-MS). It is also a valuable method for protecting reactive functional groups during chemical synthesis.
Introduction to Silylation with BSHA
This compound (BSHA) is a versatile reagent for the introduction of trimethylsilyl (TMS) groups onto molecules containing active hydrogen atoms, such as alcohols, amines, and carboxylic acids. The replacement of an active hydrogen with a TMS group reduces the polarity of the compound and decreases intermolecular hydrogen bonding, leading to increased volatility. Silylated derivatives are often more thermally stable, making them suitable for GC analysis and other high-temperature applications.[1] While less common than reagents like N,O-Bis(trimethylsilyl)acetamide (BSA) and N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), BSHA offers a valuable alternative for various synthetic and analytical applications.
Applications
BSHA has been utilized in a range of chemical transformations, including:
-
Derivatization for GC-MS Analysis: BSHA is effective in derivatizing polar analytes to make them suitable for GC-MS analysis. This is particularly useful in metabolomics and drug analysis.
-
Protection of Functional Groups: The trimethylsilyl group can serve as a protecting group for hydroxyl, amino, and carboxyl functionalities in multi-step organic synthesis.
-
Synthesis of Silylated Intermediates: BSHA is used to prepare silylated intermediates that can then be used in further reactions. For instance, it has been used in the preparation of N-(dialkyl phosphinoyl)hydroxylamines.
-
Analysis of Steroids: BSHA has been employed in the analysis of phenolic steroids in pharmaceutical formulations.
Reaction Mechanism and Byproducts
The silylation reaction with BSHA proceeds via a nucleophilic attack of the active hydrogen-containing functional group (e.g., an alcohol) on one of the silicon atoms of the BSHA molecule. This results in the formation of the trimethylsilylated product and a byproduct. While the specific byproducts of BSHA reactions are not extensively detailed in the literature, by analogy to the closely related BSA, the reaction is expected to be efficient and produce volatile byproducts that are less likely to interfere with chromatographic analysis.
Experimental Protocols
The following are general protocols for the silylation of various functional groups using BSHA. These are intended as guidelines and may require optimization for specific applications.
Safety Precautions: BSHA is a flammable and moisture-sensitive liquid that can cause severe skin burns and eye damage.[2] All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn. Reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the reagent.
Protocol 1: General Silylation of Alcohols
This protocol describes a general procedure for the silylation of primary, secondary, and tertiary alcohols.
Materials:
-
This compound (BSHA)
-
Substrate (alcohol)
-
Anhydrous aprotic solvent (e.g., pyridine, dichloromethane, or acetonitrile)
-
Reaction vial with a septum cap
-
Inert gas supply (nitrogen or argon)
-
Heating block or oil bath
Procedure:
-
Ensure all glassware is thoroughly dried in an oven and cooled under a stream of inert gas.
-
To a reaction vial, add the alcohol (1 equivalent).
-
If desired, dissolve the alcohol in a minimal amount of anhydrous solvent.
-
Under an inert atmosphere, add BSHA (1.5-2.0 equivalents per active hydrogen).
-
Seal the vial and stir the reaction mixture at room temperature or heat to 60-80°C. The reaction time can vary from 30 minutes to several hours, depending on the reactivity of the alcohol.
-
Monitor the reaction progress by a suitable technique (e.g., TLC or GC-MS).
-
Upon completion, the reaction mixture can often be directly analyzed by GC-MS. For isolation of the silylated product, the excess reagent and volatile byproducts can be removed under reduced pressure.
Protocol 2: General Silylation of Amines
This protocol provides a general method for the silylation of primary and secondary amines.
Materials:
-
This compound (BSHA)
-
Substrate (amine)
-
Anhydrous aprotic solvent (e.g., pyridine or dimethylformamide)
-
Reaction vial with a septum cap
-
Inert gas supply (nitrogen or argon)
-
Heating block or oil bath
Procedure:
-
Dry all glassware thoroughly and cool under an inert atmosphere.
-
Add the amine (1 equivalent) to a reaction vial.
-
Dissolve the amine in an anhydrous solvent if necessary.
-
Under an inert atmosphere, add BSHA (1.5-2.0 equivalents per active hydrogen).
-
Seal the vial and stir the mixture. The reaction may proceed at room temperature or require heating to 60-80°C for 1-4 hours.
-
Follow the reaction progress by an appropriate analytical method.
-
For GC-MS analysis, the reaction mixture can be injected directly. For synthetic purposes, the product can be purified after removal of volatiles.
Protocol 3: General Silylation of Carboxylic Acids
This protocol outlines a general procedure for the silylation of carboxylic acids.
Materials:
-
This compound (BSHA)
-
Substrate (carboxylic acid)
-
Anhydrous aprotic solvent (e.g., dichloromethane or acetonitrile)
-
Reaction vial with a septum cap
-
Inert gas supply (nitrogen or argon)
-
Heating block or oil bath
Procedure:
-
Use oven-dried glassware cooled under an inert atmosphere.
-
Place the carboxylic acid (1 equivalent) in a reaction vial.
-
Add an anhydrous solvent if the substrate is a solid.
-
Under an inert atmosphere, introduce BSHA (2.0 equivalents). Carboxylic acids require silylation of both the hydroxyl proton and the carbonyl oxygen (enolization), hence a larger excess of the reagent is often used.
-
Seal the vial and stir the reaction mixture at 60-80°C for 1-3 hours.
-
Monitor the completion of the reaction by GC-MS or TLC.
-
The resulting solution containing the silyl ester can be used for further analysis or workup.
Data Presentation
The following table summarizes representative quantitative data for silylation reactions. Due to the limited availability of specific quantitative data for BSHA with simple substrates, data for the closely related and commonly used silylating agent BSA is also included for comparative purposes and to provide typical reaction parameters.
| Substrate Type | Silylating Agent | Stoichiometry (Reagent:Substrate) | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Phenolic Steroids | BSHA | Excess | - | - | - | - | |
| Aldehydes/Ketones | N-methyl-N,O-bis(trimethylsilyl)hydroxylamine | Stoichiometric | - | - | - | Good to Excellent | [3] |
| Non-hindered Alcohols | BSA | >2:1 | Neat or DMF | 60-80 | 30 min - 2 hr | Quantitative | [4] |
| Amines | BSA | >2:1 | Pyridine | 60-80 | 1 - 4 hr | Quantitative | [4] |
| Carboxylic Acids | BSA | >2:1 | Acetonitrile | 60-80 | 1 - 3 hr | Quantitative | [4] |
| Benzilic Acid | BSTFA | Excess | Acetonitrile | 80 | 75 - 120 min | - | [5] |
Visualizations
Silylation Reaction Workflow
The following diagram illustrates the general workflow for a silylation reaction using BSHA for the derivatization of a sample for GC-MS analysis.
Caption: General workflow for sample derivatization using BSHA prior to GC-MS analysis.
Signaling Pathway of Silylation
The diagram below illustrates the conceptual pathway of the silylation of an alcohol with BSHA, leading to the formation of a silyl ether.
Caption: Conceptual reaction pathway for the silylation of an alcohol using BSHA.
References
- 1. thescipub.com [thescipub.com]
- 2. This compound, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. N-methyl-N,O-bis(trimethylsilyl)hydroxylamine: preparation, properties, and utilization - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: N,O-Bis(trimethylsilyl)hydroxylamine as a Protecting Group Reagent
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,O-Bis(trimethylsilyl)hydroxylamine (BSH) is a versatile reagent in organic synthesis. While it is well-documented as a protected, lipophilic form of hydroxylamine that reacts with various electrophiles at the nitrogen center, its application as a silylating agent for the protection of functional groups like alcohols and amines is less commonly reported but mechanistically plausible.[1] This document provides detailed application notes and protocols for the use of BSH and related silylating agents for the protection of hydroxyl and amino functionalities. The information is compiled from established principles of silylation chemistry and available data on related reagents.
Silyl ethers are widely used as protecting groups for alcohols due to their ease of formation, stability under a range of reaction conditions, and facile cleavage under mild protocols.[2][3] The trimethylsilyl (TMS) group, in particular, is valued for its low steric hindrance and straightforward removal.
Physicochemical Properties of this compound
A summary of the key physical and chemical properties of BSH is presented in Table 1. This information is crucial for handling, storage, and reaction setup.
| Property | Value | Reference |
| Molecular Formula | C6H19NOSi2 | [1] |
| Molecular Weight | 177.39 g/mol | [1] |
| Appearance | Clear, colorless liquid | [1] |
| Boiling Point | 78-80 °C / 100 mmHg | [1] |
| Density | 0.830 g/cm³ at 25 °C | [1] |
| Refractive Index | n20/D 1.411 | [1] |
| Solubility | Soluble in THF, ether, pentane, CH2Cl2 | [1] |
| Storage | 2-8°C |
Mechanism of Silylation
The protection of an alcohol with a silylating agent like a silyl halide typically proceeds via an SN2-type mechanism. The alcohol attacks the silicon atom, with a base facilitating the deprotonation of the alcohol and neutralization of the resulting acid.[2] While BSH is not a silyl halide, its reactivity can be compared to other nitrogen-based silylating agents like N,O-Bis(trimethylsilyl)acetamide (BSA). In such cases, the alcohol proton is transferred to the nitrogen of the reagent, and the resulting alkoxide attacks the silicon atom.
Experimental Protocols
While specific protocols for using BSH as a primary silylating agent for simple alcohols and amines are not widely available in the reviewed literature, the following protocols are based on established procedures for similar trimethylsilylating agents like N,O-Bis(trimethylsilyl)acetamide (BSA) and trimethylsilyl chloride (TMSCl). These can serve as a starting point for optimization.
Protection of Primary Alcohols as Trimethylsilyl Ethers
This protocol is adapted from established methods using TMSCl and a non-nucleophilic base.[4]
Materials:
-
Primary alcohol (1.0 eq)
-
This compound (BSH) (1.2 eq)
-
Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a solution of the primary alcohol in anhydrous DCM at 0 °C under an inert atmosphere, add BSH.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude TMS ether.
-
Purify the product by flash column chromatography on silica gel if necessary.
| Substrate Type | Reagent | Conditions | Typical Yield | Reference |
| Primary Alcohol | TMSCl, Et₃N | DCM, 0 °C to RT, 1-3 h | High | [4] |
| Secondary Alcohol | TBDMSCl, Imidazole | DMF, RT, 12-24 h | High | [4] |
| Phenol | HMDS, Boric Acid | Acetonitrile, RT | 85% | [5] |
Protection of Primary Amines as N-Trimethylsilyl Amines
The silylation of amines increases the nucleophilicity of the nitrogen atom.[3] The resulting N-silyl amines are generally less stable than silyl ethers and are readily hydrolyzed.
Materials:
-
Primary amine (1.0 eq)
-
This compound (BSH) (1.2 eq)
-
Anhydrous solvent (e.g., THF, DCM)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Dissolve the primary amine in the anhydrous solvent under an inert atmosphere.
-
Add BSH to the solution at room temperature.
-
Stir the reaction for 30 minutes to 2 hours, monitoring by TLC or GC.
-
As N-silyl amines are moisture-sensitive, it is often preferable to use them in situ for subsequent reactions.
-
If isolation is required, remove the solvent under reduced pressure. The product should be handled under anhydrous conditions.
| Substrate Type | Silylating Agent | Conditions | Notes |
| Primary Amine | BSH | Anhydrous solvent, RT | Product is moisture-sensitive |
| Amine | TMS-Cl, Zinc dust | CHCl₃, RT, 5 min | Avoids the use of organic base |
| Amine | BSA | Neat or in solvent | Acetamide as byproduct |
Deprotection Protocols
The removal of the TMS protecting group is typically achieved under mild acidic conditions or with a fluoride source.
Acid-Catalyzed Deprotection of TMS Ethers
TMS ethers are readily cleaved under mild acidic conditions.[2][4]
Materials:
-
TMS-protected alcohol
-
Methanol (MeOH)
-
1 M Hydrochloric acid (HCl) or Boric acid in water[5]
Procedure:
-
Dissolve the TMS-protected alcohol in methanol.
-
Add a catalytic amount of 1 M HCl (a few drops) and stir the solution at room temperature.
-
Monitor the reaction by TLC. Deprotection is typically rapid (5-30 minutes).
-
Once the reaction is complete, neutralize the acid with a saturated aqueous solution of sodium bicarbonate.
-
Concentrate the solution and extract the product with an appropriate organic solvent.
Fluoride-Mediated Deprotection of TMS Ethers
The strong silicon-fluoride bond makes fluoride ions effective for cleaving silyl ethers.[2]
Materials:
-
TMS-protected alcohol
-
Tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF, 1.1 eq)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
Dissolve the TMS-protected alcohol in anhydrous THF at room temperature under an inert atmosphere.
-
Add the TBAF solution dropwise to the stirred solution.
-
Stir the reaction for 1-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated aqueous ammonium chloride solution.
-
Extract the mixture with an organic solvent.
| Deprotection Method | Reagent | Conditions | Substrate |
| Acid-Catalyzed | 1 M HCl (cat.) | MeOH, RT, 5-30 min | TMS ether |
| Acid-Catalyzed | Boric Acid (cat.) | H₂O, RT | TMS ether |
| Fluoride-Mediated | TBAF (1.1 eq) | THF, RT, 1-4 h | TMS ether |
Workflow Visualization
The following diagram illustrates the general workflow for the protection of an alcohol using a silylating agent and subsequent deprotection.
Applications in Complex Molecule Synthesis
While direct applications of BSH as a protecting group in complex syntheses are not extensively documented in the provided search results, the use of its N-methylated analog, N-methyl-N,O-bis(trimethylsilyl)hydroxylamine, for the protection of carbonyl groups has been reported. This reagent reacts with aldehydes and ketones to form N-methyl nitrones, which can be carried through subsequent reaction steps before deprotection via acidic work-up.[6] This "protection-reduction-deprotection" sequence can be performed in a single flask.[6]
The principles of silylation are fundamental in carbohydrate and nucleoside chemistry, where selective protection of multiple hydroxyl groups is essential. Silyl groups with varying steric bulk (e.g., TMS, TES, TIPS, TBDMS) are employed to achieve regioselectivity.[3] Although specific protocols involving BSH in these areas are lacking in the search results, the general reactivity of silylating agents suggests its potential utility.
Safety and Handling
This compound is a flammable liquid and vapor. It is also corrosive and causes severe skin burns and eye damage. Handle this reagent in a well-ventilated fume hood, wearing appropriate personal protective equipment (gloves, safety glasses, lab coat). Keep away from heat, sparks, open flames, and hot surfaces. Store in a cool, well-ventilated place.
Conclusion
This compound is a reagent with potential as a silylating agent for the protection of alcohols and amines, although its primary reported use is as a protected hydroxylamine. The protocols provided herein are based on established methods for analogous trimethylsilylating agents and should serve as a valuable starting point for researchers. Further investigation into the specific reactivity, selectivity, and yields of BSH as a protecting group reagent is warranted to fully explore its utility in organic synthesis and drug development.
References
- 1. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Silylation - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. N-methyl-N,O-bis(trimethylsilyl)hydroxylamine: preparation, properties, and utilization - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Analytical Applications of N,O-Bis(trimethylsilyl)hydroxylamine in Metabolomics: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the field of metabolomics, the comprehensive analysis of small molecules in biological systems, derivatization is a critical step to enhance the volatility and thermal stability of polar metabolites for gas chromatography-mass spectrometry (GC-MS) analysis. N,O-Bis(trimethylsilyl)hydroxylamine (BSHA) is a unique derivatizing agent that offers the potential for both oximation and silylation, making it a versatile tool for the analysis of a wide range of metabolites, including organic acids, amino acids, and sugars. This document provides detailed application notes and protocols for the use of BSHA in metabolomics research.
Principle of BSHA Derivatization
BSHA possesses both a hydroxylamine and two trimethylsilyl (TMS) groups. This dual functionality allows it to react with carbonyl groups (aldehydes and ketones) to form trimethylsilyl oximes, and with active hydrogens (e.g., in hydroxyl, carboxyl, and amino groups) to form trimethylsilyl ethers, esters, and amines, respectively. The primary advantage of BSHA lies in its potential to perform oximation and silylation in a single step for certain classes of compounds, simplifying sample preparation workflows.
The derivatization process increases the volatility of polar metabolites by masking polar functional groups with nonpolar trimethylsilyl groups, making them amenable to separation by gas chromatography. The resulting derivatives are also more thermally stable, preventing their degradation at the high temperatures used in the GC injector and column.
Application Notes
Analyte Coverage:
BSHA is suitable for the derivatization of a broad range of polar metabolites commonly analyzed in metabolomics studies, including:
-
Organic Acids: Carboxylic acid groups are readily silylated to form TMS esters.
-
Amino Acids: Amino and carboxylic acid groups are derivatized to form N,O-bis(TMS) derivatives.
-
Sugars and Sugar Alcohols: Hydroxyl groups are converted to TMS ethers. The reaction of BSHA with the hemiacetal or hemiketal forms of reducing sugars can lead to the formation of trimethylsilyl oximes, which can help to reduce the number of anomeric peaks observed in the chromatogram.
-
Fatty Acids: Carboxylic acid groups are silylated.
-
Steroids: Hydroxyl and ketone groups can be derivatized.
Comparison with Other Silylating Agents:
While N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are more commonly used in metabolomics, BSHA offers distinct characteristics. The following table provides a qualitative comparison.
| Feature | This compound (BSHA) | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) |
| Primary Function | Oximation and Silylation | Silylation | Silylation |
| Reactivity | Moderate to high | High | Very high |
| Byproducts | Hexamethyldisiloxane | N-trimethylsilyl-trifluoroacetamide | N-methyltrifluoroacetamide |
| Volatility of Byproducts | Volatile | Volatile | Highly volatile |
| Moisture Sensitivity | High | High | High |
| Key Advantage | Potential for single-step oximation and silylation of carbonyl-containing compounds. | Well-established with extensive literature support. | Generally considered the most volatile and reactive of the common silylating agents. |
| Potential Disadvantage | Less literature and fewer established protocols compared to BSTFA and MSTFA. | Can sometimes lead to incomplete derivatization of sterically hindered groups without a catalyst. | Can be more aggressive and may degrade certain sensitive compounds. |
Reaction Conditions:
The derivatization reaction with BSHA is typically carried out in an anhydrous aprotic solvent, such as pyridine or acetonitrile. The reaction is often performed at elevated temperatures (e.g., 60-80 °C) to ensure complete derivatization. Reaction times can vary from 30 minutes to several hours depending on the specific metabolites and the complexity of the sample matrix.
Experimental Protocols
Protocol 1: General Derivatization of Polar Metabolites in Biological Extracts
This protocol provides a general procedure for the derivatization of dried biological extracts (e.g., from plasma, urine, or cell culture) for GC-MS analysis.
Materials:
-
This compound (BSHA)
-
Pyridine (anhydrous)
-
Internal Standard (e.g., a stable isotope-labeled compound or a compound not expected to be in the sample)
-
Dried biological extract
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block or oven
-
Vortex mixer
-
GC-MS system
Procedure:
-
Sample Preparation: Ensure the biological extract is completely dry. Lyophilization or evaporation under a stream of nitrogen are common methods.
-
Reconstitution: To the dried extract in a reaction vial, add 50 µL of a solution of the internal standard in anhydrous pyridine. Vortex briefly to dissolve the residue.
-
Derivatization: Add 50 µL of BSHA to the vial.
-
Reaction: Tightly cap the vial and vortex for 30 seconds. Place the vial in a heating block or oven at 70°C for 60 minutes.
-
Cooling: After incubation, remove the vial and allow it to cool to room temperature.
-
Analysis: Transfer the derivatized sample to a GC-MS autosampler vial for analysis.
Protocol 2: Two-Step Derivatization for Complex Samples Containing Aldehydes and Ketones
For complex samples containing a high abundance of aldehydes and ketones, a two-step derivatization is often preferred to ensure complete oximation prior to silylation. While BSHA can perform both reactions, separating the steps can provide more control and potentially higher derivatization efficiency for all functional groups.
Materials:
-
Methoxyamine hydrochloride
-
Pyridine (anhydrous)
-
This compound (BSHA)
-
Internal Standard
-
Dried biological extract
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block or oven
-
Vortex mixer
-
GC-MS system
Procedure:
-
Sample Preparation: Ensure the biological extract is completely dry.
-
Methoximation:
-
Prepare a 20 mg/mL solution of methoxyamine hydrochloride in anhydrous pyridine.
-
To the dried extract, add 50 µL of the methoxyamine hydrochloride solution.
-
Cap the vial and vortex. Incubate at 60°C for 30 minutes.
-
-
Silylation:
-
After cooling to room temperature, add 50 µL of BSHA to the vial.
-
Cap the vial and vortex. Incubate at 70°C for 60 minutes.
-
-
Cooling and Analysis: Allow the vial to cool to room temperature before transferring to an autosampler vial for GC-MS analysis.
GC-MS Parameters
The following are typical starting parameters for the GC-MS analysis of BSHA-derivatized metabolites. These may need to be optimized for specific instruments and applications.
| Parameter | Setting |
| Injector Temperature | 250 °C |
| Injection Mode | Splitless (or split, depending on concentration) |
| Carrier Gas | Helium at a constant flow of 1 mL/min |
| Oven Program | Initial temperature 70°C, hold for 2 min, ramp to 300°C at 10°C/min, hold for 5 min |
| Transfer Line Temp. | 280 °C |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Scan Range | m/z 50-650 |
Visualizations
Application Notes and Protocols for Sample Preparation and Silylation with N,O-Bis(trimethylsilyl)hydroxylamine (BSHTA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Silylation is a chemical derivatization technique widely employed in analytical chemistry, particularly for gas chromatography-mass spectrometry (GC-MS), to enhance the volatility and thermal stability of polar analytes. This process involves the replacement of active hydrogen atoms in functional groups such as hydroxyls, carboxyls, amines, and thiols with a trimethylsilyl (TMS) group. N,O-Bis(trimethylsilyl)hydroxylamine (BSHTA) is a silylating reagent used for this purpose. These application notes provide detailed protocols for sample preparation and silylation using BSHTA and other common silylating agents for various classes of compounds in different biological matrices.
Principle of Silylation
Silylation reactions proceed via a nucleophilic attack of the heteroatom (O, N, S) on the silicon atom of the silylating agent, leading to the displacement of a leaving group. The general reaction mechanism involves the formation of a transition state where the active hydrogen is replaced by the TMS group. The reactivity of the silylating agent and the reaction conditions can be optimized to achieve high derivatization yields. Silylation significantly reduces the polarity of the analytes, thereby improving their chromatographic peak shape and preventing thermal degradation in the GC inlet and column.
Silylating Agents: A Comparative Overview
While this document focuses on this compound (BSHTA), it is important to consider other commonly used silylating agents to select the most appropriate one for a specific application. The choice of reagent depends on factors such as the nature of the analyte, the functional groups present, and the desired reactivity.
| Silylating Agent | Abbreviation | Key Characteristics | Typical Reaction Conditions | Byproducts |
| This compound | BSHTA | Protected, lipophilic form of hydroxylamine; reacts with various electrophiles.[1] | Varies with substrate; can be used with or without a catalyst. | Trimethylsilanol, hydroxylamine |
| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Highly volatile byproducts, good for trace analysis.[2] | 60-100°C for 15-60 min.[3] | N-trimethylsilyl-trifluoroacetamide, trifluoroacetamide |
| N-Methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | One of the most powerful silylating agents; volatile byproducts. | 60-100°C for 15-60 min.[3] | N-methyltrifluoroacetamide |
| N,O-Bis(trimethylsilyl)acetamide | BSA | Good solvent properties; can be used neat.[4] | Room temperature to 70°C.[4] | N-trimethylsilylacetamide, acetamide |
| Trimethylchlorosilane | TMCS | Often used as a catalyst to increase the reactivity of other silylating agents.[5] | Used in combination with other reagents. | HCl |
Experimental Protocols
Important Note: All silylation reactions should be carried out under anhydrous conditions as silylating agents are sensitive to moisture.[6] Use dry solvents and glassware.
Silylation of Steroids in Plasma
This protocol describes the extraction and derivatization of steroids from plasma samples for GC-MS analysis.
Materials:
-
Plasma sample
-
Internal standard (e.g., deuterated steroid)
-
n-Hexane/Ethyl acetate (70/30, v/v)[7]
-
This compound (BSHTA) or N-methyl-N-trimethylsilyl-trifluoroacetamide (MSTFA)[7]
-
Pyridine (optional, as catalyst)
-
Anhydrous sodium sulfate
-
Centrifuge tubes, vortex mixer, centrifuge, heating block, nitrogen evaporator.
Procedure:
-
Sample Preparation: To 1 mL of plasma in a centrifuge tube, add the internal standard.
-
Extraction: Add 5 mL of n-hexane/ethyl acetate (70/30, v/v). Vortex vigorously for 2 minutes.[7]
-
Centrifugation: Centrifuge at 3000 rpm for 10 minutes to separate the layers.
-
Solvent Evaporation: Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Derivatization: To the dried residue, add 100 µL of BSHTA or MSTFA and 50 µL of pyridine (optional).[7]
-
Reaction: Cap the tube tightly and heat at 60-80°C for 30-60 minutes.
-
Analysis: Cool the sample to room temperature and inject 1-2 µL into the GC-MS system.
Silylation of Fatty Acids in Urine
This protocol outlines the procedure for the analysis of fatty acids in urine samples.
Materials:
-
Urine sample
-
Internal standard (e.g., deuterated fatty acid)
-
Diethyl ether or Ethyl acetate
-
Hydrochloric acid (HCl)
-
This compound (BSHTA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)
-
Anhydrous sodium sulfate
-
Centrifuge tubes, vortex mixer, centrifuge, heating block, nitrogen evaporator.
Procedure:
-
Sample Preparation: To 1 mL of urine in a centrifuge tube, add the internal standard and acidify to pH 1-2 with HCl.
-
Extraction: Add 5 mL of diethyl ether or ethyl acetate. Vortex for 2 minutes.[8]
-
Centrifugation: Centrifuge at 3000 rpm for 10 minutes.
-
Solvent Evaporation: Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen at room temperature or up to 40°C.[8] Be cautious with higher temperatures as some hydroxycarboxylic acids can be lost.[8]
-
Derivatization: Add 100 µL of BSHTA or BSTFA to the dried extract.[8]
-
Reaction: Seal the tube and heat at 70°C for 40 minutes.[9]
-
Analysis: After cooling, the sample is ready for GC-MS analysis.
Silylation of Phenols in Tissue Samples
This protocol provides a method for the extraction and derivatization of phenolic compounds from tissue.
Materials:
-
Tissue sample
-
Internal standard (e.g., deuterated phenol)
-
Methanol/water (62.5% v/v) containing an antioxidant like BHT[10]
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
This compound (BSHTA) or a mixture of BSTFA and TMCS[10]
-
Anhydrous sodium sulfate
-
Homogenizer, sonicator, reflux apparatus, centrifuge, nitrogen evaporator.
Procedure:
-
Homogenization: Homogenize a known weight of the tissue sample in ice-cold methanol/water.
-
Extraction: Add HCl to the homogenate and reflux the mixture at 90°C for 2 hours to hydrolyze conjugated phenols.[10]
-
Liquid-Liquid Extraction: After cooling, extract the phenols with diethyl ether. Repeat the extraction three times.
-
Drying and Evaporation: Combine the organic extracts, dry over anhydrous sodium sulfate, and evaporate to dryness under a stream of nitrogen.
-
Derivatization: To the residue, add 200 µL of BSHTA or a mixture of 200 µL BSTFA and 100 µL TMCS.[10]
-
Reaction: Heat the mixture at 80°C for 45 minutes.[10]
-
Analysis: Cool the sample and inject it into the GC-MS.
Data Presentation
The following table summarizes typical reaction conditions and observed conversion rates for the silylation of different classes of compounds using various reagents. Data for BSHTA is limited in the literature; therefore, data for the closely related and widely used BSTFA and MSTFA are included for comparison.
| Analyte Class | Compound Example | Silylating Agent | Solvent | Temperature (°C) | Time (min) | Conversion/Yield | Reference |
| Carboxylic Acids | Ibuprofen | MSTFA | - | - | - | 100% | |
| Ibuprofen | BSTFA | - | - | - | 86% | ||
| Acetylsalicylic acid | MSTFA/BSTFA | - | - | - | Complete silylation | ||
| Anilides | Acetaminophen | MSTFA | - | - | - | 86% (monosilylated) | |
| Acetaminophen | BSTFA | - | - | - | 91% (monosilylated) | ||
| Steroids | Estrone (E1) | MSTFA | Pyridine/DMF | - | - | High | [11] |
| 17α-ethinylestradiol (EE2) | BSTFA + 1% TMCS | Pyridine/DMF | - | - | High (di-TMS derivative) | [11] | |
| Phenols | Various | BSTFA | Acetone | Room Temp | < 1 | Quantitative |
Visualizations
Silylation Reaction Mechanism
The following diagram illustrates the general mechanism of silylation of a hydroxyl group with a generic silylating agent (R3Si-X).
Caption: General reaction mechanism of silylation.
Experimental Workflow for Sample Preparation and Silylation
The diagram below outlines a typical workflow for the preparation and silylation of biological samples prior to GC-MS analysis.
Caption: A typical workflow for silylation-based sample preparation.
Conclusion
Silylation is an essential derivatization technique for the GC-MS analysis of a wide range of polar compounds. While specific quantitative data for this compound (BSHTA) is not as abundant as for other common reagents like BSTFA and MSTFA, the general principles and protocols outlined in these application notes provide a solid foundation for developing robust analytical methods. The choice of silylating agent and the optimization of reaction conditions are critical for achieving high derivatization efficiency and reliable quantitative results. Researchers are encouraged to perform in-house validation to determine the optimal conditions for their specific analytes and sample matrices.
References
- 1. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. academic.oup.com [academic.oup.com]
- 8. Urine organic acid metabolomic profiling by gas chromatography mass spectrometry: Assessment of solvent extract evaporation parameters on the recovery of key diagnostic metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Optimization of silylation using N-methyl-N-(trimethylsilyl)-trifluoroacetamide, N,O-bis-(trimethylsilyl)-trifluoroacetamide and N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide for the determination of the estrogens estrone and 17alpha-ethinylestradiol by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Derivatization of Fatty Acids for Gas Chromatography (GC) Analysis
Introduction
The analysis of fatty acids by gas chromatography (GC) is a cornerstone technique in numerous scientific fields, including food science, lipidomics, and pharmaceutical research.[1] Free fatty acids, due to their inherent polarity and low volatility, present challenges for direct GC analysis.[2][3] Their polar carboxyl groups tend to form hydrogen bonds and interact with the GC column's stationary phase, leading to poor chromatographic peak shape, tailing, and inaccurate quantification.[1][2][3] To circumvent these issues, a crucial sample preparation step known as derivatization is employed.[3][4] This process chemically modifies the fatty acids, converting them into more volatile and less polar derivatives, making them suitable for GC analysis.[3][5] The most common approach is the conversion of fatty acids into fatty acid methyl esters (FAMEs), which are more volatile and stable, allowing for easier separation and quantification.[6][7]
Common Derivatization Methods
Several derivatization methods are available, each with distinct advantages and disadvantages. The selection of an appropriate method depends on the nature of the sample, such as whether it contains free fatty acids or more complex lipids like triglycerides, and the required analytical throughput.[1] Below is a comparison of the most widely used techniques.
Data Presentation
Table 1: Comparison of Common Fatty Acid Derivatization Methods
| Method | Catalyst/Reagent | Typical Reaction Conditions | Advantages | Disadvantages |
| Acid-Catalyzed Esterification/ Transesterification | Boron Trifluoride (BF₃) in Methanol | 60-100°C, 5-60 min[1] | Effective for both free fatty acids (FFAs) and esterified fatty acids; versatile and widely used.[1][8][9] | BF₃ is toxic and corrosive; potential for artifact formation at high temperatures.[1] |
| Hydrochloric Acid (HCl) in Methanol | 50°C overnight or reflux for ~2 hours[10] | Can be used for both esterification and transesterification.[10] | Slower reaction rates compared to base-catalyzed methods.[9] | |
| Base-Catalyzed Transesterification | Potassium Hydroxide (KOH) or Sodium Methoxide in Methanol | Room temperature to 50°C, 2-30 min[8][9] | Very fast reaction under mild conditions, preserving sensitive fatty acids.[8] | Ineffective for FFAs; sensitive to water and high acid content in the sample.[8] |
| Silylation | BSTFA or MSTFA with 1% TMCS | 60°C, 30-60 min[2][11] | Derivatizes other functional groups like hydroxyls, which can be advantageous for comprehensive profiling. | Reagents are sensitive to moisture; derivatives can be less stable than FAMEs.[12] |
| Pentafluorobenzyl (PFB) Bromide Derivatization | PFB Bromide with a catalyst (e.g., diisopropylethylamine) | Room temperature, ~20 min[11][13] | Forms PFB esters suitable for highly sensitive analysis by negative chemical ionization (NCI) GC-MS.[11][13] | More specialized method, primarily for trace-level analysis. |
Experimental Workflow Visualization
Caption: General experimental workflow for fatty acid derivatization and GC analysis.
Experimental Protocols
Herein are detailed protocols for three of the most common derivatization methods for fatty acid analysis by GC.
Protocol 1: Acid-Catalyzed Esterification using Boron Trifluoride (BF₃)-Methanol
This method is highly versatile as it simultaneously esterifies free fatty acids and transesterifies fatty acids from complex lipids.[8][9]
Reagents:
-
Lipid sample or dried lipid extract
-
12-14% Boron Trifluoride in Methanol (BF₃-Methanol)[3]
-
Hexane or Heptane (GC grade)
-
Saturated Sodium Chloride (NaCl) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Screw-capped glass tubes with PTFE liners
Procedure:
-
Sample Preparation: Accurately weigh 1-25 mg of the lipid sample or dried lipid extract into a screw-capped glass tube.[3] If the sample is in an aqueous solution, it must be evaporated to dryness first.[3]
-
Reagent Addition: Add 2 mL of 12-14% BF₃-Methanol reagent to the tube.[3]
-
Reaction Incubation: Tightly cap the tube and heat in a heating block or water bath at 60-100°C for 5-60 minutes.[1][11] A common starting point is 60°C for 10 minutes. For complex lipids like triglycerides, a longer reaction time may be required.[1]
-
Cooling: Cool the tube to room temperature.[11]
-
Extraction of FAMEs: Add 1 mL of hexane (or heptane) and 1 mL of water or saturated NaCl solution to the reaction tube.[1][2][11]
-
Phase Separation: Vortex the tube vigorously for 1-2 minutes to extract the FAMEs into the upper organic layer.[1] Allow the layers to separate. Centrifugation can be used to aid phase separation.
-
Collection and Drying: Carefully transfer the upper organic layer containing the FAMEs to a clean vial.[1] Add a small amount of anhydrous sodium sulfate to the vial to remove any residual water.[1]
-
Analysis: The sample is now ready for injection into the GC.
Safety Precautions: Boron trifluoride is toxic and corrosive. All work should be performed in a well-ventilated fume hood.[1]
Protocol 2: Base-Catalyzed Transesterification using Methanolic Potassium Hydroxide (KOH)
This protocol is ideal for samples with low free fatty acid and water content, such as refined oils, and is known for its rapid reaction time under mild conditions.[8]
Reagents:
-
Oil/Fat sample (10-20 mg)
-
0.5 M Potassium Hydroxide (KOH) in anhydrous Methanol (prepare fresh)
-
Hexane or Heptane (GC grade)
-
Saturated Sodium Chloride (NaCl) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reagent Preparation: Prepare a 0.5 M KOH solution by dissolving approximately 2.8 g of KOH pellets in 100 mL of anhydrous methanol. This solution should be prepared fresh.[8]
-
Sample Preparation: Accurately weigh 10-20 mg of the oil sample into a screw-cap glass tube.[8]
-
Reaction: Add 2 mL of hexane to dissolve the oil, followed by 2 mL of the 0.5 M methanolic KOH solution.[8]
-
Incubation: Cap the tube and vortex vigorously. Heat at 50°C for 20-30 minutes. For many simple glycerolipids, the reaction can be complete within minutes at room temperature.[8]
-
Extraction: Cool the tube to room temperature. Add 2 mL of saturated NaCl solution and vortex.[8]
-
Phase Separation and Collection: Centrifuge to facilitate the separation of layers and transfer the upper hexane layer, which contains the FAMEs, to a new vial.[8]
-
Drying: Dry the extract over anhydrous Na₂SO₄.[8]
-
Analysis: Transfer the final solution to a GC vial for analysis.
Protocol 3: Silylation using BSTFA
Silylation converts acidic protons from carboxyl and hydroxyl groups into trimethylsilyl (TMS) esters, which are volatile and suitable for GC analysis.[2][14]
Reagents:
-
Dried fatty acid sample
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Solvent of choice (e.g., Dichloromethane, Pyridine)
Procedure:
-
Sample Preparation: The sample containing fatty acids must be completely dry, as silylation reagents are moisture-sensitive.[12]
-
Reagent Addition: In a GC vial, combine the dried sample with the silylating reagent (BSTFA with 1% TMCS). A molar excess of the reagent is typically used.[2]
-
Reaction: Cap the vial, vortex for approximately 10 seconds, and place it in an incubator or oven at 60°C for 30-60 minutes.[2][11]
-
Cooling and Dilution: After the vial has cooled to room temperature, a solvent of choice can be added if dilution is necessary.[2]
-
Analysis: The sample is now ready for GC or GC-MS analysis.
Quantitative Data Summary for Protocols
Table 2: Quantitative Parameters for Derivatization Protocols
| Parameter | Protocol 1 (BF₃-Methanol) | Protocol 2 (Methanolic KOH) | Protocol 3 (Silylation) |
| Sample Amount | 1-25 mg[3] | 10-20 mg[8] | Variable (must be dry) |
| Primary Reagent Volume | 2 mL[3] | 2 mL[8] | Molar excess[2] |
| Reaction Temperature | 60-100°C[1][11] | Room Temp - 50°C[8] | 60°C[2][11] |
| Reaction Time | 5-60 min[1][11] | 2-30 min[8][9] | 30-60 min[2][11] |
| Extraction Solvent | Hexane or Heptane[1] | Hexane[8] | Not applicable (direct analysis) |
| Extraction Solvent Volume | 1 mL[1] | 2 mL[8] | Not applicable |
Derivatization Method Selection Guide
Caption: A decision guide for selecting a suitable fatty acid derivatization method.
The derivatization of fatty acids, most commonly to their methyl esters, is an indispensable step for accurate and reliable GC analysis.[1] The choice of method should be carefully considered based on the specific sample matrix, the fatty acids of interest, and the available instrumentation. Acid-catalyzed methods offer great versatility, while base-catalyzed methods provide speed for specific sample types. Silylation and other methods offer solutions for more comprehensive or highly sensitive analyses. By following detailed and optimized protocols, researchers can achieve high-quality, reproducible data for a wide range of applications.
References
- 1. benchchem.com [benchchem.com]
- 2. Derivatization techniques for free fatty acids by GC [restek.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Fatty Acids Analysis by Gas Chromatography - Impact Solutions [impact-solutions.co.uk]
- 6. The Essential Guide to Fatty Acid Analysis - Eurofins USA [eurofinsus.com]
- 7. m.youtube.com [m.youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. Preparation of fatty acid methyl esters for gas-liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aocs.org [aocs.org]
- 11. benchchem.com [benchchem.com]
- 12. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Fatty Acid Methyl Ester analysis by Gas Chromatography [sigmaaldrich.com]
Quantitative Analysis of Hormones Using Silylation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The accurate quantification of hormones is critical in numerous fields, including clinical diagnostics, endocrinology, sports medicine, and pharmaceutical development. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for this purpose, offering high sensitivity and selectivity. However, many hormones are non-volatile and thermally labile, making them unsuitable for direct GC-MS analysis. Silylation is a widely used derivatization technique that chemically modifies hormones by replacing active hydrogen atoms with a trimethylsilyl (TMS) group.[1][2][3] This process increases the volatility, thermal stability, and chromatographic resolution of the analytes, thereby enhancing their detection and quantification by GC-MS.[1][3][4]
This document provides detailed application notes and protocols for the quantitative analysis of various classes of hormones, including steroids and prostaglandins, using silylation-based derivatization followed by GC-MS analysis.
Principle of Silylation
Silylation involves the reaction of a hormone molecule containing active hydrogen atoms (present in hydroxyl, carboxyl, or amino groups) with a silylating reagent. The most common reagents are N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often used with a catalyst such as trimethylchlorosilane (TMCS) to enhance the reaction rate, especially for sterically hindered groups.[5][6] The resulting trimethylsilyl (TMS) derivatives are more volatile and less polar than the parent compounds, leading to improved chromatographic peak shape and sensitivity.[1][3]
Featured Applications: Steroid and Prostaglandin Analysis
Silylation is particularly effective for the analysis of steroid hormones, which are synthesized from cholesterol and play crucial roles in regulating physiological processes.[7] It is also applicable to the analysis of prostaglandins, which are lipid compounds involved in inflammation and other physiological functions.[8][9]
Quantitative Data Summary
The following tables summarize the quantitative performance data for the analysis of various hormones using silylation-based GC-MS methods, as reported in the scientific literature.
Table 1: Quantitative Performance Data for Steroid Hormone Analysis
| Hormone | Method | Silylating Reagent | LOD | LOQ | Linearity Range | Recovery (%) | Reference |
| Testosterone | GC-MS/MS | MSTFA, DTT, NH₄I | 1.0 ng/mL | 2.5 ng/mL | Not Specified | Not Specified | [10][11] |
| Estrone | GC-MS/MS | MSTFA, DTT, NH₄I | 1.0 ng/mL | 2.5 ng/mL | Not Specified | Not Specified | [10][11] |
| Dihydrotestosterone (DHT) | GC-MS/MS | MSTFA, DTT, NH₄I | 1.0 ng/mL | 2.5 ng/mL | Not Specified | Not Specified | [10][11] |
| Estriol | GC-MS/MS | MSTFA, DTT, NH₄I | 2.5 ng/mL | 5.0 ng/mL | Not Specified | Not Specified | [10][11] |
| Estradiol | GC-MS/MS | MSTFA, DTT, NH₄I | 2.5 ng/mL | 5.0 ng/mL | Not Specified | Not Specified | [10][11] |
| Progesterone | GC-MS/MS | MSTFA, DTT, NH₄I | 2.5 ng/mL | 5.0 ng/mL | Not Specified | Not Specified | [10][11] |
| Cholesterol | GC-MS | Not Specified | Not Specified | Not Specified | 2 - 50 µg/mL | 52.7 - 162.8 | [7] |
| Estradiol | GC-MS | Not Specified | Not Specified | Not Specified | 2 - 50 µg/mL | 52.7 - 162.8 | [7] |
| β-estradiol | GC-MS (SIM) | MSTFA | 0.1 µg/L | 0.3 µg/L | >0.9 | <2.0 (relative error) | [12][13] |
| Estriol | GC-MS (SIM) | MSTFA | 1.3 µg/L | 4.2 µg/L | >0.9 | <2.0 (relative error) | [12][13] |
Table 2: Quantitative Performance Data for Plant Hormone Analysis
| Hormone | Method | Silylating Reagent | LOD | LOQ | Linearity Range | Recovery (%) | Reference |
| Indole-3-acetic acid (IAA) | GC-Q-MS | MTBSTFA | 0.01 - 0.9 pmol | Not Specified | Not Specified | Not Specified | [14] |
| Jasmonic acid (JA) | GC-Q-MS | MTBSTFA | 0.01 - 0.9 pmol | Not Specified | Not Specified | Not Specified | [14] |
| Salicylic acid (SA) | GC-Q-MS | MTBSTFA | 0.01 - 0.9 pmol | Not Specified | Not Specified | Not Specified | [14] |
| Abscisic acid (ABA) | GC-Q-MS | MTBSTFA | 0.01 - 0.9 pmol | Not Specified | Not Specified | Not Specified | [14] |
| meta-topolin (cytokinin) | GC-Q-MS | MTBSTFA | 0.01 - 0.9 pmol | Not Specified | Not Specified | Not Specified | [14] |
| trans-zeatin (cytokinin) | GC-Q-MS | MTBSTFA | 0.01 - 0.9 pmol | Not Specified | Not Specified | Not Specified | [14] |
Experimental Protocols
The following are generalized protocols for the quantitative analysis of hormones using silylation. These should be optimized for specific applications and analytes.
Protocol 1: Silylation of Steroid Hormones in Human Plasma
1. Materials and Reagents:
-
Plasma sample
-
Internal Standard (e.g., deuterated analog of the target steroid)
-
Methyl tert-butyl ether (MTBE)
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)[4][10]
-
Ammonium iodide (NH₄I)[10]
-
Dithiothreitol (DTT)[10]
-
Nitrogen gas supply
-
Heating block or oven
-
GC-MS system
2. Sample Preparation (Liquid-Liquid Extraction):
-
To 1 mL of plasma, add the internal standard solution.
-
Add 5 mL of MTBE and vortex for 2 minutes.
-
Centrifuge at 3000 x g for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
3. Derivatization (Silylation):
-
To the dried extract, add 100 µL of a freshly prepared derivatization reagent mixture (e.g., MSTFA:NH₄I:DTT, 1000:2:5, v/w/w).[10]
-
Seal the vial and heat at 80°C for 20 minutes.[10]
-
Cool the vial to room temperature.
4. GC-MS Analysis:
-
Inject 1-2 µL of the derivatized sample into the GC-MS system.
-
Use a suitable capillary column (e.g., a nonpolar silicone phase like SPB™-1 or SPB-5).[2]
-
Set the appropriate temperature program for the GC oven to achieve optimal separation of the target hormones.
-
Operate the mass spectrometer in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode for enhanced sensitivity and selectivity.[12][13]
Protocol 2: Silylation of Prostaglandins in Cell Culture Supernatants
1. Materials and Reagents:
-
Cell culture supernatant
-
Internal Standard (e.g., deuterated prostaglandin)
-
Solid-Phase Extraction (SPE) C18 cartridges[10]
-
Methanol
-
Ethyl acetate
-
Hexane
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS[5][6]
-
Nitrogen gas supply
-
Heating block or oven
-
GC-MS system
2. Sample Preparation (Solid-Phase Extraction):
-
Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.
-
Acidify the cell culture supernatant to pH 3-4 with formic acid.
-
Load the acidified sample onto the SPE cartridge.
-
Wash the cartridge with 5 mL of water followed by 5 mL of hexane.
-
Elute the prostaglandins with 5 mL of ethyl acetate.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
3. Derivatization (Silylation):
-
To the dried extract, add 50 µL of BSTFA + 1% TMCS and 50 µL of pyridine.[2][5][6]
-
Seal the vial and heat at 60°C for 30 minutes.
-
Cool the vial to room temperature.
4. GC-MS Analysis:
-
Inject 1-2 µL of the derivatized sample into the GC-MS system.
-
Follow the GC-MS analysis steps as outlined in Protocol 1, optimizing the conditions for prostaglandin analysis.
Visualizations
Silylation Reaction of a Steroid Hormone
Caption: General Silylation Reaction of a Steroid Hormone.
Experimental Workflow for Hormone Quantification
Caption: Experimental Workflow for Hormone Analysis.
References
- 1. restek.com [restek.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Silylation Reagents - Regis Technologies [registech.com]
- 4. researchgate.net [researchgate.net]
- 5. Silylation Reagents | Thermo Fisher Scientific [thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. uu.diva-portal.org [uu.diva-portal.org]
- 8. researchgate.net [researchgate.net]
- 9. Routine prostaglandin assay by GC-MS in multiwell tissue culture plates: application to human synoviocytes and chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. GC-MS/MS Determination of Steroid Hormones in Urine Using Solid-Phase Derivatization as an Alternative to Conventional Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. brjac.com.br [brjac.com.br]
- 13. researchgate.net [researchgate.net]
- 14. royalsocietypublishing.org [royalsocietypublishing.org]
Application Notes and Protocols: Synthesis of Oximes from Ketones and Hydroxylamines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oximes are a class of organic compounds with the general formula R¹R²C=NOH, formed by the condensation of an aldehyde or ketone with hydroxylamine.[1][2] The versatility of the oxime functional group makes it a valuable synthon in organic chemistry. Oximes serve as crucial intermediates in various transformations, including the Beckmann rearrangement to form amides, reduction to amines, and dehydration to nitriles.[2][3] In medicinal chemistry and drug development, the oxime moiety is present in a number of FDA-approved drugs, including the nerve agent antidote pralidoxime and several cephalosporin antibiotics.[4][5][6] Furthermore, oximes exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[7]
This document provides detailed protocols for the synthesis of oximes from ketones and hydroxylamines, summarizes quantitative data for various synthetic methods, and illustrates the reaction mechanism and experimental workflow.
Reaction Mechanism
The synthesis of an oxime from a ketone and hydroxylamine is a nucleophilic addition-elimination reaction. The reaction is typically acid-catalyzed and proceeds in two main stages:
-
Nucleophilic Addition: The nitrogen atom of hydroxylamine, being a stronger nucleophile than the oxygen atom, attacks the electrophilic carbonyl carbon of the ketone.[8] This is followed by proton transfer to form a tetrahedral intermediate, a carbinolamine.
-
Elimination (Dehydration): The carbinolamine intermediate is then protonated on one of the hydroxyl groups, forming a good leaving group (water). Subsequent elimination of a water molecule and deprotonation of the nitrogen-bound proton leads to the formation of the C=N double bond of the oxime.
The overall reaction is reversible and is typically driven to completion by removing the water formed during the reaction.
Caption: General reaction mechanism for the synthesis of oximes from ketones and hydroxylamines.
Data Presentation: Comparison of Synthetic Protocols
The choice of synthetic method for oxime formation can significantly impact reaction time, yield, and environmental friendliness. Below is a summary of quantitative data from various reported protocols.
| Method | Substrate Example | Catalyst/Reagent | Solvent | Time | Yield (%) | Reference |
| Classical Method | Various Aldehydes/Ketones | Pyridine | Ethanol | 15-60 min (reflux) | - | [9] |
| Green Chemistry: Grinding | p-Chlorobenzaldehyde | Bi₂O₃ | Solvent-free | 1.5 min | >98 | [10] |
| Benzophenone | Bi₂O₃ | Solvent-free | 20 min | 60 | [10] | |
| Various Aldehydes | Na₂CO₃ | Solvent-free | - | High | [3] | |
| Ultrasound Irradiation | Various Aldehydes/Ketones | K₂CO₃ (to adjust pH) | Water/Ethanol | 2 min | 81-95 | [11] |
| Acid Catalysis | Benzaldehyde | Oxalic Acid | Acetonitrile | 60 min (reflux) | 95 | [12] |
| Acetophenone | Oxalic Acid | Acetonitrile | 55 min (reflux) | 95 | [12] |
Experimental Protocols
Below are detailed methodologies for key experiments.
Protocol 1: Classical Synthesis of an Oxime in Solution
This protocol describes a traditional method for oxime synthesis using a base in an alcoholic solvent.[9]
Materials:
-
Ketone (1.0 mmol)
-
Hydroxylamine hydrochloride (1.2 mmol)
-
Pyridine (2.0 mmol)
-
Ethanol (10 mL)
-
Water
-
Hydrochloric acid (concentrated)
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Heating mantle or water bath
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, dissolve the ketone (1.0 mmol) and hydroxylamine hydrochloride (1.2 mmol) in ethanol (10 mL).
-
Add pyridine (2.0 mmol) to the mixture.
-
Attach a condenser and reflux the mixture on a water bath for 15-60 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a beaker containing 50 mL of water and 7.5 mL of concentrated hydrochloric acid.
-
Stir the mixture. The oxime product will precipitate out of the solution.
-
Collect the solid product by vacuum filtration.
-
Wash the precipitate thoroughly with cold water.
-
Dry the purified oxime. The melting point can be determined to assess purity.
Protocol 2: Green Synthesis of an Oxime using a Solvent-Free Grinding Method
This protocol offers an environmentally friendly alternative that is rapid and often results in high yields.[10]
Materials:
-
Ketone (1.0 mmol)
-
Hydroxylamine hydrochloride (1.2 mmol)
-
Bismuth(III) oxide (Bi₂O₃) (0.6 mmol)
-
Mortar and pestle
-
Ethyl acetate
-
Water
-
Filtration apparatus
Procedure:
-
In a mortar, combine the ketone (1.0 mmol), hydroxylamine hydrochloride (1.2 mmol), and bismuth(III) oxide (0.6 mmol).
-
Grind the mixture with a pestle for the required amount of time (typically 5.5-20 minutes for ketones). Monitor the reaction progress using TLC.
-
Once the reaction is complete, add ethyl acetate (2 x 10 mL) to the mortar and mix to dissolve the product.
-
Filter the mixture to separate the solid Bi₂O₃ catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Add water to the concentrated solution to precipitate the oxime product.
-
Collect the solid product by vacuum filtration and dry it under high vacuum.
Experimental Workflow
The following diagram illustrates a general workflow for the synthesis, purification, and characterization of oximes.
Caption: A generalized workflow for the synthesis and analysis of oximes.
Applications in Drug Development
Oximes are not only synthetic intermediates but also possess significant pharmacological properties. Their ability to act as nucleophiles allows them to reactivate acetylcholinesterase inhibited by organophosphates, making them crucial as antidotes to nerve agents.[6] The oxime moiety is also incorporated into the structure of several cephalosporin antibiotics to enhance their stability against β-lactamases.[5] The diverse biological activities reported for oxime-containing compounds, including anti-inflammatory, anti-cancer, and antimicrobial effects, continue to make them attractive scaffolds for the design and development of new therapeutic agents.[7]
References
- 1. byjus.com [byjus.com]
- 2. Oxime - Wikipedia [en.wikipedia.org]
- 3. asianpubs.org [asianpubs.org]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. researchgate.net [researchgate.net]
- 6. FDA-Approved Oximes and Their Significance in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oximes: Novel Therapeutics with Anticancer and Anti-Inflammatory Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Oxime formation from hydroxylamine and ketone: a (computational) reality check on stage one of the mechanism. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scielo.org.za [scielo.org.za]
- 12. Synthesis of Oximes from the Corresponding of Organic Carbonyl Compounds with NH2OH.HCl and Oxalic Acid – Oriental Journal of Chemistry [orientjchem.org]
Troubleshooting & Optimization
Technical Support Center: N,O-Bis(trimethylsilyl)hydroxylamine (BSHA) Derivatization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using N,O-Bis(trimethylsilyl)hydroxylamine (BSHA) for the derivatization of analytes for gas chromatography-mass spectrometry (GC-MS) analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound (BSHA) and what is it used for?
A1: this compound (BSHA) is a silylating derivatization reagent used in analytical chemistry. Its primary function is to increase the volatility and thermal stability of polar analytes by replacing active hydrogen atoms in functional groups such as hydroxyl (-OH), carboxyl (-COOH), and amine (-NH2) groups with a trimethylsilyl (TMS) group. This process makes the analytes more amenable to analysis by gas chromatography (GC) and GC-MS.
Q2: What are the common side reactions observed during derivatization with BSHA?
A2: While specific literature on BSHA side reactions is limited, based on the general behavior of silylating agents, common side reactions may include:
-
Incomplete Derivatization: Not all active hydrogens on an analyte are replaced by a TMS group, leading to multiple peaks for a single compound in the chromatogram.
-
Formation of Byproducts: BSHA may react with itself or with residual water in the sample or solvent, leading to the formation of hexamethyldisiloxane (HMDS) and other silicon-containing byproducts that can interfere with the analysis.
-
Artifact Formation with Carbonyl Compounds: Aldehydes and ketones can react with silylating reagents to form unexpected derivatives. While specific reactions with BSHA are not well-documented, analogies with other silylating agents suggest the potential for the formation of silylated enols or other adducts.[1][2]
-
Hydrolysis of Derivatives: The formed TMS derivatives can be sensitive to moisture and may hydrolyze back to the original analyte if exposed to water, leading to lower yields and inaccurate quantification.
Q3: How can I minimize side reactions when using BSHA?
A3: To minimize side reactions, consider the following:
-
Ensure Anhydrous Conditions: Use dry solvents and glassware, and thoroughly dry your samples before adding the derivatization reagent. Moisture is a primary cause of reagent degradation and derivative hydrolysis.
-
Optimize Reaction Conditions: Adjust the reaction temperature and time. While some reactions proceed at room temperature, others may require heating to ensure complete derivatization. However, excessive heat can lead to the degradation of some analytes.
-
Use an Appropriate Reagent-to-Analyte Ratio: An excess of BSHA is generally used to drive the reaction to completion. However, a very large excess can lead to chromatographic issues. A molar ratio of BSHA to active hydrogen of at least 2:1 is a common starting point.
-
Consider a Catalyst: For sterically hindered or less reactive functional groups, the addition of a catalyst like trimethylchlorosilane (TMCS) may be necessary to improve derivatization efficiency.
Q4: What are the signs of incomplete derivatization?
A4: Incomplete derivatization is often indicated by the presence of multiple peaks for a single analyte in the GC chromatogram. These peaks will typically have mass spectra corresponding to the analyte with a varying number of TMS groups attached. You may also observe tailing peaks for the underivatized or partially derivatized analyte.
Troubleshooting Guide
This guide addresses common issues encountered during derivatization with BSHA.
| Problem | Potential Cause | Suggested Solution |
| Low or no product peak | Incomplete reaction due to insufficient reagent, time, or temperature. | Increase the amount of BSHA, prolong the reaction time, or increase the reaction temperature. |
| Presence of moisture in the sample or solvent. | Ensure all reagents and samples are anhydrous. Use a fresh vial of BSHA. | |
| Degradation of the analyte or derivative. | Avoid excessive heating. Analyze the sample as soon as possible after derivatization. | |
| Multiple peaks for a single analyte | Incomplete derivatization. | Optimize reaction conditions (time, temperature, reagent ratio). Consider adding a catalyst (e.g., TMCS). |
| Isomerization of the analyte. | For some compounds, derivatization can lead to the formation of isomers. This is particularly true for sugars. A two-step derivatization involving oximation prior to silylation can help. | |
| Presence of unexpected peaks (artifacts) | Reaction of BSHA with carbonyl compounds (aldehydes and ketones). | If your sample contains aldehydes or ketones, consider a methoximation step prior to silylation to protect the carbonyl group. |
| Contamination from solvents or glassware. | Use high-purity solvents and properly cleaned and dried glassware. | |
| BSHA byproducts. | Ensure proper chromatographic separation to distinguish analyte peaks from reagent byproducts. | |
| Poor peak shape (tailing) | Adsorption of underivatized or partially derivatized analyte to active sites in the GC system. | Ensure complete derivatization. Use a deactivated GC liner and column. |
| High baseline noise | Excess derivatization reagent or byproducts bleeding from the column. | Reduce the amount of BSHA injected. Use a GC column suitable for the analysis of silylated compounds. |
Quantitative Data Summary
Due to the limited availability of specific quantitative data for BSHA in the literature, the following table provides a general comparison of reaction conditions for silylating agents based on common practices. This data should be used as a starting point for method development with BSHA.
| Parameter | General Range for Silylation | Notes |
| Reagent to Analyte Ratio (molar) | 2:1 to 100:1 excess | A higher excess is often used for complex matrices or less reactive compounds. |
| Reaction Temperature (°C) | 25 - 100 | Higher temperatures can accelerate the reaction but may also lead to analyte degradation. |
| Reaction Time (minutes) | 15 - 120 | Sterically hindered compounds may require longer reaction times. |
| Catalyst (e.g., TMCS) | 1-10% (v/v) of silylating agent | Used to enhance the reactivity of the silylating agent, especially for hindered groups. |
Experimental Protocols
General Protocol for Derivatization of Polar Metabolites with BSHA
This protocol provides a general starting point for the derivatization of a dried polar metabolite extract for GC-MS analysis. Optimization for specific analytes and matrices is highly recommended.
Materials:
-
Dried sample extract
-
This compound (BSHA)
-
Anhydrous pyridine (or other suitable aprotic solvent like acetonitrile or DMF)
-
(Optional) Trimethylchlorosilane (TMCS)
-
Reaction vials (e.g., 2 mL glass vials with PTFE-lined caps)
-
Heating block or oven
-
Vortex mixer
-
GC-MS system
Procedure:
-
Sample Preparation: Ensure the sample extract is completely dry. Lyophilization or drying under a stream of nitrogen are common methods. Moisture will interfere with the derivatization reaction.
-
Reagent Preparation: Prepare the derivatization reagent mixture. A common starting point is a 1:1 (v/v) mixture of BSHA and an anhydrous solvent (e.g., pyridine). If a catalyst is needed, a mixture of BSHA:TMCS:Pyridine (e.g., 5:1:5 v/v/v) can be used.
-
Derivatization Reaction: a. Add 50-100 µL of the derivatization reagent mixture to the dried sample extract in a reaction vial. b. Tightly cap the vial and vortex for 30 seconds to ensure the sample is fully dissolved. c. Heat the vial at 60-80°C for 30-60 minutes. The optimal time and temperature will depend on the analytes.
-
Cooling: Allow the vial to cool to room temperature.
-
Analysis: The sample is now ready for injection into the GC-MS system.
Visualizations
Derivatization and Side Reaction Pathways
Caption: Main derivatization pathway with BSHA and potential side reactions.
Troubleshooting Workflow for BSHA Derivatization
Caption: A logical workflow for troubleshooting common BSHA derivatization issues.
References
Technical Support Center: Purification of Products from N,O-Bis(trimethylsilyl)hydroxylamine Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) for the purification of products from reactions involving the silylating agent N,O-Bis(trimethylsilyl)hydroxylamine (BSHA).
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when purifying products silylated with this compound? A1: The main challenge is the lability of the trimethylsilyl (TMS) group, particularly when attached to an oxygen atom to form a silyl ether or ester.[1][2] TMS ethers are highly susceptible to hydrolysis under both acidic and basic conditions, and can easily be cleaved by water or alcohols.[3][4] Phenolic TMS ethers are known to be especially labile.[5] This instability can lead to the decomposition of the desired product during standard aqueous workups or purification by silica gel chromatography.
Q2: What are the common byproducts in a reaction using BSHA? A2: Common byproducts include unreacted starting materials, excess BSHA, and its hydrolysis/condensation products such as trimethylsilanol and hexamethyldisiloxane. Additionally, incomplete silylation can result in a mixture of partially and fully silylated products.[6][7] The primary byproduct from the BSHA reagent itself after silylation is N-(trimethylsilyl)hydroxylamine, which can be further hydrolyzed.
Q3: Can I use standard silica gel column chromatography for purification? A3: It is generally not recommended to use standard silica gel for the purification of TMS-protected compounds.[3] Standard silica gel is slightly acidic, which can catalyze the cleavage of the TMS group, leading to low yields or complete decomposition of the product.[5] Alternative chromatographic techniques or modifications are necessary to avoid this issue.
Q4: How should I quench a reaction involving BSHA? A4: The quenching method is critical to preserving the TMS group. A rapid, non-aqueous, or mild aqueous quench at low temperatures is recommended. For a mild aqueous quench, a pre-chilled, saturated solution of ammonium chloride (NH₄Cl) can be used.[5] For highly sensitive substrates, a completely non-aqueous workup is preferable. Quenching with reagents like hydroxylamine can also be employed to remove excess reactive species.[8][9]
Q5: Are there more stable alternatives to the TMS group introduced by BSHA? A5: Yes, if the TMS group proves too unstable for your synthetic route, using bulkier silylating agents can significantly increase the stability of the resulting silyl ether.[5] The stability towards hydrolysis generally increases with steric bulk.[1][4] A common order of stability is: TMS (trimethylsilyl) < TES (triethylsilyl) < TBS/TBDMS (tert-butyldimethylsilyl) < TIPS (triisopropylsilyl) < TBDPS (tert-butyldiphenylsilyl).[5][10]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Loss of TMS group during workup | - Hydrolysis from exposure to water. - Cleavage by acidic or basic quench conditions. | - Perform a non-aqueous workup.[5] - Use a mild, pre-chilled aqueous quench (e.g., saturated NH₄Cl).[5] - Minimize the contact time with any aqueous phase and work at low temperatures (0 °C).[5] - Extract immediately into a non-protic organic solvent. |
| Product decomposition on column | - Acidity of standard silica gel cleaving the TMS group.[3][5] | - Use deactivated silica gel (pre-treated with a base like triethylamine, typically 1% in the eluent).[5] - Use a different stationary phase, such as neutral or basic alumina.[5] - Consider non-chromatographic purification methods like distillation (if volatile) or recrystallization (if solid). |
| Incomplete reaction / multiple products | - Insufficient silylating agent or reaction time. - Presence of moisture in the reaction. | - Ensure the reaction is run under strictly anhydrous conditions. - Optimize reaction time and temperature. - Use a slight excess of BSHA. - Multiple products may require careful separation using the modified chromatography techniques described above. |
| Persistent silyl byproducts in final product | - Hexamethyldisiloxane (HMDSO) is a common, relatively non-polar byproduct. | - HMDSO is volatile and can often be removed under high vacuum. - Careful column chromatography on deactivated silica or alumina can separate HMDSO from less polar products. |
Silyl Ether Stability Data
The choice of a silyl protecting group is critical and depends on the conditions required for subsequent reaction steps. The following table summarizes the relative stability of common silyl ethers to acidic and basic hydrolysis.
| Silyl Ether | Abbreviation | Relative Stability to Acid[4][10] | Relative Stability to Base[4][11] |
| Trimethylsilyl | TMS | 1 | 1 |
| Triethylsilyl | TES | 64 | 10 - 100 |
| tert-Butyldimethylsilyl | TBS / TBDMS | 20,000 | ~20,000 |
| Triisopropylsilyl | TIPS | 700,000 | 100,000 |
| tert-Butyldiphenylsilyl | TBDPS | 5,000,000 | ~20,000 |
Experimental Protocols
Protocol 1: Mild Aqueous Workup for TMS-Protected Compounds
-
Cooling: Once the reaction is complete, cool the reaction vessel to 0 °C in an ice-water bath.
-
Quenching: Slowly add a pre-chilled, saturated aqueous solution of ammonium chloride (NH₄Cl) with vigorous stirring. Monitor the addition to control any exotherm.[5]
-
Extraction: Immediately transfer the quenched mixture to a separatory funnel. Extract the product into a suitable organic solvent (e.g., diethyl ether, ethyl acetate) two to three times.[5]
-
Washing: Combine the organic layers and wash once with ice-cold brine.[5]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter the drying agent and concentrate the solvent under reduced pressure at a low temperature.
Protocol 2: Purification by Deactivated Silica Gel Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in your chosen non-polar eluent (e.g., hexanes). Add triethylamine (Et₃N) to the slurry to constitute 1% of the total solvent volume.
-
Column Packing: Pack a chromatography column with the deactivated silica slurry.
-
Eluent Preparation: Prepare the mobile phase (e.g., a gradient of ethyl acetate in hexanes) and ensure that 1% triethylamine is included in the solvent mixture.
-
Loading and Elution: Dissolve the crude product in a minimal amount of the eluent and load it onto the column. Elute the column with the prepared mobile phase, collecting fractions and analyzing them by TLC.
-
Product Isolation: Combine the pure fractions and remove the solvent and triethylamine under reduced pressure.
Visualized Workflows
Caption: General workflow for the purification of silylated products.
Caption: Decision tree for troubleshooting low product yield.
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. Trimethylsilyl group - Wikipedia [en.wikipedia.org]
- 3. reddit.com [reddit.com]
- 4. Silyl ether - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. littlemsandsailing.wordpress.com [littlemsandsailing.wordpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Addressing NHS Chemistry: Efficient Quenching of Excess TMT Reagent and Reversing TMT Overlabeling in Proteomic Samples by Methylamine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. Thieme E-Books & E-Journals [thieme-connect.de]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Silylation Reactions with N,O-Bis(trimethylsilyl)hydroxylamine (BSHA)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and efficiency of silylation reactions using N,O-Bis(trimethylsilyl)hydroxylamine (BSHA).
Troubleshooting Guide: Low Silylation Yield
Low or inconsistent yields are a common challenge in silylation reactions. This guide provides a systematic approach to identifying and resolving the root causes of poor reaction outcomes.
Diagram: Troubleshooting Workflow for Low Silylation Yield
Caption: Troubleshooting workflow for low silylation yield.
Step-by-Step Troubleshooting
-
Verify Reagent Quality and Handling :
-
Problem : BSHA is sensitive to moisture and can degrade over time, leading to reduced reactivity.[1][2]
-
Solution : Ensure the BSHA vial is properly sealed and stored in a desiccator. Use a fresh vial of the reagent if degradation is suspected. Handle the reagent under an inert atmosphere (e.g., nitrogen or argon) to prevent exposure to atmospheric moisture.
-
-
Evaluate Reaction Conditions :
-
Problem : Suboptimal reaction parameters can lead to incomplete reactions or the formation of byproducts.
-
Solution : Systematically optimize the reaction conditions as detailed in the table below. For sterically hindered functional groups, a catalyst may be necessary to enhance the reactivity of BSHA.[3][4]
-
-
Assess Sample and Glassware Preparation :
-
Problem : The presence of water in the sample or solvent will consume the silylating reagent, significantly reducing the yield.[5][6] Active hydroxyl groups on the surface of glassware can also react with BSHA.
-
Solution : Ensure the sample and solvent are anhydrous. If the sample is in an aqueous solution, it should be evaporated to dryness before adding the silylating reagent.[3] Glassware should be oven-dried and, for sensitive reactions, silylated prior to use to passivate the surface.[5]
-
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of silylation with BSHA?
A1: Silylation with BSHA proceeds via a nucleophilic attack of the active hydrogen-containing functional group (e.g., -OH, -NH2, -COOH) on the silicon atom of the trimethylsilyl group. This results in the formation of a silylated derivative and a trimethylsilyl hydroxylamine byproduct.
Diagram: General Silylation Mechanism with BSHA
References
- 1. This compound CAS#: 22737-37-7 [m.chemicalbook.com]
- 2. This compound, 97% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. diverdi.colostate.edu [diverdi.colostate.edu]
- 6. researchgate.net [researchgate.net]
dealing with moisture sensitivity of silylating agents
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to the moisture sensitivity of silylating agents.
Troubleshooting Guides
Issue: My silylation reaction is not working or giving low yields.
This is a common issue, often stemming from the deactivation of the silylating agent by moisture.[1][2] Silylating agents readily react with active hydrogens, such as those in water, which can lead to incomplete or failed reactions.[3][4]
Troubleshooting Steps:
-
Verify Reagent Quality:
-
Question: How can I be sure my silylating agent is still active?
-
Answer: Silylating agents are highly sensitive to moisture and can degrade over time if not stored properly.[5] It is crucial to purchase high-quality reagents from reputable suppliers and to handle them under strictly anhydrous conditions.[6] For optimal performance, a new vial of reagent that has been properly stored should be used. Always check the expiration date and visually inspect for any signs of precipitation or discoloration.
-
-
Ensure Anhydrous Reaction Conditions:
-
Question: What are the best practices for maintaining anhydrous conditions?
-
Answer: The presence of even trace amounts of water can significantly impact the efficiency of a silylation reaction.[7][8] To ensure a dry environment, follow these steps:
-
Dry Glassware: Oven-dry all glassware at a high temperature (e.g., 120-150°C) for several hours or flame-dry it under a stream of inert gas immediately before use.[9]
-
Dry Solvents: Use freshly opened bottles of anhydrous solvents or solvents that have been properly dried and stored over molecular sieves.[10]
-
Dry Sample: Ensure your sample is completely dry. This can be achieved by methods such as lyophilization (freeze-drying) or drying under a stream of dry nitrogen.[11][12]
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Inert Atmosphere: Conduct the reaction under an inert atmosphere, such as dry nitrogen or argon.[13][14] This can be achieved using a glove box or Schlenk line techniques.[15]
-
-
-
Optimize Reaction Parameters:
-
Question: Could my reaction conditions be the problem?
-
Answer: If moisture has been excluded, consider the following:
-
Reaction Time and Temperature: Some silylating agents and substrates require heating to proceed at an optimal rate.[11] Consult the literature for the recommended conditions for your specific reaction. For example, BSTFA reactions are often heated at 70-100°C for 30-60 minutes, while MTBSTFA may require 80-100°C for 1-2 hours.[11]
-
Catalyst: The addition of a catalyst, such as trimethylchlorosilane (TMCS), can significantly increase the reactivity of some silylating agents, especially for sterically hindered functional groups.[1]
-
Solvent Choice: The choice of solvent can influence the reaction. Common solvents for silylation include pyridine, acetonitrile, and dimethylformamide.[10] Pyridine can also act as a catalyst and an HCl scavenger.[16]
-
-
Frequently Asked Questions (FAQs)
Q1: How should I properly store my silylating agents?
A1: Silylating agents must be stored in a cool, dark, and dry place to maintain their reactivity.[5][6] It is highly recommended to store them under an inert atmosphere, such as nitrogen or argon.[17] For some heat-sensitive agents, refrigeration (0-5°C) may be necessary.[6] Always ensure the container is tightly sealed after use to prevent the ingress of atmospheric moisture.[6] It is best practice to replace the air in the container with dry nitrogen before sealing.[6]
Q2: What are the visible signs of a degraded silylating agent?
A2: While not always obvious, signs of degradation can include a cloudy or hazy appearance, the presence of solid precipitates, or discoloration. If you observe any of these, it is best to use a fresh vial of the reagent.
Q3: Can I use a silylating agent that has been opened previously?
A3: Yes, but with extreme caution. Once a vial is opened, it is susceptible to contamination by atmospheric moisture. To minimize this, use a dry syringe to pierce the septum and withdraw the required amount of reagent under a positive pressure of inert gas. If the reagent is stored in a bottle, flush the headspace with dry nitrogen before resealing tightly.[6] For critical applications, using a fresh, unopened vial is always the safest option.
Q4: My reaction produces a white precipitate. What is it?
A4: The formation of a white precipitate is often a byproduct of the silylation reaction, especially when using chlorosilane-based reagents in the presence of a base like triethylamine.[10] This precipitate is typically the hydrochloride salt of the base (e.g., triethylamine hydrochloride) and can be removed by filtration.[10]
Q5: How does the choice of silylating agent affect moisture sensitivity?
A5: Different silylating agents have varying degrees of reactivity and stability. For example, t-butyldimethylsilyl (TBDMS) derivatives are significantly more stable against hydrolysis than trimethylsilyl (TMS) derivatives (reportedly 10,000 times more stable).[1] Therefore, if the stability of the silylated product in the presence of residual moisture is a concern, choosing a bulkier silylating agent like MTBSTFA (which forms TBDMS derivatives) might be advantageous.[2][18]
Data Presentation
Table 1: Comparison of Common Silylating Agents
| Silylating Agent | Abbreviation | Common Applications | Byproducts | Relative Reactivity |
| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Alcohols, carboxylic acids, amines, phenols | N-methyltrifluoroacetamide, trifluoroacetamide | High |
| N-Methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | Similar to BSTFA, often preferred for GC-MS due to volatile byproducts | N-methyltrifluoroacetamide | Very High |
| Trimethylchlorosilane | TMCS | Often used as a catalyst with other silylating agents | HCl | High (as catalyst) |
| Hexamethyldisilazane | HMDS | Alcohols, phenols, amines, carboxylic acids | Ammonia | Moderate |
| N-Methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide | MTBSTFA | Forms stable t-butyldimethylsilyl (TBDMS) derivatives | N-methyltrifluoroacetamide | Moderate |
Experimental Protocols
Protocol 1: General Procedure for Silylation for GC-MS Analysis
This protocol provides a general guideline for the derivatization of active hydrogen-containing compounds prior to Gas Chromatography-Mass Spectrometry (GC-MS) analysis.
Materials:
-
Sample containing the analyte
-
Silylating reagent (e.g., BSTFA with 1% TMCS, or MSTFA)
-
Anhydrous solvent (e.g., pyridine, acetonitrile)
-
Heating block or oven
-
Autosampler vials with caps
-
Microsyringe
-
Nitrogen or Argon gas supply
Procedure:
-
Sample Preparation: If the sample is in a solution, evaporate the solvent to complete dryness under a gentle stream of dry nitrogen.[11]
-
Reagent Addition: In a clean, dry autosampler vial, add the dried sample. To this, add 100 µL of anhydrous solvent followed by 100 µL of the silylating reagent (e.g., BSTFA + 1% TMCS).[11]
-
Reaction: Tightly cap the vial and heat at the appropriate temperature for the specified time. For BSTFA, this is typically 70-100°C for 30-60 minutes.[11]
-
Analysis: After cooling the vial to room temperature, an aliquot of the reaction mixture can be directly injected into the GC-MS for analysis.[11]
Mandatory Visualization
Caption: Troubleshooting flowchart for failed silylation reactions.
Caption: Standard workflow for performing a silylation reaction.
References
- 1. Silylation Reagents - Regis Technologies [registech.com]
- 2. pharmacyfreak.com [pharmacyfreak.com]
- 3. Silylating Agents Details | Shin-Etsu Silicones [shinetsusilicones.com]
- 4. dakenchem.com [dakenchem.com]
- 5. nbinno.com [nbinno.com]
- 6. What precautions should be taken when storing silane coupling agents? | Shin-Etsu Silicone Selection Guide [shinetsusilicone-global.com]
- 7. scribd.com [scribd.com]
- 8. Why do my silylations always fail? - Chromatography Forum [chromforum.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. youtube.com [youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. youtube.com [youtube.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. nbinno.com [nbinno.com]
- 18. jstage.jst.go.jp [jstage.jst.go.jp]
Technical Support Center: Optimizing Reactions with N,O-Bis(trimethylsilyl)hydroxylamine
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals utilizing N,O-Bis(trimethylsilyl)hydroxylamine (BSH) in their experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, alongside detailed experimental protocols.
Troubleshooting Guides
This section addresses specific issues that may arise during reactions involving this compound, such as silylation of functional groups or the synthesis of oximes and nitrones.
Issue 1: Incomplete or No Reaction
Symptoms: Low to no yield of the desired product, with a significant amount of starting material remaining upon reaction analysis (e.g., by TLC, GC-MS).
Possible Causes and Solutions:
| Potential Cause | Recommended Solution & Explanation |
| Presence of Moisture | This compound is highly sensitive to moisture, which can hydrolyze the reagent. Solution: Ensure all glassware is rigorously dried (flame-dried or oven-dried at >120°C for several hours) and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and reagents. If possible, perform the reaction under an inert atmosphere. |
| Inactive Reagent | Improper storage or handling can lead to the degradation of BSH. Solution: Use a fresh bottle of BSH or a reagent that has been stored under recommended conditions (typically refrigerated and under an inert atmosphere). To test for activity, a small-scale reaction with a simple, reliable substrate can be performed. |
| Insufficient Reagent | An inadequate amount of BSH will result in an incomplete reaction. Solution: Use a molar excess of BSH. A general starting point is 1.2 to 2.0 equivalents of BSH per active hydrogen in the substrate. For substrates with multiple reactive sites, the stoichiometry should be adjusted accordingly. |
| Suboptimal Reaction Temperature | The reaction may be too slow at the current temperature. Solution: While many silylation reactions proceed at room temperature, some may require gentle heating. Increase the temperature in increments (e.g., to 40°C, then 60°C) and monitor the reaction progress. For sterically hindered substrates, higher temperatures may be necessary. |
| Inadequate Reaction Time | The reaction may not have had enough time to go to completion. Solution: Monitor the reaction over a longer period. Take aliquots at different time points (e.g., 1h, 4h, 12h, 24h) and analyze them to determine the optimal reaction time. |
| Poor Substrate Solubility | If the substrate is not fully dissolved, the reaction will be slow and incomplete. Solution: Choose a solvent in which the substrate is readily soluble. Common solvents for silylation include pyridine, dichloromethane (DCM), acetonitrile, and dimethylformamide (DMF). Gentle heating or sonication can aid in dissolution. |
| Lack of Catalyst | For less reactive or sterically hindered functional groups, a catalyst may be required to facilitate the reaction. Solution: Add a catalytic amount of a suitable catalyst. Common catalysts for silylation reactions include trimethylchlorosilane (TMCS), imidazole, or 4-dimethylaminopyridine (DMAP).[1] |
Issue 2: Formation of Side Products/Byproducts
Symptoms: Multiple spots on TLC or unexpected peaks in GC-MS analysis in addition to the desired product and starting material.
Possible Causes and Solutions:
| Potential Cause | Recommended Solution & Explanation |
| Hydrolysis of Reagent/Product | As mentioned, moisture can lead to the formation of hexamethyldisiloxane from the hydrolysis of BSH. The silylated product itself can also be sensitive to moisture and may hydrolyze back to the starting material during workup or analysis. Solution: Maintain strictly anhydrous conditions throughout the reaction and workup. If an aqueous workup is necessary, perform it quickly at low temperatures and immediately extract the product into a non-polar organic solvent. |
| Reaction with Solvent | Some solvents can react with silylating agents or intermediates. For example, protic solvents like alcohols will be silylated in preference to the substrate. Solution: Use dry, aprotic solvents. Avoid solvents with active hydrogens unless they are intended to be part of the reaction. |
| Over-silylation | Molecules with multiple reactive sites may undergo silylation at unintended positions, especially when a large excess of BSH is used or with prolonged reaction times. Solution: Carefully control the stoichiometry of BSH. Use a minimal excess of the reagent and monitor the reaction to stop it once the desired product is formed. Temperature control can also help to improve selectivity. |
| Thermal Degradation | The substrate or product may be thermally labile and decompose at elevated temperatures. Solution: Run the reaction at a lower temperature, even if it requires a longer reaction time. If heating is necessary, do so cautiously and for the minimum time required. |
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound?
A1: this compound is a versatile reagent primarily used for the silylation of active hydrogen-containing functional groups, such as hydroxyls (-OH) and carboxylic acids (-COOH). This derivatization increases the volatility and thermal stability of compounds for analysis by gas chromatography (GC) and mass spectrometry (MS). It is also used in organic synthesis as a hydroxylamine equivalent for the preparation of oximes and nitrones from aldehydes and ketones.[2][3]
Q2: How should I store and handle this compound?
A2: this compound is sensitive to moisture and should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).[4] It is recommended to store it in a refrigerator (2-8°C). When handling, use dry syringes or cannulas to transfer the liquid and work under an inert atmosphere to prevent exposure to air and moisture.
Q3: What solvents are compatible with this compound reactions?
A3: A range of anhydrous aprotic solvents can be used. The choice of solvent depends on the solubility of the substrate and the reaction conditions. Commonly used solvents include pyridine, dichloromethane (DCM), acetonitrile, tetrahydrofuran (THF), and dimethylformamide (DMF). Pyridine is often a good choice as it can also act as an HCl scavenger if byproducts are formed.[1][3]
Q4: Do I need to use a catalyst with this compound?
A4: For many simple alcohols and carboxylic acids, a catalyst may not be necessary. However, for sterically hindered or less reactive functional groups, a catalyst can significantly increase the reaction rate. Common catalysts include trimethylchlorosilane (TMCS) and nitrogenous bases like imidazole and 4-dimethylaminopyridine (DMAP).[1]
Q5: My reaction is complete, but I'm having trouble with the workup. What do you recommend?
A5: The workup procedure should be designed to minimize the hydrolysis of the silylated product. If possible, avoid aqueous workups. The reaction mixture can often be concentrated under reduced pressure to remove volatile byproducts and excess reagent. If an aqueous workup is unavoidable, use cold, neutral or slightly basic water and quickly extract the product into a non-polar organic solvent like hexane or ethyl acetate. The organic layer should then be dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄) and concentrated.
Q6: How can I monitor the progress of my reaction?
A6: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). For TLC analysis, a sample of the reaction mixture is spotted on a TLC plate and developed in an appropriate solvent system. The disappearance of the starting material spot and the appearance of a new product spot indicate the reaction is proceeding. For GC analysis, a small aliquot of the reaction mixture is quenched and injected into the GC to observe the conversion of the starting material to the derivatized product.
Data Presentation
Table 1: Illustrative Effect of Reaction Conditions on Silylation Yield
The following table, adapted from studies on the silylation of sulfonamides with various silylating agents, illustrates how different parameters can influence the reaction outcome. While not specific to this compound, the trends are generally applicable.
| Reagent | Substrate | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| BSA | Sulfonamide | Acetonitrile | 25 | 4 | 85 |
| BSA | Sulfonamide | Acetonitrile | 60 | 1 | 95 |
| HMDS (with TMCS catalyst) | Sulfonamide | Toluene | 110 | 8 | 90 |
| MSTFA | Sulfonamide | Acetonitrile | 70 | 0.5 | >98 |
| TMSCl (with Et₃N) | Sulfonamide | DCM | 25 | 2 | 92 |
Data adapted from a comparative guide on silylating agents for sulfonamides for illustrative purposes.[3] BSA = N,O-Bis(trimethylsilyl)acetamide; HMDS = Hexamethyldisilazane; MSTFA = N-Methyl-N-(trimethylsilyl)trifluoroacetamide; TMSCl = Trimethylsilyl chloride.
Experimental Protocols
Protocol 1: General Procedure for Silylation for GC-MS Analysis
This protocol provides a general guideline for the derivatization of a sample containing active hydrogens using this compound.
Materials:
-
Sample containing the analyte (1-5 mg)
-
This compound (BSH)
-
Anhydrous pyridine (or another suitable aprotic solvent)
-
Reaction vial with a screw cap and PTFE-lined septum
-
Heating block or water bath
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Place 1-5 mg of the dry sample into a reaction vial. If the sample is in solution, evaporate the solvent to complete dryness under a stream of nitrogen.
-
Add 100 µL of anhydrous pyridine to dissolve the sample.
-
Add 100 µL of this compound to the vial.
-
Seal the vial tightly with the screw cap.
-
Vortex the mixture for 30 seconds to ensure homogeneity.
-
Heat the vial at 60-80°C for 30-60 minutes. The optimal time and temperature may vary depending on the analyte.
-
Allow the vial to cool to room temperature.
-
The sample is now ready for injection into the GC-MS. If necessary, the sample can be diluted with an anhydrous solvent (e.g., hexane) prior to analysis.
Protocol 2: Synthesis of an Oxime from a Ketone
This protocol describes a general procedure for the synthesis of an oxime from a ketone using this compound.
Materials:
-
Ketone (1.0 mmol)
-
This compound (1.2 mmol)
-
Anhydrous solvent (e.g., THF, DCM) (5 mL)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the ketone (1.0 mmol) and the anhydrous solvent (5 mL).
-
Stir the solution at room temperature.
-
Slowly add this compound (1.2 mmol) to the stirred solution.
-
Continue stirring at room temperature and monitor the reaction by TLC. The reaction is typically complete within 1-4 hours.
-
Upon completion, the reaction mixture can be worked up. A common method is to add a few drops of water to quench the excess reagent, followed by extraction with an organic solvent (e.g., ethyl acetate). The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude oxime.
-
The crude product can be purified by column chromatography or recrystallization.
Mandatory Visualization
Troubleshooting Workflow for Incomplete Silylation
Caption: A logical workflow for troubleshooting incomplete silylation reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. N-methyl-N,O-bis(trimethylsilyl)hydroxylamine: preparation, properties, and utilization - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. This compound | 22737-37-7 | TCI AMERICA [tcichemicals.com]
Technical Support Center: Troubleshooting Incomplete Derivatization in GC-MS
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides comprehensive troubleshooting for common issues encountered during the derivatization of analytes for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of derivatization in GC-MS?
A1: Derivatization is a chemical modification process that converts polar, non-volatile compounds into less polar, more volatile, and thermally stable derivatives. This is crucial for GC-MS analysis as it allows compounds that would otherwise be unsuitable for this technique to be vaporized without decomposition, leading to improved chromatographic peak shape, better resolution, and enhanced detection.
Q2: I am observing a small or non-existent peak for my derivatized analyte. What are the likely causes?
A2: A small or absent product peak is a classic sign of incomplete or failed derivatization. The primary culprits are often the presence of moisture, suboptimal reaction conditions (time and temperature), insufficient derivatizing reagent, or degradation of the analyte or derivative. A systematic troubleshooting approach is necessary to pinpoint the exact cause.
Q3: My chromatogram shows significant peak tailing after derivatization. What could be wrong?
A3: Peak tailing is a common issue that can stem from both the derivatization process and the GC system itself. Incomplete derivatization is a major cause, as the unreacted polar analyte interacts more strongly with active sites in the GC system.[1] Other causes include the presence of moisture, hydrolysis of the derivative, or issues with the GC inlet and column.[1]
Q4: How does the presence of water affect my derivatization reaction?
A4: Most derivatization reagents, especially silylating agents, are highly sensitive to moisture.[2] Water will react with the reagent, consuming it and preventing it from reacting with your analyte. This can significantly reduce the derivatization efficiency or even stop the reaction completely. It is crucial to ensure that all glassware, solvents, and the sample itself are as anhydrous (dry) as possible.
Q5: Can the sample matrix affect the derivatization efficiency?
A5: Yes, the sample matrix, which includes all components in a sample other than the analyte of interest, can significantly impact derivatization. Matrix components can compete with the analyte for the derivatizing reagent, or interfere with the reaction in other ways, leading to signal suppression or enhancement.[3] Proper sample clean-up procedures are essential to minimize these matrix effects.
Troubleshooting Guides
Incomplete Derivatization
Symptom: Small or no peak corresponding to the derivatized analyte, while a peak for the underivatized analyte may be present (often with poor peak shape).
Troubleshooting Workflow:
Caption: Troubleshooting workflow for incomplete derivatization.
Detailed Steps:
-
Eliminate Moisture:
-
Ensure all glassware is thoroughly dried in an oven.
-
Use anhydrous solvents.
-
Dry the sample completely before adding the derivatization reagent, for example, by lyophilization or under a stream of dry nitrogen.[4]
-
-
Optimize Reaction Conditions:
-
Time and Temperature: Derivatization reactions are kinetic processes. Insufficient time or temperature will lead to an incomplete reaction. Conversely, excessive temperature can cause degradation. It is crucial to optimize these parameters for your specific analyte and reagent. For example, the derivatization of some sterically hindered compounds may require longer reaction times or higher temperatures.
-
Reagent Concentration: An excess of the derivatizing reagent is generally recommended to drive the reaction to completion. A common starting point is a 2:1 molar ratio of reagent to active hydrogens in the analyte.
-
-
Verify Reagent Quality:
-
Use fresh, high-purity derivatization reagents.
-
Ensure reagents have been stored properly under anhydrous conditions to prevent degradation.
-
-
Address Matrix Effects:
-
Complex sample matrices can interfere with derivatization.[3]
-
Employ appropriate sample cleanup techniques such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering components before derivatization.
-
-
Consider a Catalyst:
-
For some reactions, particularly with sterically hindered groups, the addition of a catalyst can significantly improve the derivatization efficiency. For silylation, trimethylchlorosilane (TMCS) is a commonly used catalyst.
-
Peak Tailing
Symptom: Asymmetrical peaks with a "tail" extending from the back of the peak.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for peak tailing after derivatization.
Detailed Steps:
-
Ensure Complete Derivatization: As mentioned previously, this is a primary cause of peak tailing.[1] Follow the troubleshooting steps for incomplete derivatization.
-
Inspect the GC Inlet:
-
Liner: The injector liner can become contaminated with non-volatile residues from the sample matrix or previous injections. These residues can create active sites that interact with the analyte, causing peak tailing. Regularly replace the injector liner.[5]
-
Deactivation: Ensure you are using a deactivated liner to minimize interactions with active analytes.
-
-
Column Maintenance:
-
Trim the Column: The front end of the GC column can become contaminated or lose its deactivation over time. Trimming a small portion (e.g., 10-20 cm) from the front of the column can often resolve peak tailing issues.[5]
-
Column Choice: Ensure you are using a column with a stationary phase that is appropriate for your derivatized analytes.
-
-
Optimize Temperatures:
-
Injector Temperature: An injector temperature that is too low can lead to slow vaporization and contribute to peak tailing. Optimize the injector temperature for your specific analytes.
-
Quantitative Data Summary
The efficiency of derivatization is highly dependent on the reaction conditions. The following tables provide a summary of quantitative data from various studies to illustrate the impact of different parameters.
Table 1: Effect of Reaction Time and Temperature on Silylation of Estriol
| Reaction Time (minutes) | Reaction Temperature (°C) | Derivatization Completion |
| 30 | 75 | Incomplete (2 of 3 active hydrogens silylated) |
| 45 | 75 | Complete (all 3 active hydrogens silylated) |
Table 2: Effect of Reaction Temperature on Silylation of LSD
| Reaction Temperature (°C) | Reaction Time | Derivatization Completion |
| 68 | Up to 5 hours | ~60% |
| 75 | ~3 hours | ~95% |
Table 3: Comparison of Derivatization Methods for Amino and Non-Amino Organic Acids [6][7]
| Derivatization Method | Derivative Stability (over 72 hours) | Reproducibility (RSD) |
| Silylation (TMS) | Pronounced variability | Poorer |
| Alkylation (MCF) | Remarkably stable (RSD < 10%) | Better |
Detailed Experimental Protocols
Protocol 1: Two-Step Derivatization of Steroids (Methoximation followed by Silylation)[9]
This is a common and robust method for the analysis of steroids containing both ketone and hydroxyl groups.
Materials:
-
Dried sample extract
-
Methoxylamine hydrochloride (MOX) solution in pyridine
-
Silylating reagent (e.g., a mixture of BSA, TMCS, and TMSI)
-
Heating block or oven
-
GC vials
Procedure:
-
To the dried sample extract in a reaction vial, add 100 µL of the MOX solution in pyridine.
-
Cap the vial tightly and heat at 60°C for 1 hour to convert the ketone groups to methoximes.
-
Cool the vial to room temperature.
-
Add the silylating reagent mixture.
-
Cap the vial and heat at 90°C for 2 hours to silylate the hydroxyl groups.
-
Cool the vial and the sample is ready for GC-MS analysis.
Protocol 2: Acylation of Amphetamines[10]
Acylation is a common derivatization technique for primary and secondary amines.
Materials:
-
Dried sample extract
-
Acylating reagent (e.g., Pentafluoropropionic anhydride - PFPA)
-
Ethyl acetate (or other suitable solvent)
-
Heating block
-
GC vials
Procedure:
-
Reconstitute the dried sample extract in 50 µL of ethyl acetate.
-
Add 50 µL of the acylating reagent (e.g., PFPA).
-
Cap the vial and heat at 70°C for 20 minutes.
-
Cool the vial to room temperature.
-
Evaporate the excess reagent and solvent under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of ethyl acetate for GC-MS analysis.
Protocol 3: Alkylation of Fatty Acids to Fatty Acid Methyl Esters (FAMEs)[11]
This protocol describes the conversion of fatty acids to their more volatile methyl esters.
Materials:
-
Fatty acid sample (neat or in a nonpolar solvent)
-
Boron trichloride-methanol solution (BCl3-methanol, 12% w/w)
-
Hexane
-
Water
-
Micro reaction vessel
-
Heating block
Procedure:
-
Place 1-25 mg of the sample into a micro reaction vessel.
-
Add 2 mL of BCl3-methanol solution.
-
Heat at 60°C for 5-10 minutes.
-
Cool the vessel, then add 1 mL of water and 1 mL of hexane.
-
Shake the vessel vigorously to extract the FAMEs into the hexane layer.
-
Allow the layers to separate and carefully transfer the upper organic layer to a clean vial for GC-MS analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. pharmacyfreak.com [pharmacyfreak.com]
- 3. Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. agilent.com [agilent.com]
- 6. [PDF] Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Solvent Effects on Silylation Efficiency
Welcome to the technical support center for silylation reactions. This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) focusing on the critical role of solvents in achieving high silylation efficiency.
Troubleshooting Guide
This section addresses specific issues you may encounter during your silylation experiments, with a focus on solvent-related causes and solutions.
Q1: My silylation reaction is slow and incomplete. Could the solvent be the issue?
A1: Yes, the choice of solvent significantly impacts reaction rates. Here are several factors to consider:
-
Moisture Contamination: The most common reason for incomplete silylation is the presence of moisture. Silylating agents react readily with water, which consumes the reagent and reduces yield.[1] Ensure all glassware is rigorously dried and use anhydrous solvents.[1] For most applications, allowing the solvent to stand over 3A molecular sieves is sufficient.[2]
-
Solvent Polarity: The reaction rate is strongly dependent on the solvent.[3] Polar aprotic solvents are generally preferred.[1] For example, reactions are significantly faster in Lewis basic solvents like N,N-Dimethylformamide (DMF) compared to less polar solvents like dichloromethane (DCM) or chloroform.[3] DMF can act as a weak nucleophilic catalyst, accelerating the reaction.[1]
-
Steric Hindrance: For sterically hindered alcohols, a more reactive silylating agent and a suitable solvent are necessary. While a change in solvent can help, you may also need to increase the reaction time or temperature.[1]
-
Catalyst/Base Solubility: Ensure your chosen base or catalyst is soluble in the reaction solvent for a homogeneous reaction.[4]
Q2: I am observing unexpected side products. Can the solvent choice be the cause?
A2: Absolutely. The solvent can contribute to the formation of side products in several ways:
-
Hydrolysis: If the solvent is not completely dry, the silylating agent will hydrolyze. For instance, chlorotriethylsilane reacts with water to form triethylsilanol, which can then dimerize to form hexethyldisiloxane.[1]
-
Solvent Reactivity: Protic solvents like alcohols or water are incompatible with silylation reactions as they will react with the silylating agent.[1] Always use aprotic solvents unless they are part of a specific protocol.[2]
-
By-product Precipitation: The solvent affects the solubility of by-products. For example, when using a base like triethylamine with a chlorosilane, the resulting triethylammonium chloride precipitate is a good indication the reaction is proceeding.[1] In some cases, by-products like imidazole may precipitate.[2] The choice of solvent can influence the ease of removing these salts by filtration.
Q3: My starting material is not dissolving properly. What should I do?
A3: Poor solubility can hinder the reaction. If your substrate is not dissolving:
-
Consider a more polar solvent like DMF, acetonitrile, or tetrahydrofuran (THF).[2]
-
N,O-Bis(trimethylsilyl)acetamide (BSA) is a powerful silylating agent that is also an excellent solvent and can be used "neat" (without any additional solvent) for many reactions.[2]
-
For certain substrates, basic solvents like pyridine or triethylamine can be used, serving the dual purpose of solvent and base.[2][5]
Q4: How do I choose between a polar aprotic solvent (like DMF) and a nonpolar solvent (like DCM or Toluene)?
A4: The choice depends on reaction kinetics, substrate properties, and work-up considerations:
-
Reaction Rate: Polar aprotic solvents like DMF often lead to faster reaction rates.[1][3]
-
Work-up: Nonpolar, volatile solvents like DCM, hexane, or THF are often easier to remove during the work-up phase.[1] DMF has a high boiling point, which can make its removal challenging.[1]
-
Catalyst Efficiency: The effect of Lewis base catalysts like 4-DMAP is much more pronounced in apolar solvents than in DMF.[3]
-
Substrate Type: For silylating alcohols with t-butyldimethylchlorosilane, DMF is a common solvent in conjunction with imidazole as a base.[5] For many general procedures, toluene and hexane are also frequently used.[2]
Frequently Asked Questions (FAQs)
Q1: What are the most common solvents for silylation reactions?
A1: A range of aprotic solvents are commonly used. Typical choices include dimethylformamide (DMF), hexane, acetonitrile, tetrahydrofuran (THF), and toluene.[2] When a basic solvent that can also act as a proton acceptor is needed, pyridine and triethylamine are preferred.[2]
Q2: Why is it critical for solvents to be anhydrous in silylation?
A2: Silylating agents are highly reactive towards active hydrogen compounds, including water.[1] Any moisture present in the solvent or on the glassware will consume the silylating agent, forming silanols or disiloxanes as by-products and reducing the yield of the desired silylated product.[1] Therefore, using anhydrous solvents and dry reaction conditions is crucial for success.[1]
Q3: Can the base be used as the solvent?
A3: Yes, in certain cases, the base can also serve as the reaction solvent.[5] Pyridine and triethylamine are common choices for this dual role.[2] For silylating amides and enol ethers, the base is often employed as the solvent in a 4-5 times molar excess, followed by refluxing.[2]
Q4: Are there "green" or solvent-free options for silylation?
A4: Yes, solvent-free silylation is a viable and environmentally friendly alternative. One reported method uses hexamethyldisilazane (HMDS) catalyzed by H-β zeolite under neat conditions (without solvent).[6] Heating a mixture of the alcohol or phenol with HMDS and the catalyst can significantly reduce reaction times and simplify the work-up process, enhancing yields.[6]
Quantitative Data Summary
The choice of solvent, or the lack thereof, can dramatically influence reaction efficiency. The table below summarizes data from a study on the silylation of various alcohols and phenols using HMDS and H-β zeolite, comparing reaction times in toluene with a solvent-free (neat) approach.
| Entry | Substrate | Toluene (Room Temp) - Time (h) | Solvent-Free (80°C) - Time (h) | Solvent-Free Yield (%) |
| 1 | Benzyl alcohol | 5 | 1.0 | 95 |
| 2 | 1-Octanol | 8 | 1.0 | 96 |
| 3 | Cinnamyl alcohol | 6 | 1.0 | 94 |
| 4 | 2-Phenylethanol | 5 | 1.0 | 95 |
| 5 | Cyclohexanol | 12 | 1.5 | 92 |
| 6 | Phenol | 10 | 1.5 | 94 |
| 7 | p-Cresol | 10 | 1.5 | 96 |
| 8 | p-Chlorophenol | 12 | 1.5 | 95 |
Data adapted from a study on solvent-free silylation catalyzed by H-β zeolite.[6]
Experimental Protocols
Protocol 1: General Silylation of an Alcohol using Chlorosilane/Base in a Solvent
This protocol is a general guideline for silylating a primary or secondary alcohol.
-
Preparation: Rigorously dry all glassware in an oven or by flame-drying under vacuum.[1] Assemble the apparatus (e.g., round-bottom flask with a magnetic stirrer) under an inert atmosphere of nitrogen or argon.[1]
-
Reagent Addition: To the flask, add the alcohol (1 equivalent) and an appropriate anhydrous solvent (e.g., DMF or DCM, to make a ~0.1-0.5 M solution).[1][5]
-
Base Addition: Add the base. For chlorotrimethylsilane, triethylamine (1.1 equivalents) is common.[5] For t-butyldimethylchlorosilane, imidazole (2.2 equivalents) is preferred.[5]
-
Silylating Agent Addition: Slowly add the silylating agent (1.1 - 1.2 equivalents) to the stirred solution.[5] Be mindful of any potential exotherms.[2]
-
Reaction: Stir the reaction at room temperature or heat as required (e.g., 40°C).[2][5] Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[1][5] Reactions can take anywhere from minutes to several hours.[2][5]
-
Work-up: Once the starting material is consumed, quench the reaction (e.g., with saturated aqueous sodium bicarbonate). Extract the product with an organic solvent, wash the combined organic layers (e.g., with brine), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product, typically by flash column chromatography.
Protocol 2: Solvent-Free Silylation of an Alcohol using HMDS and H-β Zeolite
This protocol is based on an environmentally friendly method for silylating alcohols and phenols.[6]
-
Preparation: Add the hydroxy compound (e.g., 1 mmol), hexamethyldisilazane (HMDS, 0.6 mmol), and H-β zeolite (10% w/w of the hydroxy compound) to a reaction flask.[6]
-
Reaction: Heat the neat mixture with stirring at 80°C.[6]
-
Monitoring: Monitor the reaction for completion using TLC. The reaction is typically complete within 1 to 1.5 hours.[6]
-
Work-up: After the reaction is complete, add ethyl acetate to the mixture and filter to remove the catalyst.[6]
-
Purification: Concentrate the filtrate under reduced pressure. The pure product can be obtained by distillation or by passing it through a short column of neutral alumina.[6]
Visualizations
Caption: A typical experimental workflow for a silylation reaction.
Caption: Troubleshooting flowchart for low silylation yield.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. An In-Depth Guide to Silylation Reagents: Applications and Benefits [cfsilicones.com]
- 5. General Silylation Procedures - Gelest [technical.gelest.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Ensuring the Stability of Silylated Derivatives
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive guidance on preventing the degradation of silylated derivatives, a crucial step for robust and reproducible analytical results, particularly in gas chromatography-mass spectrometry (GC-MS).
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of silylated derivative degradation?
A1: The degradation of silylated derivatives is primarily caused by hydrolysis, where the silyl group is cleaved from the molecule. The most common culprits are:
-
Moisture: Silylating reagents and their derivatives are highly sensitive to water. Exposure to moisture in the sample, solvents, reagents, or atmosphere can lead to incomplete derivatization or hydrolysis of the formed derivatives.
-
Protic Solvents: Solvents with active hydrogens, such as alcohols (e.g., methanol), can react with silylating reagents and derivatives, leading to their breakdown.
-
Acidic or Basic Conditions: Silyl ethers are susceptible to cleavage under both acidic and basic conditions. The stability is highly dependent on the specific silyl group and the pH of the environment.
-
Elevated Temperatures: While derivatization often requires heating, prolonged exposure to high temperatures can lead to the degradation of some thermally labile derivatives.
-
Oxygen: Although less common than hydrolysis, some derivatives may be susceptible to oxidation.
Q2: How can I prevent moisture from contaminating my samples and reagents?
A2: Preventing moisture contamination is critical for successful silylation. Here are key preventative measures:
-
Sample Drying: Thoroughly dry your samples before derivatization. Common methods include lyophilization (freeze-drying), drying under a stream of inert gas (e.g., nitrogen), or using a vacuum oven.
-
Anhydrous Solvents and Reagents: Use high-purity, anhydrous solvents and fresh, properly stored silylating reagents. Purchase reagents in small quantities to minimize exposure to air and moisture over time.
-
Inert Atmosphere: Perform the derivatization reaction under an inert atmosphere, such as nitrogen or argon, to exclude atmospheric moisture.
-
Proper Glassware Preparation: Ensure all glassware is meticulously dried before use, either by oven-drying or flame-drying under an inert gas flow.
Q3: Which silylating reagent offers the most stable derivatives?
A3: The stability of silylated derivatives is significantly influenced by the steric bulk of the silyl group. Larger, bulkier groups provide more protection against hydrolysis. For example, tert-butyldimethylsilyl (TBDMS) derivatives are approximately 10,000 times more stable against hydrolysis than trimethylsilyl (TMS) derivatives.[1] For applications requiring high stability, consider using reagents that introduce bulkier silyl groups like TBDMS or triisopropylsilyl (TIPS).
Q4: How should I store my silylated derivatives to prevent degradation?
A4: Proper storage is essential to maintain the integrity of your derivatized samples. For short-term storage (up to 12 hours), refrigeration at 4°C may be sufficient for many TMS derivatives.[2][3] For longer-term storage, freezing at -20°C or -80°C is recommended. Studies have shown that some TMS derivatives are stable for at least 72 hours when stored at -20°C.[2][3] It is also advisable to minimize freeze-thaw cycles, as they can contribute to degradation.[4]
Troubleshooting Guide
Encountering issues with silylation? This guide will help you diagnose and resolve common problems.
| Problem | Potential Causes | Recommended Solutions |
| Low or No Product Peak | 1. Incomplete Derivatization: Insufficient reagent, catalyst, reaction time, or temperature. 2. Reagent/Solvent Contamination: Presence of moisture or protic solvents. 3. Poor Sample Preparation: Sample was not completely dry. 4. Analyte Degradation: Analyte is unstable under the reaction conditions. | 1. Increase the excess of silylating reagent and/or catalyst. Optimize reaction time and temperature. 2. Use fresh, high-purity anhydrous reagents and solvents. Store reagents under inert gas. 3. Implement a rigorous sample drying protocol (lyophilization, vacuum oven). 4. Try milder reaction conditions (lower temperature, shorter time) or a different, less aggressive silylating reagent. |
| Peak Tailing | 1. Active Sites in the GC System: Exposed silanol groups in the injector liner, column, or connections can interact with polar analytes. 2. Incomplete Derivatization: Underivatized analyte will exhibit poor peak shape. 3. Column Overload: Injecting too much sample. 4. Solvent/Phase Mismatch: Incompatibility between the injection solvent and the GC column stationary phase. | 1. Use a deactivated inlet liner and perform regular maintenance. Trim the front end of the column. Check for leaks. 2. Re-optimize the derivatization procedure to ensure complete reaction. 3. Dilute the sample or reduce the injection volume. 4. Choose a solvent that is compatible with your stationary phase. |
| Split Peaks | 1. Improper Column Installation: Incorrect column insertion depth in the injector or detector. 2. Injector Problems: Sample backflash due to inappropriate injection volume or temperature. 3. Inhomogeneous Band Formation: Disruption of the sample band as it is introduced onto the column. | 1. Reinstall the column according to the manufacturer's instructions. 2. Reduce injection volume, use a liner with a larger volume, or optimize injector temperature. 3. Ensure a clean, square column cut. Use a deactivated liner with glass wool to promote vaporization. |
| Ghost Peaks | 1. Septum Bleed: Degradation of the injector septum at high temperatures, releasing siloxanes. 2. Carryover: Residual sample from a previous injection. 3. Contaminated Solvents or Reagents: Impurities in the solvents or derivatizing agents. | 1. Use high-quality, low-bleed septa and replace them regularly. 2. Implement a thorough wash sequence between injections. Clean the syringe. 3. Run a blank with just the solvent and reagents to identify the source of contamination. |
| Presence of Artifacts | 1. Side Reactions: The silylating reagent may react with other functional groups or with itself. 2. Reagent Impurities: Impurities in the silylating reagent can lead to unexpected peaks. | 1. Optimize reaction conditions (e.g., temperature, time) to favor the desired reaction. 2. Use high-purity silylating reagents. |
Data Presentation
Table 1: Relative Stability of Common Silyl Ethers to Hydrolysis
This table provides a quantitative comparison of the stability of different silyl ethers under acidic and basic conditions, relative to the trimethylsilyl (TMS) group.
| Silyl Group | Abbreviation | Relative Stability in Acid (vs. TMS) | Relative Stability in Base (vs. TMS) |
| Trimethylsilyl | TMS | 1 | 1 |
| Triethylsilyl | TES | 64 | ~100 |
| tert-Butyldimethylsilyl | TBDMS/TBS | 20,000 | ~20,000 |
| Triisopropylsilyl | TIPS | 700,000 | 100,000 |
| tert-Butyldiphenylsilyl | TBDPS | 5,000,000 | ~20,000 |
Data compiled from various sources.[5][6]
Table 2: Stability of Selected TMS-Amino Acid Derivatives Over Time at Different Storage Temperatures
This table illustrates the degradation of specific trimethylsilyl (TMS) derivatives of amino acids when stored at different temperatures.
| TMS Derivative | Storage Temperature | % Remaining after 48 hours | Stability Notes |
| Glutamine-3TMS | Autosampler (~25°C) | 10% | Highly unstable at room temperature.[2][3] |
| Glutamate-3TMS | Autosampler (~25°C) | 10% | Highly unstable at room temperature.[2][3] |
| α-Alanine-2TMS | Autosampler (~25°C) | 66% | Moderately unstable at room temperature.[2][3] |
| All TMS derivatives | 4°C | Stable for 12 hours | Suitable for short-term storage.[2][3] |
| All TMS derivatives | -20°C | Stable for 72 hours | Recommended for longer-term storage.[2][3] |
Experimental Protocols
Protocol 1: Sample Preparation for Silylation - Drying and Inert Atmosphere
This protocol describes the essential steps to ensure an anhydrous and inert environment for the silylation reaction.
-
Sample Drying:
-
Lyophilization (Freeze-Drying): For aqueous samples, freeze the sample and place it in a lyophilizer until all water has sublimated. This is the most effective method for removing water without degrading thermally sensitive analytes.
-
Nitrogen Stream: For small volume liquid samples in a vial, gently blow a stream of dry nitrogen gas over the surface of the liquid to evaporate the solvent.
-
Vacuum Oven: Place the sample in a vacuum oven at a moderate temperature (e.g., 40-60°C) until a constant weight is achieved.
-
-
Creating an Inert Atmosphere:
-
Glassware Preparation: Ensure all reaction vials and glassware are thoroughly dried in an oven (e.g., at 120°C for at least 4 hours) and allowed to cool in a desiccator.
-
Inert Gas Purge: Place the dried reaction vial in a desiccator or glove box under a positive pressure of an inert gas (nitrogen or argon).
-
Reaction Setup: Add the dried sample to the reaction vial. Seal the vial with a septum cap. Using a needle connected to an inert gas line, pierce the septum to introduce the inert gas into the vial. Use a second needle as an outlet to allow the air to be displaced. Purge for several minutes.
-
Protocol 2: Quenching Excess Silylating Reagent
After the derivatization is complete, it is often necessary to quench the excess silylating reagent to prevent it from interfering with the analysis or damaging the GC column.
-
Cooling: After the reaction is complete, allow the reaction vial to cool to room temperature.
-
Quenching Agent: The most common and effective method to quench excess silylating reagents like BSTFA or MSTFA is by the addition of a protic solvent.
-
Procedure:
-
Carefully add a small volume of anhydrous methanol (e.g., 10-20 µL) to the reaction mixture.
-
The methanol will react with the excess silylating reagent.
-
Vortex the mixture gently for a few seconds.
-
The sample is now ready for GC-MS analysis.
-
Caution: The quenching reaction can be exothermic. Add the quenching agent slowly, especially if a large excess of silylating reagent was used.
-
Visualizations
Diagram 1: Troubleshooting Workflow for Low Silylation Yield
This diagram outlines a logical workflow for troubleshooting experiments where a low yield of the desired silylated derivative is observed.
Caption: A decision tree for troubleshooting low yields in silylation reactions.
Diagram 2: Experimental Workflow for Preventing Degradation of Silylated Derivatives
This diagram illustrates the key steps in a robust experimental workflow designed to minimize the degradation of silylated derivatives.
Caption: A recommended workflow for silylation to ensure derivative stability.
References
- 1. GC Column Troubleshooting Guide | Phenomenex [phenomenex.com]
- 2. Improved stability of TMS derivatives for the robust quantification of plant polar metabolites by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 4. Contaminants of emerging concern: Silylation procedures, evaluation of the stability of silyl derivatives and associated measurement uncertainty - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
Technical Support Center: Analysis of Polar Compounds by GC-MS
Welcome to the technical support center for Gas Chromatography-Mass Spectrometry (GC-MS) analysis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the analysis of polar compounds.
Troubleshooting Guides
This section provides step-by-step solutions to specific problems you may encounter during your experiments.
Issue: Peak Tailing for Polar Analytes
Q1: My polar compounds are showing significant peak tailing. What are the most likely causes?
A1: Peak tailing, an asymmetrical peak shape with a "tail" extending from the peak maximum, is a frequent challenge when analyzing polar compounds.[1] It compromises peak integration, affecting accuracy and reproducibility.[1] The primary cause is unwanted secondary interactions between your polar analytes and "active sites" within the GC system.[1][2] These active sites are typically exposed silanol groups (-Si-OH) on the surfaces of the inlet liner, the front of the GC column, or on system contaminants.[1]
Q2: How can I determine if the peak tailing is a chemical issue (active sites) or a physical problem?
A2: A useful diagnostic step is to examine the peak shape of all compounds in your chromatogram.[1]
-
If only polar compounds are tailing: This strongly indicates a chemical issue, where the polar functional groups of your analytes are interacting with active sites in the system.[1][3]
-
If all peaks are tailing (including non-polar compounds and the solvent peak): This usually points to a physical or mechanical problem, such as a disruption in the carrier gas flow path.[1] Common causes include a poor column cut, improper column installation, or a system leak.[1][2]
Q3: What immediate steps can I take to fix peak tailing caused by active sites?
A3: The most effective approach is to perform routine maintenance on the GC inlet.[1] This includes:
-
Replacing the Inlet Liner: The liner is a common source of activity. Replace it with a new, high-quality deactivated liner.[1][4]
-
Replacing the Septum: A worn or cored septum can release particles that create active sites.
-
Trimming the Column: Trimming 10-20 cm from the inlet side of the column can remove accumulated non-volatile residues and expose a fresh, inert surface.[2][5]
Logical Troubleshooting Workflow for Peak Tailing
The following diagram outlines a systematic approach to diagnosing and resolving peak tailing.
Troubleshooting Data Log
When troubleshooting, systematically record key chromatographic parameters to evaluate the impact of each change.
| Parameter | Before Troubleshooting | After Liner Replacement | After Column Trim | After Derivatization |
| Analyte Peak Tailing Factor | 2.1 | 1.5 | 1.3 | 1.1 |
| Peak Area (Arbitrary Units) | 50,000 | 75,000 | 85,000 | 250,000 |
| Resolution (from nearest peak) | 1.2 | 1.6 | 1.8 | 2.5 |
| Retention Time (min) | 10.5 | 10.45 | 10.3 | 9.8 |
Frequently Asked Questions (FAQs)
Q1: Why are polar compounds inherently difficult to analyze by GC-MS?
A1: Polar compounds, such as those containing hydroxyl (-OH), carboxyl (-COOH), or amino (-NH2) groups, have low volatility due to strong intermolecular hydrogen bonding.[6][7] Gas chromatography requires compounds to be volatile and thermally stable to travel through the column.[8][9] The polarity of these compounds also makes them prone to interacting with active sites in the GC system, leading to poor peak shape and low sensitivity.[1][2]
Q2: What is derivatization and why is it essential for polar compounds?
A2: Derivatization is a chemical modification process that transforms polar functional groups into less polar, more volatile, and more thermally stable derivatives.[7][8] This is crucial for GC-MS analysis as it improves chromatographic behavior, leading to sharper peaks, better resolution, and increased sensitivity.[6][10] The most common derivatization techniques are silylation, acylation, and alkylation.[11][12]
Q3: How do I select the right GC column for polar analytes?
A3: The fundamental principle of chromatography is "like dissolves like." Therefore, for separating polar compounds, a polar GC column is recommended.[13]
-
High-Polarity Columns: Columns with phases like polyethylene glycol (PEG), often labeled with a "WAX" suffix, are excellent for analyzing a wide range of polar compounds like alcohols and fatty acids.[5][14]
-
Intermediate-Polarity Columns: Phases containing cyanopropyl-phenyl functional groups (e.g., DB-624) are also effective for a mix of polar and non-polar molecules.[15][16] Choosing a column with a polarity that matches your analytes will result in stronger retention and better separation.[17]
Q4: What are common derivatization reagents and which should I choose?
A4: The choice of reagent depends on the functional groups in your analyte.[11] Silylation is the most common technique for groups with active hydrogens.[10][11]
| Derivatization Method | Reagent Example | Target Functional Groups | Key Characteristics |
| Silylation | MSTFA, BSTFA (+TMCS) | -OH, -COOH, -NH, -SH | Most common and versatile method. TMCS is a catalyst that increases reactivity.[11] |
| Acylation | MBTFA, PFAA | -OH, -NH2, -SH | Reduces polarity and creates stable, volatile derivatives.[10][11] |
| Alkylation | TMAH | -COOH, Phenols | Replaces acidic hydrogens with an alkyl group, forming esters and ethers.[7] |
Q5: What are matrix effects in GC-MS and how can they affect my analysis of polar compounds?
A5: Matrix effects occur when co-extracted components from the sample matrix (e.g., soil, plasma) interfere with the analysis of the target analyte.[18][19] In GC-MS, this often manifests as a "matrix-induced signal enhancement."[18][20] Matrix components can mask active sites in the GC inlet, preventing the degradation or adsorption of your analyte.[20][21] This can lead to an artificially high signal and an overestimation of the analyte's concentration.[20] Using matrix-matched standards or analyte protectants can help compensate for these effects.[18]
Experimental Protocols
Protocol 1: Two-Step Derivatization for Polar Metabolites
This protocol is suitable for compounds containing hydroxyl, carboxyl, amino, and carbonyl groups.
Step 1: Methoximation (for carbonyl groups)
-
Evaporate the sample extract to dryness under a gentle stream of nitrogen.
-
Add 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL).
-
Vortex the mixture for 1 minute.
-
Incubate at 60°C for 45 minutes. This step converts carbonyl groups to their methoxime derivatives.
Step 2: Silylation
-
Cool the sample to room temperature.
-
Add 80 µL of MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) containing 1% TMCS (Trimethylchlorosilane).[8]
-
Cap the vial tightly and vortex for 1 minute.
-
Incubate the mixture at 37°C for 30 minutes. This step silylates hydroxyl, carboxyl, amino, and thiol groups.[8]
-
After cooling, the sample is ready for GC-MS analysis.
Derivatization Workflow Diagram
Protocol 2: GC Inlet Maintenance
Routine inlet maintenance is critical for maintaining performance when analyzing polar compounds.
-
Cool Down: Cool the GC inlet and oven to a safe temperature (e.g., below 50°C). Turn off the carrier gas flow at the instrument (do not turn off the tank).
-
Remove Column: Carefully loosen the column nut at the inlet and gently pull the column out.
-
Open Inlet: Remove the septum nut and any retaining rings or hardware.
-
Replace Septum and Liner: Using clean forceps, remove the old septum and O-ring. Remove the old inlet liner.
-
Clean Inlet (If Necessary): If visible residue is present, clean the metal surfaces of the inlet with appropriate solvents (e.g., methanol, hexane) using lint-free swabs.
-
Install New Liner: Place a new, deactivated liner and O-ring into the inlet.
-
Install New Septum: Place the new septum on top and secure the septum nut. Do not overtighten.
-
Reinstall Column: Trim the column if necessary. Re-insert the column to the correct depth according to your instrument's manual and tighten the nut.
-
Leak Check: Restore the carrier gas flow and perform an electronic leak check around the septum nut and column fitting.
-
Equilibrate: Heat the system to your method's operating temperatures and allow it to fully equilibrate before analysis.[1]
Protocol 3: GC Column Conditioning
Conditioning removes contaminants and ensures a stable baseline.
-
Disconnect from Detector: To prevent contamination of the MS source, disconnect the column from the MS detector.[1] Leave the inlet side connected.
-
Set Gas Flow: Set the carrier gas flow to the normal operating rate for your method.
-
Purge Column: Purge the column with carrier gas at ambient temperature for 15-20 minutes. This removes any oxygen from the column.
-
Heat Column: Program the oven to heat at a rate of 5-10°C/min to a temperature approximately 20°C above your method's maximum temperature (but do not exceed the column's maximum operating temperature).
-
Hold Temperature: Hold at this temperature for 1-2 hours.
-
Cool Down and Reconnect: After conditioning, cool the oven down. Reconnect the column to the MS detector and perform a leak check.[1]
-
Equilibrate System: Heat the system to your method's operating temperatures and allow it to fully equilibrate, ensuring a stable baseline before analysis.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. gmpinsiders.com [gmpinsiders.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. benchchem.com [benchchem.com]
- 6. covachem.com [covachem.com]
- 7. diverdi.colostate.edu [diverdi.colostate.edu]
- 8. benchchem.com [benchchem.com]
- 9. blog.organomation.com [blog.organomation.com]
- 10. GC Derivatization Reagents | [Analytical Chemistry]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 11. gcms.cz [gcms.cz]
- 12. researchgate.net [researchgate.net]
- 13. GC Tech Tip: GC Column - Polarity vs Selectivity | Phenomenex [phenomenex.com]
- 14. Polar GC Columns | Thermo Fisher Scientific - SG [thermofisher.com]
- 15. agilent.com [agilent.com]
- 16. researchgate.net [researchgate.net]
- 17. Guide to GC Column Selection and Optimizing Separations [restek.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. labioscientific.com [labioscientific.com]
- 20. mdpi.com [mdpi.com]
- 21. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Steric Hindrance in Silylation Reactions
Welcome to the technical support center for silylation reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the silylation of sterically hindered substrates.
Frequently Asked Questions (FAQs)
Q1: Why is my silylation reaction proceeding slowly or not at all when using a bulky alcohol?
A1: The primary reason for reduced reaction rates with bulky (sterically hindered) substrates is the spatial obstruction around the hydroxyl group. This steric hindrance impedes the approach of the silylating agent to the oxygen atom, increasing the activation energy of the reaction.
Q2: What is the relationship between the steric bulk of the silylating agent and the stability of the resulting silyl ether?
A2: Generally, as the steric bulk of the silyl group increases, the stability of the corresponding silyl ether towards hydrolysis and other cleavage conditions is enhanced.[1] This is because the bulky substituents on the silicon atom protect the Si-O bond from nucleophilic attack. For instance, triisopropylsilyl (TIPS) ethers are significantly more stable than trimethylsilyl (TMS) ethers.[2]
Q3: Can I use the same reaction conditions for all types of alcohols?
A3: No, reaction conditions often need to be adjusted based on the steric hindrance of the alcohol. Primary alcohols are the most reactive and can often be silylated under mild conditions. Secondary alcohols are less reactive, and tertiary alcohols are the most challenging, typically requiring more forcing conditions or more reactive silylating agents.[3]
Q4: How does the choice of solvent affect the silylation of sterically hindered alcohols?
A4: The choice of solvent can significantly impact the reaction rate. Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile can accelerate the reaction by stabilizing charged intermediates that may form during the reaction.[2] In contrast, nonpolar solvents may lead to slower reaction rates.
Q5: Are there more reactive alternatives to silyl chlorides for very hindered alcohols?
A5: Yes, for particularly challenging substrates, more reactive silylating agents such as silyl triflates (e.g., TBS-OTf, TIPS-OTf) are often used.[4] Silyl triflates are much more electrophilic than their corresponding chlorides and can silylate even very hindered hydroxyl groups.
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Possible Cause | Troubleshooting Step |
| Insufficient Reaction Time | Sterically hindered reactions are inherently slower. Monitor the reaction progress using TLC or GC-MS and extend the reaction time accordingly.[2] |
| Weak Base | The base may not be strong enough to effectively deprotonate the hindered alcohol. Switch to a stronger, non-nucleophilic base such as imidazole, triethylamine, or for very hindered systems, consider 2,6-lutidine.[2] |
| Inappropriate Solvent | The solvent may not be optimal for the reaction. Use a polar aprotic solvent like DMF or acetonitrile to increase the reaction rate.[2] |
| Low Reagent Reactivity | The chosen silylating agent may not be reactive enough. For highly hindered substrates, consider using a more reactive silylating agent, such as a silyl triflate (e.g., TIPS-OTf).[4] |
| Reagent Degradation | Silylating agents are sensitive to moisture. Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).[2] |
| Catalyst Inefficiency | For dehydrogenative silylation with hydrosilanes, the catalyst may not be active enough for the hindered substrate. Consider screening different catalysts or increasing the catalyst loading.[5] |
Issue 2: Formation of Side Products
| Possible Cause | Troubleshooting Step |
| Presence of Moisture | Moisture can lead to the hydrolysis of the silylating agent and the formation of silanols, which can self-condense. Ensure all glassware is oven-dried and reagents are anhydrous.[2] |
| Reaction with Solvent | The solvent may be reacting with the silylating agent. Choose an inert, aprotic solvent that is compatible with your reaction conditions.[2] |
| Over-silylation of Diols | In the case of diols, over-silylation can be a problem. To achieve monosilylation, consider using a bulky silylating agent, controlling the stoichiometry of the silylating agent, or using a diol protecting group strategy. |
| Deprotection during Workup | The silyl ether may be labile to the workup conditions. Use a neutral or mildly basic aqueous workup to avoid premature cleavage of the protecting group. |
Issue 3: Difficulty in Product Purification
| Possible Cause | Troubleshooting Step | | Removal of Silylating Agent Byproducts | Byproducts from the silylation reaction can be challenging to remove. An aqueous workup can help remove salts formed from the base. Careful column chromatography is often necessary.[2] | | Product Instability on Silica Gel | Some silyl ethers can be sensitive to the acidic nature of silica gel. Consider using neutral or deactivated silica gel, or an alternative purification method like distillation or recrystallization. |
Quantitative Data Summary
Table 1: Comparison of Silylating Agents for Hindered Alcohols
| Silylating Agent | Common Abbreviation | Relative Steric Bulk | Relative Stability of Silyl Ether | Typical Reaction Conditions for Hindered Alcohols |
| Trimethylsilyl Chloride | TMS-Cl | Small | Low | Pyridine, DCM, 0 °C to RT |
| Triethylsilyl Chloride | TES-Cl | Medium | Moderate | Imidazole, DMF, RT |
| tert-Butyldimethylsilyl Chloride | TBDMS-Cl or TBS-Cl | Medium-Large | High | Imidazole, DMF, RT to 60 °C |
| Triisopropylsilyl Chloride | TIPS-Cl | Large | Very High | Imidazole, DMF, 60 °C to 80 °C |
| tert-Butyldiphenylsilyl Chloride | TBDPS-Cl | Very Large | Very High | Imidazole, DMF, high temperature |
| tert-Butyldimethylsilyl Trifluoromethanesulfonate | TBDMS-OTf or TBS-OTf | Medium-Large | High | 2,6-Lutidine, DCM, -78 °C to RT |
| Triisopropylsilyl Trifluoromethanesulfonate | TIPS-OTf | Large | Very High | 2,6-Lutidine, DCM, -78 °C to RT |
Table 2: Typical Reaction Conditions for Silylation of a Hindered Secondary Alcohol (e.g., 1-Adamantanol)
| Silylating Agent (1.2 eq) | Base (1.5 eq) | Solvent | Temperature (°C) | Time (h) | Approximate Yield (%) |
| TBS-Cl | Imidazole | DMF | 60 | 24 | 70-80 |
| TIPS-Cl | Imidazole | DMF | 80 | 48 | 60-70 |
| TBS-OTf | 2,6-Lutidine | DCM | 0 to RT | 2 | >90 |
| TIPS-OTf | 2,6-Lutidine | DCM | 0 to RT | 4 | >90 |
Note: Yields are approximate and can vary depending on the specific substrate and reaction scale.
Experimental Protocols
Protocol 1: Silylation of a Sterically Hindered Secondary Alcohol using TBS-Cl and Imidazole
-
Preparation: To an oven-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add the sterically hindered secondary alcohol (1.0 eq) and imidazole (2.5 eq).
-
Dissolution: Dissolve the solids in anhydrous dimethylformamide (DMF).
-
Addition of Silylating Agent: Slowly add tert-butyldimethylsilyl chloride (TBS-Cl, 1.2 eq) to the stirred solution at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at an elevated temperature (e.g., 60 °C). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and diethyl ether. Separate the layers and extract the aqueous layer with diethyl ether (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Silylation of a Tertiary Alcohol using TIPS-OTf and 2,6-Lutidine
-
Preparation: To an oven-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add the tertiary alcohol (1.0 eq) and anhydrous dichloromethane (DCM).
-
Cooling: Cool the solution to -78 °C in a dry ice/acetone bath.
-
Addition of Base: Add 2,6-lutidine (2.2 eq) to the stirred solution.
-
Addition of Silylating Agent: Slowly add triisopropylsilyl trifluoromethanesulfonate (TIPS-OTf, 1.1 eq) to the reaction mixture.[3]
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-12 hours, monitoring the progress by TLC.
-
Quenching: Carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Workup and Purification: Follow the workup and purification steps as described in Protocol 1.
Visualizations
Caption: Troubleshooting workflow for low yield in silylation reactions.
Caption: Decision guide for selecting a silylating agent based on substrate hindrance.
References
Validation & Comparative
A Comparative Guide to Silylating Agents: N,O-Bis(trimethylsilyl)hydroxylamine (BSHA) vs. N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)
For researchers, scientists, and drug development professionals engaged in analytical testing and chemical synthesis, the selection of an appropriate silylating agent is a critical step to ensure reaction efficiency and analytical accuracy. This guide provides a comprehensive comparison of two trimethylsilyl (TMS) donating agents: N,O-Bis(trimethylsilyl)hydroxylamine (BSHA) and the widely used N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
This comparison delves into their chemical properties, reactivity, and established applications, particularly focusing on their utility as derivatization reagents for gas chromatography-mass spectrometry (GC-MS). While BSTFA is a well-documented and versatile reagent for this purpose, information regarding the use of BSHA in analytical derivatization is notably sparse.
Overview of Silylation for GC-MS Analysis
Silylation is a chemical modification technique that replaces active hydrogen atoms in polar functional groups, such as hydroxyls (-OH), carboxyls (-COOH), and amines (-NH), with a trimethylsilyl (-Si(CH₃)₃) group.[1] This process is fundamental in GC-MS analysis for several reasons:
-
Increased Volatility: Silylation reduces the polarity of compounds, thereby increasing their vapor pressure and making them suitable for analysis in the gas phase.[2]
-
Enhanced Thermal Stability: The resulting TMS derivatives are generally more resistant to thermal degradation in the GC injector and column.[2]
-
Improved Chromatographic Performance: Derivatization often leads to sharper, more symmetrical peaks and better separation from other components in a mixture.[3]
Chemical Properties and Structure
A fundamental comparison begins with the chemical structures and physical properties of BSHA and BSTFA.
| Property | This compound (BSHA) | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) |
| CAS Number | 22737-37-7 | 25561-30-2 |
| Molecular Formula | C₆H₁₉NOSi₂ | C₈H₁₈F₃NOSi₂ |
| Molecular Weight | 177.39 g/mol | 257.40 g/mol [4] |
| Boiling Point | 78-80 °C / 100 mmHg | 45-50 °C / 14 mmHg[4] |
| Structure | (CH₃)₃SiONHSi(CH₃)₃ | CF₃CON(Si(CH₃)₃)₂ |
Comparative Performance and Applications
The primary distinction between BSHA and BSTFA lies in their documented applications and reactivity as silylating agents for analytical derivatization.
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA): The Industry Standard
BSTFA is a powerful and highly versatile silylating reagent widely employed for the derivatization of a broad spectrum of polar compounds for GC-MS analysis.[3] Its popularity stems from its high reactivity and the volatility of its byproducts, which minimizes chromatographic interference.[3][5]
Key Performance Characteristics of BSTFA:
-
High Reactivity: BSTFA readily reacts with a wide range of functional groups, including alcohols, phenols, carboxylic acids, and amines.[6] For sterically hindered or less reactive compounds, its reactivity can be further enhanced by the addition of a catalyst, most commonly trimethylchlorosilane (TMCS).[3]
-
Volatile Byproducts: The byproducts of BSTFA derivatization, N-(trimethylsilyl)trifluoroacetamide and trifluoroacetamide, are highly volatile, ensuring they elute early in the chromatogram and do not interfere with the analysis of target analytes.[5]
-
Broad Applicability: Extensive literature documents the successful use of BSTFA for the derivatization of numerous compound classes, including steroids, organic acids, and phenols.[3][7][8]
This compound (BSHA): A Reagent for Synthesis
In contrast to BSTFA, the scientific literature on the use of BSHA as a primary silylating agent for GC-MS derivatization is extremely limited. While its chemical structure suggests potential as a TMS donor, its documented applications are predominantly in the realm of organic synthesis.
Documented Applications of BSHA:
-
Synthesis of N-substituted Hydroxylamines: BSHA has been used as a reagent for the preparation of N-(dialkyl phosphinoyl)hydroxylamines.
-
Reaction with Organoboranes: It is known to react with compounds like 9-chloro-9-borafluorene.
-
Indirect Role in Steroid Analysis: An early study on the analysis of conjugated estrogens by gas-liquid chromatography (GLC) mentioned the use of hydroxylamine hydrochloride followed by BSTFA.[1][4] This suggests a two-step process where hydroxylamine hydrochloride forms oximes with keto-steroids, which are then silylated by BSTFA, rather than a direct derivatization with BSHA itself.
Based on available information, BSHA is not a standard or recommended reagent for the routine derivatization of analytes for GC-MS analysis.
Experimental Protocols: Derivatization with BSTFA
The following are generalized experimental protocols for the derivatization of common classes of analytes using BSTFA. Optimization of reaction conditions (temperature, time, and solvent) is often necessary for specific applications.
General Silylation Workflow
References
- 1. Quantitative determination of conjugated estrogens in formulations by capillary GLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Derivatization of estrogens enhances specificity and sensitivity of analysis of human plasma and serum by liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of estrogens and progestogens by mass spectrometric techniques (GC/MS, LC/MS and LC/MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative determination of conjugated estrogens in formulations by capillary GLC. | Sigma-Aldrich [sigmaaldrich.com]
- 5. theses.cz [theses.cz]
- 6. Use of silylating agents for the identification of hydroxylated steroids by gas chromatography and gas chromatography-mass spectrometry. Discrimination between phenolic and alcoholic hydroxyl groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. GLC assay of conjugated estrogen formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Method Validation Using N,O-Bis(trimethylsilyl)hydroxylamine Derivatization
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methods employing silylation derivatization, with a focus on N,O-Bis(trimethylsilyl)hydroxylamine (BSHA) and its common alternatives. The information presented is supported by experimental data from various studies to assist in the selection and validation of analytical methods for the quantification of a wide range of analytes by Gas Chromatography-Mass Spectrometry (GC-MS).
Derivatization is a crucial step in GC-MS analysis for compounds that are non-volatile or thermally labile due to the presence of polar functional groups such as hydroxyl, carboxyl, and amine groups. Silylation, the replacement of an active hydrogen with a trimethylsilyl (TMS) group, is a widely used technique to increase the volatility and thermal stability of analytes, thereby improving their chromatographic separation and detection.
Performance Comparison of Silylating Agents
The choice of silylating agent can significantly influence the performance of a quantitative GC-MS method. While specific validation data for this compound (BSHA) is not extensively published, its performance can be inferred by comparing it with structurally similar and widely used silylating reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA). The following tables summarize typical validation parameters for methods utilizing these reagents for the analysis of various compound classes.
Table 1: Quantitative Performance Data for Silylating Agents in the Analysis of Organic Acids
| Analyte Class | Derivatizing Agent | Linearity (R²) | LOD (µmol/L) | LOQ (µmol/L) | Accuracy (% Recovery) | Precision (%RSD) |
| Organic Acids | BSTFA + 1% TMCS | 0.9958–0.9996 | 0.04–0.42 | - | 82.97–114.96% | 0.32–13.76% |
| Organic Acids | BSTFA | >0.99 | - | - | - | Good reproducibility |
Data compiled from studies on the GC-MS analysis of organic acids in biological matrices.[1][2]
Table 2: Quantitative Performance Data for Silylating Agents in the Analysis of Steroids and Phytohormones
| Analyte | Derivatizing Agent | Linearity (R²) | LOD (pmol) | LOQ (pmol) | Accuracy (% Recovery) | Precision (%RSD) |
| Testosterone | BSTFA + 1% TMCS | >0.99 | - | - | 95-105% | <10% |
| Indole-3-acetic acid | MTBSTFA | - | 0.01 | - | - | Highly reproducible |
| Abscisic acid | MTBSTFA | - | 0.3 | - | - | Highly reproducible |
Data compiled from studies on the GC-MS analysis of steroids and phytohormones.[3][4]
Experimental Protocols
Detailed methodologies are crucial for the successful validation and implementation of an analytical method. Below are representative experimental protocols for sample preparation and derivatization using silylating agents, which can be adapted for use with BSHA.
Protocol 1: General Procedure for Silylation of Organic Acids in Urine
-
Sample Preparation:
-
To 1 mL of urine, add an internal standard.
-
Perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate).
-
Evaporate the organic layer to dryness under a gentle stream of nitrogen.
-
-
Derivatization:
-
To the dried extract, add 100 µL of a silylating agent (e.g., BSTFA with 1% TMCS, or a BSHA solution).
-
Add a suitable solvent if necessary (e.g., pyridine or acetonitrile).
-
Seal the vial and heat at a specified temperature (e.g., 70°C) for a designated time (e.g., 40 minutes).
-
Cool the vial to room temperature before GC-MS analysis.
-
Protocol 2: Derivatization of Steroids in Biological Fluids
-
Sample Preparation:
-
Perform enzymatic hydrolysis if necessary to deconjugate steroids.
-
Adjust the pH of the sample and perform a liquid-liquid extraction with an appropriate solvent (e.g., n-pentane).
-
Evaporate the organic extract to dryness.
-
-
Derivatization:
-
Reconstitute the dried extract in a solution of the silylating agent (e.g., 50 µL of BSTFA + 1% TMCS in acetonitrile).
-
Heat the mixture at 60°C for 30 minutes.
-
After cooling, the sample is ready for injection into the GC-MS system.
-
Visualizing the Workflow and Logic
Diagrams created using Graphviz (DOT language) provide a clear visual representation of the experimental and logical processes involved in the validation of an analytical method using silylation derivatization.
Caption: Experimental workflow for GC-MS analysis with silylation derivatization.
Caption: Logical pathway of silylation derivatization for GC-MS analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Gas chromatography/mass spectrometry analysis of organic acid profiles in human serum: A protocol of direct ultrasound-assisted derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comprehensive chemical derivatization for gas chromatography-mass spectrometry-based multi-targeted profiling of the major phytohormones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
A Head-to-Head Battle of Silylating Agents: N,O-Bis(trimethylsilyl)hydroxylamine Takes on the Field
For researchers, scientists, and drug development professionals navigating the complex landscape of chemical derivatization, the choice of a silylating agent is a critical decision that can significantly impact the accuracy and efficiency of analytical results. This guide provides a comprehensive comparison of N,O-Bis(trimethylsilyl)hydroxylamine (BSHA) against other commonly used silylating agents, supported by experimental data and detailed protocols to inform your selection process.
Silylation is a cornerstone of sample preparation for gas chromatography-mass spectrometry (GC-MS), rendering polar and non-volatile compounds amenable to analysis by replacing active hydrogens with a trimethylsilyl (TMS) group. This chemical modification enhances volatility, improves thermal stability, and reduces unwanted interactions within the chromatographic system. While a plethora of silylating agents are available, each possesses unique characteristics in terms of reactivity, selectivity, and the stability of the resulting derivatives. This comparison focuses on the performance of BSHA relative to prominent alternatives such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), Hexamethyldisilazane (HMDS), and Trimethylchlorosilane (TMCS).
The Contenders: A Look at Their Chemical Arsenal
This compound is a versatile reagent that acts as a protected, lipophilic form of hydroxylamine.[1] Its reactivity is centered on the nitrogen atom, which readily reacts with electrophilic centers.[1] In contrast, silylamides like BSTFA are among the most powerful silylating agents, known for their high reactivity. Silylamines such as HMDS are generally considered weaker TMS donors but can be effective, often with the aid of a catalyst.[2] Chlorosilanes like TMCS are highly reactive but can be corrosive and require a base to neutralize the acidic byproduct.[1]
Performance Under the Microscope: A Data-Driven Comparison
To provide a clear and objective comparison, the following tables summarize the performance of these silylating agents across key parameters. The data presented is a synthesis of findings from various studies and represents typical outcomes.
| Silylating Agent | Target Functional Groups | Reaction Conditions | Byproducts | Derivative Stability |
| This compound (BSHA) | Phenolic hydroxyls, some alcohols, acid chlorides | Mild conditions, often at room temperature or with gentle heating | Trimethylsilanol | Generally stable |
| N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Alcohols, phenols, carboxylic acids, amines, amides | 60-70°C for 15-30 minutes; catalyst (e.g., TMCS) may be needed for hindered groups | N-methyltrifluoroacetamide (volatile) | Good, but can be moisture-sensitive |
| Hexamethyldisilazane (HMDS) | Alcohols, phenols, amines | Often requires a catalyst (e.g., TMCS) and heating (60-70°C) | Ammonia (volatile) | Good |
| Trimethylchlorosilane (TMCS) | Alcohols, phenols, amines | Requires a base (e.g., pyridine, triethylamine) to scavenge HCl | HCl (corrosive, requires neutralization) | Good |
Experimental Corner: Protocols for Comparative Analysis
Reproducibility is paramount in scientific research. The following detailed protocols provide a framework for conducting a comparative evaluation of silylating agents in your own laboratory setting.
Experimental Workflow: A Comparative Study
The logical flow for comparing the efficacy of different silylating agents is outlined below. This process ensures a systematic and unbiased evaluation.
Caption: Workflow for comparing silylating agents.
Protocol 1: Silylation of a Phenolic Steroid (e.g., Estradiol)
This protocol is designed to compare the derivatization of a phenolic hydroxyl group, a common functional group in many drug molecules.
Materials:
-
Estradiol standard
-
This compound (BSHA)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)
-
Trimethylchlorosilane (TMCS)
-
Hexamethyldisilazane (HMDS)
-
Pyridine (anhydrous)
-
Ethyl acetate (anhydrous)
-
GC-MS system
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL stock solution of estradiol in ethyl acetate. Aliquot 100 µL of this solution into three separate reaction vials. Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Derivatization:
-
Vial 1 (BSHA): Add 100 µL of a 10% (v/v) solution of BSHA in anhydrous pyridine.
-
Vial 2 (BSTFA/TMCS): Add 100 µL of a 99:1 (v/v) mixture of BSTFA and TMCS.
-
Vial 3 (HMDS/TMCS): Add 100 µL of a 2:1 (v/v) mixture of HMDS and TMCS in anhydrous pyridine.
-
-
Reaction: Tightly cap all vials and heat at 60°C for 30 minutes.
-
Analysis: After cooling to room temperature, inject 1 µL of each reaction mixture into the GC-MS.
-
Data Comparison: Compare the peak areas of the derivatized estradiol to determine the relative reaction yields. Assess the presence of any byproducts to evaluate selectivity.
The Silylation Mechanism: A Visual Representation
Understanding the underlying chemical transformations is crucial for troubleshooting and optimizing derivatization reactions. The following diagram illustrates the general mechanism of silylation.
Caption: General mechanism of silylation.
Logical Framework for Selecting a Silylating Agent
The choice of the most suitable silylating agent is a multi-faceted decision. The following diagram presents a logical framework to guide this selection process.
Caption: Decision tree for silylating agent selection.
Conclusion: Tailoring the Tool to the Task
The selection of a silylating agent is not a one-size-fits-all decision. While powerful reagents like BSTFA offer broad applicability, this compound presents a valuable alternative, particularly for the derivatization of phenolic compounds under mild conditions. Its unique reactivity profile, centered on the nitrogen atom, can offer advantages in specific applications.
For researchers in drug development and other scientific fields, a thorough understanding of the properties and performance of different silylating agents is essential. By leveraging the comparative data and experimental protocols provided in this guide, scientists can make informed decisions to optimize their analytical workflows, ensuring the generation of high-quality, reliable data. The key lies in a systematic evaluation of the analyte's structure, the desired reaction conditions, and the analytical instrumentation available.
References
The Impact of Derivatization on Accuracy and Precision in Quantitative Analysis: A Comparative Guide
For researchers, scientists, and drug development professionals, achieving the highest levels of accuracy and precision in quantitative analysis is paramount. The choice of analytical methodology can significantly influence these critical parameters. This guide provides an objective comparison of quantitative analytical workflows with and without a derivatization step, supported by experimental data, to aid in the selection of the most appropriate strategy for your specific analytical needs.
Derivatization is a chemical modification technique employed to enhance the analytical properties of a compound.[1] This process can lead to improved chromatographic separation, increased sensitivity, and better overall performance of an assay.[2] However, it also introduces an additional step in the sample preparation workflow, which can be a source of variability if not carefully controlled. This guide will delve into the quantitative impact of derivatization on accuracy and precision, providing a clear comparison to aid in method development and selection.
Comparative Analysis of Quantitative Performance
To illustrate the impact of derivatization, the following table summarizes key validation parameters for the analysis of various compounds with and without a derivatization step. The data is compiled from several studies and demonstrates the potential improvements in linearity, precision, accuracy, and sensitivity that can be achieved through derivatization.
| Analyte Class | Analytical Platform | Method | Linearity (R²) | Precision (%RSD) | Accuracy (% Recovery) | LOQ | LOD |
| Amino Acids | GC-MS/MS | Without Derivatization | - | - | - | - | - |
| With ECF-MeOH Derivatization | >0.99 | <25% | 80-120% | - | - | ||
| With MTBSTFA w/1% t-BDMCS Derivatization | >0.99 | <25% | 80-120% | - | - | ||
| Fatty Acids | GC-MS | Without Derivatization | - | - | - | - | - |
| With TMTFTH Derivatization | High | High (within-lab reproducibility) | High (derivatization efficiency) | - | - | ||
| Vitamin D Metabolites | LC-MS/MS | Without Derivatization | - | - | - | - | - |
| With Amplifex Derivatization | - | - | - | 3- to >1000-fold signal enhancement | - | ||
| Multi-analyte (AAs, ACs, SUAC) | FIA-MS/MS | Without Derivatization | - | Within-run: <10%, Run-to-run: <15% | Quantitative value difference <15% vs. derivatized | - | - |
| With Butyl Esterification | - | Within-run: <10%, Run-to-run: <15% | Quantitative value difference <15% vs. non-derivatized | - | - |
Data synthesized from multiple sources.[3][4][5][6] The performance of non-derivatized methods for some analytes like amino acids and fatty acids by GC-MS is often not feasible due to their low volatility, hence the lack of comparative data in those specific rows.
Experimental Workflows and Methodologies
The decision to incorporate a derivatization step is often dictated by the physicochemical properties of the analyte and the desired sensitivity of the assay. Below are diagrams illustrating the typical workflows for quantitative analysis with and without derivatization, followed by detailed experimental protocols from comparative studies.
Logical Workflow for Quantitative Analysis
Caption: Generalized workflow for quantitative analysis.
Experimental Workflow: With vs. Without Derivatization
Caption: Comparative experimental workflows.
Detailed Experimental Protocols
Below are summarized methodologies from studies that have directly compared analytical methods with and without derivatization.
Analysis of Amino Acids in Particulate Matter (PM2.5) by GC-MS/MS[4]
-
Objective: To compare two derivatization methods for the quantification of amino acids in atmospheric PM2.5 samples.
-
Method 1 (Silylation): MTBSTFA w/1% t-BDMCS Derivatization
-
Extraction: Samples were extracted with a mixture of dichloromethane and methanol (2:1, v/v) followed by a mixture of methanol and ultrapure water (1:1, v/v) via ultrasonication.
-
Derivatization: The dried extract was reconstituted in pyridine, and N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) with 1% tert-butyldimethylchlorosilane (t-BDMCS) was added. The mixture was heated at 90°C for 2 hours.
-
-
Method 2 (Alkylation/Acylation): ECF-MeOH Derivatization
-
Extraction: Same as Method 1.
-
Derivatization: The extract was mixed with a solution of distilled water and methanol (3:2, v/v), followed by the addition of pyridine and ethyl chloroformate (ECF). The reaction was accelerated by ultrasonication for 1 minute. The derivatives were then extracted with chloroform containing 1% ECF.
-
-
GC-MS/MS Analysis: Both sets of derivatized samples were analyzed using a gas chromatograph coupled to a tandem mass spectrometer (GC-MS/MS).
-
Results: Both methods showed acceptable accuracy (80-120% recovery) and precision (<25% RSD) for most amino acids.[4]
Multi-analyte Analysis in Dried Blood Spots (DBS) by FIA-MS/MS[5]
-
Objective: To evaluate and compare non-derivatization and derivatization methods for the analysis of amino acids, acylcarnitines, and succinylacetone in DBS.
-
Sample Preparation (Common Steps):
-
A 1/8 inch disc was punched from the DBS sample into a 96-well plate.
-
100 µL of working internal standard solution was added to each well.
-
The plate was shaken for 45 minutes at 45°C.
-
The eluates were transferred to another plate and evaporated to dryness.
-
-
Non-Derivatization Method:
-
The dried residue was reconstituted with 100 µL of mobile phase.
-
-
Derivatization Method (Butyl Esterification):
-
50 µL of 3 N butanolic HCl was added to each well and incubated at 65°C for 20 minutes.
-
The plate was then evaporated to dryness.
-
The dried residue was reconstituted with 100 µL of mobile phase.
-
-
FIA-MS/MS Analysis: The reconstituted samples were directly injected into a tandem mass spectrometer without LC separation.
-
Results: Both methods demonstrated excellent analytical precision with within-run imprecision of less than 10% and run-to-run imprecision of less than 15%. The quantitative difference between the two methods was minor (<15%) for the majority of analytes.[5]
Conclusion
The decision to employ derivatization in quantitative analysis is a trade-off between the potential for enhanced analytical performance and the introduction of an additional, potentially variable, step in the analytical workflow. For compounds that exhibit poor volatility, low ionization efficiency, or inadequate chromatographic retention, derivatization can be an indispensable tool for achieving the required accuracy, precision, and sensitivity.[6][7] As demonstrated by the comparative data, derivatization can significantly improve method performance. However, with advancements in instrumentation, particularly in mass spectrometry, direct analysis of non-derivatized compounds is becoming increasingly feasible and can offer a simpler, faster workflow with comparable quantitative results for certain analytes.[5]
Ultimately, the choice rests on a thorough evaluation of the analyte's properties, the analytical platform available, and the specific requirements of the quantitative assay. Method validation is crucial to ensure that the chosen approach, whether it includes derivatization or not, is fit for its intended purpose and provides reliable and accurate data.[8]
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Comparing derivatization reagents for quantitative LC–MS/MS analysis of a variety of vitamin D metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. wjarr.com [wjarr.com]
Navigating the Analytical Maze: A Comparative Guide to Method Development for Genotoxic Impurity Analysis
For Researchers, Scientists, and Drug Development Professionals
The identification and control of genotoxic impurities (GTIs) are critical aspects of pharmaceutical development and manufacturing, ensuring the safety and efficacy of drug products. These impurities, even at trace levels, can interact with DNA, potentially leading to mutations and increasing the risk of cancer.[1] Regulatory bodies, including the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA), have established stringent guidelines for the control of GTIs, necessitating the development of highly sensitive and specific analytical methods.[2][3]
This guide provides a comparative overview of two widely employed analytical techniques for the determination of genotoxic impurities: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). We will delve into a direct comparison of their performance for the analysis of a representative class of GTIs, N-nitrosamines, supported by a summary of quantitative data and detailed experimental protocols.
The Regulatory Landscape: A Brief Overview
The ICH M7 guideline provides a framework for the assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk.[4][5][6][7] A key concept within this guideline is the Threshold of Toxicological Concern (TTC), which for most genotoxic impurities is set at 1.5 µ g/day .[2][5] This low limit demands analytical methods capable of detecting and quantifying impurities at the parts per million (ppm) or even parts per billion (ppb) level relative to the active pharmaceutical ingredient (API).[8]
In Silico to In Vitro: The Method Development Workflow
The process of method development for genotoxic impurity analysis is a multi-step endeavor that begins with risk assessment and often involves in silico (computer-based) predictions of genotoxicity.[3] This is followed by the selection of an appropriate analytical technique and the development and validation of a robust method.
Figure 1: A generalized workflow for the development and implementation of analytical methods for genotoxic impurities.
Head-to-Head Comparison: GC-MS vs. LC-MS for N-Nitrosamine Analysis
N-nitrosamines are a class of potent genotoxic impurities that have been detected in various pharmaceutical products, leading to widespread regulatory scrutiny. Both GC-MS and LC-MS are powerful tools for their analysis, with the choice of technique often depending on the specific nitrosamine, the sample matrix, and the required sensitivity.[2][9]
The following table summarizes the typical performance characteristics of GC-MS and LC-MS/MS for the analysis of N-nitrosodimethylamine (NDMA), a common nitrosamine impurity.
| Parameter | GC-MS | LC-MS/MS |
| Limit of Detection (LOD) | 0.01 - 0.1 ng/mL | 0.004 - 0.1 ng/mL |
| Limit of Quantification (LOQ) | 0.03 - 0.3 ng/mL | 0.01 - 0.3 ng/mL |
| Accuracy (% Recovery) | 80 - 120% | 85 - 115% |
| Precision (% RSD) | < 15% | < 10% |
| Linearity (r²) | > 0.99 | > 0.995 |
| Applicability | Volatile and thermally stable nitrosamines | Broad range of nitrosamines, including non-volatile and thermally labile compounds |
| Sample Throughput | Moderate | High |
Experimental Protocols
GC-MS Method for the Analysis of N-Nitrosodimethylamine (NDMA) in a Drug Substance
This protocol is a representative example for the analysis of volatile nitrosamines using headspace GC-MS.
a) Sample Preparation:
-
Accurately weigh approximately 500 mg of the drug substance into a 20 mL headspace vial.
-
Add 5.0 mL of a suitable solvent (e.g., dimethyl sulfoxide - DMSO).
-
Immediately cap and crimp the vial.
-
Vortex the vial to ensure complete dissolution of the sample.
b) GC-MS Conditions:
-
GC System: Agilent 8890 GC (or equivalent)
-
Mass Spectrometer: Agilent 5977B MSD (or equivalent)
-
Column: DB-624 UI, 30 m x 0.25 mm, 1.4 µm
-
Inlet: Split/Splitless, 220 °C
-
Carrier Gas: Helium, constant flow at 1.2 mL/min
-
Oven Program: Initial temperature of 50 °C (hold for 2 min), ramp to 240 °C at 20 °C/min (hold for 5 min).
-
Ion Source: Electron Ionization (EI)
-
MSD Transfer Line: 250 °C
-
Mass Spectrometer: Operated in Selected Ion Monitoring (SIM) mode, monitoring characteristic ions for NDMA (e.g., m/z 74, 42).
LC-MS/MS Method for the Analysis of N-Nitrosodimethylamine (NDMA) in a Drug Product
This protocol is a representative example for the analysis of a broad range of nitrosamines using LC-MS/MS.
a) Sample Preparation:
-
Accurately weigh a portion of the powdered drug product equivalent to 100 mg of the API into a centrifuge tube.
-
Add 10.0 mL of a suitable extraction solvent (e.g., 0.1% formic acid in methanol/water, 50:50 v/v).
-
Vortex for 5 minutes, followed by sonication for 15 minutes.
-
Centrifuge the sample at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
b) LC-MS/MS Conditions:
-
LC System: Waters ACQUITY UPLC I-Class (or equivalent)
-
Mass Spectrometer: Waters Xevo TQ-S micro (or equivalent)
-
Column: ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A suitable gradient program to separate NDMA from the API and other matrix components.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Ion Source: Electrospray Ionization (ESI), positive mode
-
Detection: Multiple Reaction Monitoring (MRM) mode, monitoring a specific precursor-to-product ion transition for NDMA (e.g., m/z 75.1 > 43.1).
Understanding the Mechanism: Genotoxicity Signaling Pathways
Genotoxic impurities exert their harmful effects by damaging DNA, which triggers a complex network of cellular signaling pathways. These pathways are designed to detect the damage, halt the cell cycle to allow for repair, and if the damage is too severe, initiate programmed cell death (apoptosis) to prevent the propagation of mutations.
Figure 2: A simplified diagram of a typical genotoxicity signaling pathway initiated by a genotoxic impurity.
Conclusion
The development of robust and sensitive analytical methods is paramount for the control of genotoxic impurities in pharmaceuticals. Both GC-MS and LC-MS offer powerful capabilities for this purpose, with the choice of technique being guided by the specific impurity and the sample matrix. By understanding the principles of these methods and adhering to regulatory guidelines, researchers and scientists can ensure the development of safe and effective medicines. This guide serves as a starting point for navigating the complexities of genotoxic impurity analysis, providing a foundation for informed decision-making in method development and validation.
References
- 1. benchchem.com [benchchem.com]
- 2. ajpaonline.com [ajpaonline.com]
- 3. fda.gov [fda.gov]
- 4. ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. database.ich.org [database.ich.org]
- 6. veeprho.com [veeprho.com]
- 7. database.ich.org [database.ich.org]
- 8. repository.biotech.uniri.hr [repository.biotech.uniri.hr]
- 9. pubs.acs.org [pubs.acs.org]
A Researcher's Guide: Comparing Silylation with Acylation and Alkylation Derivatization Techniques
For researchers, scientists, and drug development professionals, the chemical modification of an analyte prior to analysis—a process known as derivatization—is a critical step for achieving high-quality data in gas chromatography-mass spectrometry (GC-MS). By converting non-volatile or thermally unstable compounds into more suitable forms, derivatization enhances volatility, improves chromatographic peak shape, and increases detection sensitivity.[1][2][3]
This guide provides an objective comparison of silylation, the most common derivatization technique, with two other widely used methods: acylation and alkylation.[1][4] We will explore the mechanisms, advantages, and limitations of each technique, supported by quantitative data and detailed experimental protocols to aid in selecting the optimal method for your analytical needs.
The Core Techniques: An Overview
Derivatization for GC analysis primarily targets functional groups with active hydrogens, such as hydroxyls (-OH), carboxyls (-COOH), amines (-NH), and thiols (-SH).[3][5] These groups tend to form intermolecular hydrogen bonds, which decreases a compound's volatility and can lead to poor chromatographic performance.[3] Silylation, acylation, and alkylation all work by replacing these active hydrogens with a less polar group.[5]
Caption: A simplified workflow of the chemical derivatization process prior to GC-MS analysis.
Silylation
Silylation is the most prevalent derivatization method used in GC.[1][6] It involves replacing an active hydrogen with a silyl group, typically a trimethylsilyl (TMS) or tert-butyldimethylsilyl (t-BDMS) group.[1][4] This process significantly reduces the polarity and hydrogen-bonding capacity of the analyte, making it more volatile and thermally stable.[4]
-
Common Reagents: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), N-methyl-N-(t-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).[7][8]
-
Advantages: Highly effective for a wide range of functional groups, numerous reagents are available, and the resulting derivatives are generally suitable for GC-MS analysis.[3]
-
Disadvantages: Silylating reagents and their derivatives are highly susceptible to hydrolysis, meaning samples and solvents must be anhydrous.[5][9][10] The stability of some silylated derivatives can be poor, which is problematic for analyses requiring samples to be queued for extended periods.[11][12]
Acylation
Acylation introduces an acyl group (R-C=O) into the molecule, converting compounds with active hydrogens into esters, thioesters, and amides.[3][4] This technique is particularly useful for highly polar compounds like amino acids and carbohydrates.[1][6] Using fluorinated acylating reagents can significantly enhance the response of an electron capture detector (ECD).[4][13]
-
Common Reagents: Acetic Anhydride, Trifluoroacetic Anhydride (TFAA), Pentafluoropropionic Anhydride (PFPA), N-methylbistrifluoroacetamide (MBTFA).[13][14]
-
Advantages: Acyl derivatives are generally more stable than their silyl counterparts.[13] The method improves analyte stability by protecting unstable functional groups.[4]
-
Disadvantages: Reactions using acyl halides or anhydrides often produce acidic byproducts that must be removed before GC analysis to prevent column damage.[4]
Alkylation
Alkylation involves replacing an active hydrogen with an alkyl group, which reduces the molecule's polarity.[1][9] This method is commonly used to convert carboxylic acids and phenols into their corresponding esters and ethers.[9][13] Alkyl derivatives typically exhibit excellent stability.[4][13]
-
Common Reagents: Methyl Chloroformate (MCF), Diazomethane, Pentafluorobenzyl Bromide (PFBBr).[11][13]
-
Advantages: Derivatives are highly stable.[13] Some methods, like using chloroformates, are very rapid and can be performed in an aqueous medium, unlike silylation.[11][15]
-
Disadvantages: Some alkylating reagents and reaction conditions can be harsh, which may limit selectivity and applicability.[5][9]
Caption: Key decision factors when choosing between silylation, acylation, and alkylation.
Quantitative Performance Comparison
The choice of derivatization method can significantly impact the reproducibility, stability, and efficiency of an analysis. The following tables summarize experimental data from studies that directly compared these techniques.
Table 1: Stability and Reproducibility of Silylation (TMS) vs. Alkylation (MCF) for Metabolite Analysis
A study comparing silylation and alkylation for the analysis of amino and non-amino organic acids found that alkylated derivatives offered superior stability and reproducibility.[11][12] Silylated derivatives showed pronounced variability over a 72-hour period, whereas alkylated compounds remained stable.[11][12]
| Metabolite | Derivatization Method | Reproducibility (RSD %, n=6 injections)[11][12] | Stability (RSD % over 72 hours)[12] |
| Aspartic Acid | Silylation (TMS) | 2.0% | > 40% |
| Alkylation (MCF) | 3.1% | < 10% | |
| Fumaric Acid | Silylation (TMS) | 3.6% | > 30% |
| Alkylation (MCF) | 1.7% | < 10% | |
| Phenylalanine | Silylation (TMS) | 3.8% | > 20% |
| Alkylation (MCF) | 4.5% | < 10% | |
| 2-Hydroxy-Butyrate | Silylation (TMS) | 3.8% | > 20% |
| Alkylation (MCF) | 2.5% | < 10% | |
| Data sourced from a comparative study on microbial-derived samples.[11][12] RSD = Relative Standard Deviation. |
Table 2: Derivatization Efficiency and Precision for Fatty Acid Analysis in Oils
In a comprehensive comparison of four methods for fatty acid analysis, a one-step methylation (alkylation) technique outperformed two-step methods involving silylation in terms of efficiency and precision.[16][17]
| Derivatization Method | Type | Derivatization Efficiency[17] | Intermediate Precision (RSD %)[16] |
| TMTFTH | Alkylation (Methylation) | 0.99 - 1.02 | 1.3 - 4.5% |
| NaOEt/BSTFA | Saponification + Silylation | 0.94 - 1.01 | 3.0 - 7.5% |
| KOH/BSTFA | Saponification + Silylation | 0.89 - 1.04 | 2.4 - 8.9% |
| ACM | Alkylation (Methylation) | 0.92 - 0.98 | 2.5 - 6.6% |
| Data represents the analysis of five major fatty acids. The TMTFTH method was noted as the least work-intensive and most accurate.[16] |
Experimental Protocols
The following are representative protocols for each derivatization technique. Note: These are generalized procedures. Always optimize reaction conditions (temperature, time, reagent volume) for your specific analytes and matrix. Handle all reagents in a fume hood and use appropriate personal protective equipment.
Protocol 1: Silylation of Metabolites (Two-Step)
This protocol is common for metabolomics studies where carbonyl groups must be protected before silylation.[18]
-
Sample Preparation: Lyophilize the aqueous sample to complete dryness. Water interferes with silylation reagents.[9][10]
-
Methoximation:
-
Add 20 µL of methoxyamine hydrochloride in pyridine (e.g., 20 mg/mL) to the dried sample.
-
Vortex thoroughly to ensure the sample is dissolved.
-
Incubate at 37°C for 90 minutes with shaking.[18] This step converts aldehydes and ketones into oximes, preventing the formation of multiple derivatives from a single compound.[18][19]
-
-
Silylation:
-
Add 80 µL of a silylating reagent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).
-
Vortex briefly.
-
Incubate at 37°C for 30 minutes with shaking.[18]
-
-
Analysis: Transfer the final mixture to a GC vial for immediate analysis.
Protocol 2: Acylation of Amines (Electron Capture Detection)
This protocol is adapted for creating fluorinated derivatives suitable for sensitive detection by ECD.[20]
-
Sample Preparation: Dissolve the sample in 500 µL of a suitable solvent (e.g., benzene) in a reaction vial.
-
Catalyst Addition: Add 100 µL of 0.1 M triethylamine (TEA) in the same solvent. TEA acts as a catalyst.
-
Acylation:
-
Add 10 µL of a fluorinated anhydride (e.g., Heptafluorobutyric Anhydride, HFBA).
-
Cap the vial and allow the reaction to proceed at room temperature for 10 minutes.[20]
-
-
Quenching and Extraction:
-
Add 500 µL of 1 M phosphate buffer (pH 6.0) and shake for 30 seconds to stop the reaction and remove excess reagent.[20]
-
Centrifuge the vial to achieve clear separation of the aqueous and organic layers.
-
-
Analysis: Carefully transfer the upper organic phase to a GC vial for analysis.[20]
Protocol 3: Alkylation of Amino and Organic Acids (MCF Method)
This protocol, based on methyl chloroformate (MCF), is noted for its speed and compatibility with aqueous samples.[11]
-
Sample Preparation: The sample can be in an aqueous solution.
-
Alkylation Reaction:
-
In a reaction vial, combine 100 µL of the sample, 333 µL of methanol, and 50 µL of pyridine (as a catalyst).
-
Add 20 µL of methyl chloroformate (MCF) and vortex for 30 seconds.
-
Add another 20 µL of MCF and vortex again for 30 seconds. This two-step addition ensures a complete reaction.
-
-
Extraction:
-
Add 400 µL of chloroform and 400 µL of 50 mM sodium bicarbonate solution.
-
Vortex vigorously for 10 seconds.
-
Centrifuge to separate the phases. The derivatized analytes will be in the lower chloroform layer.
-
-
Analysis: Transfer the lower organic layer to a GC vial for analysis. Unlike silylation, the reagent mixture is separated from the derivatives, which can cause less damage to the GC column.[11]
Conclusion
Choosing the right derivatization strategy is paramount for successful GC-MS analysis.
-
Silylation remains the most versatile and widely used method, but its high sensitivity to moisture and the potential instability of its derivatives require careful sample handling and scheduling of analysis.[7][9][11]
-
Acylation is an excellent alternative, producing highly stable derivatives, especially for polar compounds, though it may require an additional step to remove acidic byproducts.[4][13]
-
Alkylation offers robust and highly stable derivatives, with certain reagents like MCF providing the significant advantage of rapid, room-temperature reactions that are not sensitive to water.[11][15]
Quantitative data suggests that for applications requiring high reproducibility and long-term sample stability, such as in metabolomics, alkylation can offer superior analytical performance over silylation.[11][12] Ultimately, the optimal technique depends on the specific chemical properties of the analyte, the complexity of the sample matrix, and the analytical objectives of the study.
References
- 1. chromtech.com [chromtech.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. gcms.cz [gcms.cz]
- 5. weber.hu [weber.hu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. diverdi.colostate.edu [diverdi.colostate.edu]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. researchgate.net [researchgate.net]
- 15. Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM2.5 Using GC-MS/MS [mdpi.com]
- 16. Comparison of derivatization methods for the quantitative gas chromatographic analysis of oils - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. youtube.com [youtube.com]
- 19. Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
A Researcher's Guide to Inter-Laboratory Comparison of Silylation Methods for GC-MS Analysis
For researchers, scientists, and drug development professionals, the derivatization of polar, non-volatile analytes is a critical step for successful gas chromatography-mass spectrometry (GC-MS) analysis. Silylation, a common derivatization technique, enhances the volatility and thermal stability of compounds containing active hydrogen atoms. However, the reproducibility of silylation methods can vary between laboratories, impacting data comparability. This guide provides a comprehensive comparison of common silylation reagents, focusing on their performance, reproducibility, and application to various analyte classes, supported by experimental data from multiple studies.
Silylation involves the replacement of an active hydrogen in functional groups like hydroxyls, carboxyls, amines, and thiols with a trimethylsilyl (TMS) or a tert-butyldimethylsilyl (t-BDMS) group. This chemical modification is crucial for making many polar metabolites and pharmaceuticals amenable to GC-MS analysis. The choice of silylation reagent and protocol can significantly influence derivatization efficiency, derivative stability, and ultimately, the quantitative performance of the analytical method.
Comparative Performance of Common Silylating Reagents
The most widely used silylating reagents in GC-MS applications are N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), and N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA). Often, a catalyst such as Trimethylchlorosilane (TMCS) is added to enhance the reactivity of the silylating agent, particularly for sterically hindered groups.[1]
| Reagent | Key Characteristics | Typical Analytes | Reported Reproducibility/Efficiency |
| BSTFA (+/- TMCS) | Strong, versatile silylating agent. TMCS enhances reactivity.[1] | General purpose, including alcohols, phenols, carboxylic acids, and amines.[1] | For fatty acids, recoveries are reported to be between 82% and 111%.[1] In a study on leukemia cell metabolome, BSTFA was found to offer better repeatability than MSTFA.[2] |
| MSTFA | Highly reactive with volatile byproducts that are less likely to interfere with chromatography.[2] | Steroids, amino acids, and other general metabolites.[1][2] | A combination of MSTFA/NH4I/ethanethiol was found to outperform BSTFA + 1% TMCS for anabolic-androgenic steroids, indicating higher derivatization yields.[1] For general metabolites, a median Relative Standard Deviation (RSD) of 12.9% was observed in one study.[3] |
| MTBSTFA | Forms t-BDMS derivatives that are significantly more stable (approximately 10,000 times) against hydrolysis compared to TMS derivatives.[2] | Amino acids, phenols, and when derivative stability is critical.[1] | MTBSTFA derivatives are more stable and less moisture-sensitive than those from BSTFA, which is advantageous for batch analysis.[1][3] |
Table 1: Comparison of Common Silylation Reagents. This table summarizes the key features and performance characteristics of BSTFA, MSTFA, and MTBSTFA based on published literature. The choice of reagent should be guided by the specific analytes, required derivative stability, and analytical objectives.[1][2][3]
Factors Influencing Inter-Laboratory Reproducibility
Achieving consistent and reproducible results across different laboratories using silylation methods is challenging. Key factors that must be meticulously controlled include:
-
Exclusion of Moisture: Silylating reagents are highly sensitive to moisture, which can lead to poor reaction yield and instability of the derivatives.[1] All glassware should be thoroughly dried, and samples should be anhydrous.
-
Reaction Temperature and Time: The optimal temperature and duration of the derivatization reaction can vary depending on the analyte and the reagent used. Inconsistent conditions will lead to variability in derivatization efficiency.
-
Reagent-to-Analyte Ratio: An excess of the silylating reagent is generally recommended to drive the reaction to completion. A molar ratio of at least 2:1 of the silylating reagent to active hydrogens is often advised.
-
Sample Matrix Effects: Complex biological or environmental matrices can contain components that interfere with the silylation reaction.
A study on untargeted metabolomics of human plasma using the same silylation protocol in two different laboratories found that while 55 metabolites were reproducibly annotated, the comparison of normalized ion intensity among biological groups was inconsistent across the labs. This highlights the critical need for standardization of the entire analytical workflow, including sample preparation and data processing, to improve inter-laboratory comparability.
Experimental Protocols
Detailed and standardized protocols are essential for improving the reproducibility of silylation methods. Below are representative protocols for a two-step derivatization (methoximation followed by silylation), which is commonly used for metabolomics studies to stabilize carbonyl groups and reduce the number of tautomeric isomers.[4]
Protocol 1: Two-Step Derivatization for General Metabolites using MSTFA
This protocol is adapted from a method used for the derivatization of bacterial lysates.[4]
-
Lyophilization: Ensure the sample is completely dry by lyophilization to remove all water.
-
Methoximation:
-
Add 50 µL of a 20 mg/mL solution of methoxyamine hydrochloride in pyridine to the dried sample.
-
Incubate at 37°C for 90 minutes with shaking (e.g., 1200 rpm in a thermal shaker). This step converts aldehyde and keto groups into their methoxime derivatives.[4]
-
-
Silylation:
-
Add 80 µL of MSTFA to the sample.
-
Incubate at 37°C for 30 minutes with shaking (e.g., 1200 rpm in a thermal shaker). This step replaces active hydrogens with TMS groups.[4]
-
-
GC-MS Analysis: The derivatized sample is then ready for injection into the GC-MS system.
Protocol 2: General Silylation using BSTFA with TMCS Catalyst
This is a general procedure that can be adapted for various applications.[2]
-
Sample Preparation: Weigh 1-10 mg of the sample into a reaction vessel. If the sample is in an aqueous solution, evaporate it to dryness.
-
Derivatization:
-
Add an excess of BSTFA containing 1% TMCS. A 2:1 molar ratio of BSTFA to active hydrogens is recommended.
-
The reaction can often be performed at room temperature, but for moderately hindered or slowly reacting compounds, heating (e.g., 60-70°C) for a specified time (e.g., 30-60 minutes) may be necessary. Optimization of time and temperature is crucial for specific analytes.
-
-
GC-MS Analysis: The derivatized sample can be directly injected into the GC-MS.
Visualizing the Derivatization Workflow
The following diagrams illustrate the general workflow for silylation and the decision-making process for selecting a silylation reagent.
Caption: General workflow for sample derivatization before GC-MS analysis.
Caption: Decision tree for selecting an appropriate silylation reagent.
Conclusion
The choice of silylation reagent and the strict control of experimental parameters are paramount for achieving high reproducibility in GC-MS-based analysis, particularly in an inter-laboratory setting. While BSTFA with a TMCS catalyst is a robust and versatile option, MSTFA may be preferred for its highly volatile byproducts, and MTBSTFA is the reagent of choice when the stability of the derivatives is a primary concern. For metabolomics studies, a two-step derivatization involving methoximation is often employed to improve the stability and chromatographic behavior of carbonyl-containing compounds. To enhance data comparability across different laboratories, the adoption of standardized and detailed protocols, along with a thorough understanding of the factors influencing the silylation reaction, is essential. Future inter-laboratory "round-robin" studies focusing specifically on comparing the quantitative performance of different silylation methods would be invaluable for establishing best practices in the field.
References
A Guide to Evaluating the Robustness of Derivatization Protocols in Analytical Chemistry
For Researchers, Scientists, and Drug Development Professionals
The derivatization of analytes is a critical step in many analytical workflows, particularly for gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS/MS). This process involves chemically modifying an analyte to enhance its volatility, improve chromatographic separation, and increase detection sensitivity.[1][2] However, the success of a derivatization protocol hinges on its robustness—the capacity to remain unaffected by small, deliberate variations in method parameters. This guide provides a framework for evaluating the robustness of a derivatization protocol, complete with comparative data and detailed experimental methodologies.
Comparative Analysis of Common Derivatization Reagents
The choice of derivatizing agent significantly impacts the performance of an analytical method. Below is a comparison of commonly used reagents, with data synthesized from various studies.
Table 1: Comparison of Silylation Reagents for GC-MS Analysis
| Parameter | BSTFA | MSTFA | MTBSTFA |
| Full Name | N,O-bis(trimethylsilyl)trifluoroacetamide | N-methyl-N-(trimethylsilyl)trifluoroacetamide | N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide |
| Volatility of Derivatives | High | High | Moderate |
| Stability of Derivatives | Good | Good | Excellent[3] |
| Reaction Byproducts | Volatile and non-interfering | Volatile and non-interfering | Volatile and non-interfering |
| Sensitivity to Moisture | High | High | Low to moderate[3] |
| Common Analytes | Alcohols, phenols, carboxylic acids, amines | Wide range of metabolites[4] | Phytohormones, amino acids[3] |
| Precision (Typical RSD%) | < 15%[4] | < 15%[4] | < 10% |
Table 2: Comparison of Acylation and Alkylation Reagents
| Parameter | Pentafluorobenzyl Bromide (PFBBr) | Methyl Chloroformate (MCF) |
| Reaction Type | Alkylation | Acylation (as part of a two-step process) |
| Target Functional Groups | -SH, -COOH, -OH[2] | -NH2, -OH, -SH |
| Detector Compatibility | Electron Capture Detector (ECD), MS | MS |
| Reaction Speed | Can be slow, may require heating | Fast |
| Derivative Stability | Generally stable | Can be less stable |
| Common Analytes | Thiols, carboxylic acids, phenols[2] | Amino acids, organic acids |
Experimental Protocols for Robustness Testing
To rigorously evaluate a derivatization protocol, a systematic approach is required. This involves intentionally varying reaction parameters to assess the method's limits.
Protocol 1: Evaluation of Reaction Temperature and Time
This protocol aims to determine the optimal temperature and duration for the derivatization reaction to ensure complete and reproducible derivatization.
Materials:
-
Analyte standard solution (e.g., a mix of amino acids at a known concentration)
-
Derivatization reagent (e.g., MSTFA with 1% TMCS)
-
Anhydrous solvent (e.g., pyridine or acetonitrile)
-
Heating block or water bath
-
GC-MS or LC-MS/MS system
Procedure:
-
Prepare a series of vials containing the analyte standard solution.
-
Evaporate the solvent to dryness under a stream of nitrogen.[5]
-
Add the derivatization reagent and solvent to each vial.
-
Set up a matrix of reaction conditions, varying temperature (e.g., 30°C, 37°C, 45°C, 60°C) and time (e.g., 30 min, 60 min, 90 min, 120 min).[4]
-
Incubate each vial at its assigned temperature and for its designated time.
-
After incubation, allow the vials to cool to room temperature.
-
Analyze the derivatized samples by GC-MS or LC-MS/MS.
-
Data Analysis: Compare the peak areas of the derivatized analytes across all conditions. The optimal condition is that which yields the highest and most consistent peak areas. Calculate the Relative Standard Deviation (RSD) for replicate injections at each condition to assess precision. An RSD of less than 15% is generally considered very good.[4]
Protocol 2: Assessment of Reagent Volume and Concentration
This experiment evaluates the impact of the derivatization reagent-to-analyte ratio on the reaction efficiency.
Materials:
-
Analyte standard solution
-
Derivatization reagent
-
Anhydrous solvent
-
GC-MS or LC-MS/MS system
Procedure:
-
Prepare several sets of vials with the same amount of analyte standard.
-
Evaporate the solvent to dryness.
-
Reconstitute the residue in a fixed volume of solvent.
-
Add varying volumes of the derivatization reagent to each set of vials (e.g., 20 µL, 40 µL, 60 µL, 80 µL).[4]
-
Incubate all vials under the optimal temperature and time determined in Protocol 1.
-
Analyze the samples.
-
Data Analysis: Plot the peak area of the derivatized analyte against the volume of derivatization reagent. The optimal volume is the lowest amount of reagent that results in the maximum and most stable signal. This helps to minimize potential matrix effects and reduce costs.
Protocol 3: Stability of Derivatized Samples
This protocol assesses the stability of the derivatized analytes over time, which is crucial for batch processing in high-throughput laboratories.
Materials:
-
Derivatized analyte samples prepared using the optimized protocol.
-
GC-MS or LC-MS/MS system
Procedure:
-
Prepare a batch of derivatized samples using the optimized conditions from the previous protocols.
-
Analyze a subset of the samples immediately after preparation (T=0).
-
Store the remaining samples under typical laboratory conditions (e.g., room temperature on an autosampler tray).
-
Analyze subsets of the stored samples at various time points (e.g., 2, 4, 8, 12, 24 hours).[4]
-
Data Analysis: Compare the peak areas of the analytes at each time point to the initial (T=0) results. A stable derivative will show minimal degradation, typically less than a 10-15% change in peak area over the tested period.
Visualizing the Workflow
To provide a clear overview of the process, the following diagrams illustrate the logical flow of the robustness evaluation.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Comprehensive chemical derivatization for gas chromatography-mass spectrometry-based multi-targeted profiling of the major phytohormones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry [mdpi.com]
- 5. Salty sample derivatization protocol for GC-MS [protocols.io]
A Comparative Guide to Silylating Agents for GC-MS Analysis: BSTFA vs. MSTFA
For Researchers, Scientists, and Drug Development Professionals
In the realm of gas chromatography-mass spectrometry (GC-MS) analysis, derivatization is a critical step for converting non-volatile and polar analytes into species that are amenable to this powerful analytical technique. Silylation, the replacement of an active hydrogen atom with a trimethylsilyl (TMS) group, is a cornerstone of derivatization, enhancing the volatility and thermal stability of a wide range of compounds.[1][2] The choice of silylating agent can significantly impact the analytical performance of a method. This guide provides an objective comparison of two of the most widely used silylating agents: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).
This comparison is supported by experimental data from various studies to aid researchers in selecting the optimal reagent for their specific analytical needs.
Quantitative Performance Comparison
The selection of a silylating agent can influence key analytical parameters such as linearity, limit of detection (LOD), limit of quantitation (LOQ), accuracy, and precision. The following table summarizes a comparison of the quantitative performance of BSTFA and MSTFA for the analysis of anabolic steroids, a class of compounds frequently analyzed by GC-MS in anti-doping and clinical laboratories.
| Analyte | Derivatizing Agent | Linearity (R²) | LOD (ng/mL) | LOQ (ng/mL) | Accuracy (% Recovery) | Precision (%RSD) | Reference |
| Testosterone | BSTFA + 1% TMCS | >0.99 | 1.0 | 2.5 | 95-105 | <10 | [3] |
| Testosterone | MSTFA/NH4I/Ethanethiol | >0.99 | 0.5 | 1.5 | 92-108 | <8 | [3] |
| Nandrolone | BSTFA + 1% TMCS | >0.99 | 1.0 | 2.5 | 93-107 | <12 | [3] |
Note: TMCS (trimethylchlorosilane) is often added as a catalyst to BSTFA to increase its reactivity.[3] MSTFA is reported to be the most volatile of the common silylating agents.[4]
Experimental Protocols
Detailed and consistent experimental protocols are paramount for achieving reliable and reproducible results. Below are representative methodologies for derivatization using BSTFA and MSTFA.
General Sample Preparation (Prior to Derivatization)
For many biological samples, a preliminary extraction and drying step is necessary as silylation reagents are moisture-sensitive.[5][6]
-
Extraction: Analytes of interest are extracted from the sample matrix (e.g., plasma, urine, tissue homogenate) using a suitable organic solvent.
-
Drying: The organic extract is evaporated to complete dryness under a gentle stream of nitrogen or using a vacuum centrifuge. It is crucial to ensure the sample is completely anhydrous as water will deactivate the silylating agent.[5]
Derivatization Protocol 1: Using BSTFA with TMCS Catalyst
This protocol is commonly used for the analysis of steroids.[3]
-
To the dried sample residue, add 50 µL of BSTFA containing 1% TMCS and 50 µL of a suitable solvent (e.g., acetonitrile, pyridine).
-
Securely cap the reaction vial.
-
Heat the vial at 60°C for 30 minutes in a heating block or oven.
-
Allow the vial to cool to room temperature before injecting an aliquot into the GC-MS system.[3]
Derivatization Protocol 2: Using MSTFA
This protocol is frequently employed in metabolomics studies.[7]
-
Methoximation (for carbonyl-containing compounds): To the dried sample, add 50 µL of a 20 mg/mL solution of methoxyamine hydrochloride in pyridine. Heat at 60°C for 45 minutes. This step protects aldehyde and keto groups and prevents the formation of multiple derivatives.[4][8]
-
Silylation: Add 80 µL of MSTFA to the vial.
-
Securely cap the vial and heat at 37°C for 30 minutes with agitation.[4][7]
-
Cool to room temperature before GC-MS analysis.
Visualizing the Process
To better understand the experimental workflow and the underlying chemistry, the following diagrams are provided.
Caption: General Silylation Reaction Mechanism.
References
- 1. Silylation - Wikipedia [en.wikipedia.org]
- 2. Silylation Reagents - Regis Technologies [registech.com]
- 3. benchchem.com [benchchem.com]
- 4. Derivatization of metabolites for GC-MS via methoximation+silylation – The Bumbling Biochemist [thebumblingbiochemist.com]
- 5. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of N,O-Bis(trimethylsilyl)hydroxylamine
Essential guidelines for the safe handling and disposal of N,O-Bis(trimethylsilyl)hydroxylamine are critical for maintaining a secure research environment. This document provides a comprehensive, step-by-step operational plan for researchers, scientists, and drug development professionals, ensuring compliance with safety regulations and promoting a culture of laboratory safety.
This compound is a flammable liquid and vapor that causes severe skin burns and eye damage[1]. Adherence to proper personal protective equipment (PPE) protocols is mandatory when handling this substance. This includes wearing chemical-resistant gloves, safety goggles, and a lab coat. All handling should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Immediate Safety and Handling
Before beginning any disposal procedure, ensure that an appropriate spill kit is readily available. In case of a spill, evacuate the area and remove all ignition sources. Absorb the spill with an inert, non-combustible material and place it in a sealed container for disposal as hazardous waste.
Disposal Procedures
The primary and most recommended method for the disposal of this compound is to engage a licensed professional waste disposal service[2]. The chemical should be collected in a designated, properly labeled, and sealed container. Do not mix it with other waste streams to prevent potentially hazardous reactions.
For laboratory settings, a deactivation procedure for small quantities can be undertaken to neutralize the reactivity of the compound before it is collected for disposal. This involves a controlled hydrolysis reaction.
Quantitative Data Summary
| Chemical | Molecular Formula | Key Hazards | Disposal Classification |
| This compound | C6H19NOSi2 | Flammable, Corrosive | Hazardous Waste |
| Sodium Bicarbonate | NaHCO3 | Non-hazardous | Non-Hazardous Waste |
| Ethanol | C2H5OH | Flammable | Hazardous Waste (if not fully evaporated) |
| Water | H2O | Non-hazardous | Non-Hazardous Waste |
Experimental Protocol: Laboratory-Scale Hydrolysis of this compound
This protocol outlines the controlled hydrolysis of small quantities of this compound to reduce its reactivity.
Materials:
-
This compound waste
-
Ethanol
-
A saturated solution of sodium bicarbonate in water
-
Stir plate and stir bar
-
Beaker or flask of appropriate size
-
Dropping funnel
-
pH paper
Procedure:
-
Preparation: In a chemical fume hood, place the beaker or flask containing a stir bar on a stir plate.
-
Dilution: Dilute the this compound waste with an equal volume of ethanol and begin stirring.
-
Neutralization: Slowly add the saturated sodium bicarbonate solution dropwise from the dropping funnel. This is an exothermic reaction; control the addition rate to prevent excessive heat generation and splashing.
-
Monitoring: Monitor the pH of the reaction mixture periodically using pH paper. Continue adding the sodium bicarbonate solution until the pH is neutral (pH 7).
-
Completion: Once the reaction is complete and the solution is neutralized, stop stirring.
-
Waste Collection: The resulting mixture should be collected in a designated hazardous waste container for flammable liquids and clearly labeled. This neutralized solution can then be handed over to a licensed waste disposal company.
Safety Precautions:
-
Always perform this procedure in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
-
Keep a spill kit and fire extinguisher nearby.
-
Be aware of the flammability of ethanol and the initial reactant.
Disposal Workflow
Caption: Disposal workflow for this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling N,O-Bis(trimethylsilyl)hydroxylamine
Essential safety and logistical protocols for the handling and disposal of N,O-Bis(trimethylsilyl)hydroxylamine are critical for ensuring a secure laboratory environment. This guide provides immediate, actionable steps for researchers, scientists, and drug development professionals to minimize risks and manage this chemical responsibly.
This compound is a flammable liquid and vapor that can cause severe skin burns and eye damage.[1][2] Adherence to strict safety protocols is paramount to prevent injury and property damage.
Hazard Identification and Key Properties
A thorough understanding of the chemical's properties is the foundation of safe handling.
| Property | Value |
| CAS Number | 22737-37-7 |
| Molecular Formula | C6H19NOSi2 |
| Molecular Weight | 177.39 g/mol |
| Appearance | Colorless to almost colorless clear liquid[1] |
| Flash Point | 29 °C |
| Specific Gravity | 0.83 g/mL at 25 °C[3] |
| Signal Word | Danger |
| Hazard Statements | H226: Flammable liquid and vapor. H314: Causes severe skin burns and eye damage.[1][2] |
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is necessary to provide comprehensive protection.
1. Eye and Face Protection:
-
Safety Goggles: Chemical splash goggles are mandatory.
-
Face Shield: A face shield must be worn over safety goggles to protect against splashes.
2. Skin Protection:
-
Gloves: Butyl or nitrile rubber gloves are recommended. Always use two pairs of gloves (double-gloving).[4] Given the corrosive nature of the chemical, ensure gloves are rated for protection against corrosive materials and flammable liquids.
-
Protective Clothing: A flame-retardant lab coat or coveralls should be worn over personal clothing. For tasks with a higher risk of splashing, a chemically impervious suit is recommended.[5][6]
3. Respiratory Protection:
-
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.
-
If a fume hood is not available or if there is a risk of exceeding exposure limits, a full-face respirator with a combination cartridge for organic vapors and acid gases (e.g., ABEK type) is required.
4. Foot Protection:
-
Closed-toe, chemical-resistant safety footwear is mandatory in the laboratory.[1]
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
